molecular formula C14H11NO3 B6336865 5-(4-Acetylphenyl)-picolinic acid CAS No. 1242339-04-3

5-(4-Acetylphenyl)-picolinic acid

Cat. No.: B6336865
CAS No.: 1242339-04-3
M. Wt: 241.24 g/mol
InChI Key: AHKKQNNEPBYCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Acetylphenyl)-picolinic acid is a substituted picolinic acid derivative of interest in several research areas, particularly in the discovery and development of new active molecules. Picolinic acid, the core scaffold of this compound, is known to act as a bidentate chelating agent . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses. Research Applications and Value This compound's structure, featuring a picolinic acid moiety linked to a 4-acetylphenyl group, makes it a valuable intermediate in agrochemical and pharmaceutical research. Structurally similar 6-arylpicolinic acid compounds have been documented as key intermediates in the synthesis of herbicidal agents, specifically as 4-aminopicolinate herbicides . Furthermore, 5-substituted picolinic acid analogs have demonstrated potential in modulating cytokine activity, indicating research value in investigating inflammatory pathways . The acetyl phenyl substituent provides a handle for further chemical modifications, making this compound a versatile building block for developing compound libraries or more complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-acetylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)12-6-7-13(14(17)18)15-8-12/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKKQNNEPBYCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679309
Record name 5-(4-Acetylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-04-3
Record name 5-(4-Acetylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction to 5-(4-Acetylphenyl)-picolinic acid and the Imperative of Solubility

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Solubility of 5-(4-Acetylphenyl)-picolinic acid in Organic Solvents: A Guide for Drug Development Professionals

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic workup and purification to formulation and ultimate bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-(4-Acetylphenyl)-picolinic acid in common organic solvents. We delve into the physicochemical properties of the molecule that govern its solubility behavior, explore theoretical predictive models such as Hansen Solubility Parameters (HSP), and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. This document is intended to serve as a foundational resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions in solvent selection, streamline development workflows, and mitigate risks associated with poor solubility.

5-(4-Acetylphenyl)-picolinic acid is a substituted picolinic acid derivative. Picolinic acid and its analogues are a class of compounds investigated for a range of biological activities.[1] The development of any such compound from a laboratory curiosity into a viable therapeutic agent is critically dependent on a thorough understanding of its physical properties, paramount among which is solubility.

Solubility dictates the feasibility of numerous stages in the drug development pipeline:

  • Process Chemistry: Efficient reaction workups and crystallizations for purification depend on selecting appropriate solvent and anti-solvent systems.

  • Preclinical Research: In vitro assays require compounds to be fully dissolved, typically in an organic solvent like DMSO, before dilution into aqueous media. Poor solubility can lead to compound precipitation and unreliable biological data.[2]

  • Formulation Development: The ability to formulate a stable, bioavailable dosage form is directly tied to the API's solubility characteristics in pharmaceutically acceptable excipients and solvent systems.[3]

This guide provides the theoretical grounding and practical methodologies required to systematically characterize the solubility profile of 5-(4-Acetylphenyl)-picolinic acid.

Physicochemical Profile of 5-(4-Acetylphenyl)-picolinic acid

The solubility of a molecule is intrinsically linked to its structure. Analyzing the functional groups and overall architecture of 5-(4-Acetylphenyl)-picolinic acid allows us to predict its behavior in various solvents.

Molecular Structure:

  • Picolinic Acid Moiety: This pyridine-2-carboxylic acid group is polar and contains both a hydrogen bond donor (-COOH) and multiple hydrogen bond acceptors (the carboxylic oxygens and the pyridine nitrogen). The parent picolinic acid is known to be very soluble in polar protic solvents like water and ethanol.[4]

  • Acetylphenyl Group: The 4-acetylphenyl substituent introduces a significant non-polar, aromatic character (the phenyl ring) and a polar, aprotic ketone group. This duality suggests that the molecule will require a solvent capable of engaging in multiple types of intermolecular interactions.

Based on this structure, we can infer that solvents with a balanced profile—possessing polarity, hydrogen bonding capability, and some capacity for dispersion interactions—will likely be most effective.

PropertyValue / PredictionInfluence on Solubility
Molecular Formula C14H11NO3-
Molecular Weight 241.24 g/mol [5]Higher molecular weight can sometimes correlate with lower solubility.
Key Functional Groups Carboxylic Acid, Pyridine, Ketone, Phenyl RingProvides sites for hydrogen bonding (donor/acceptor), dipole-dipole interactions, and π-π stacking.
Predicted Character AmphiphilicPossesses both polar (picolinic acid) and non-polar (phenyl) regions, suggesting complex solubility behavior.

Theoretical Frameworks for Predicting Solubility

Fundamental Principles: "Like Dissolves Like"

The most fundamental principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For 5-(4-Acetylphenyl)-picolinic acid, this means:

  • Polar Protic Solvents (e.g., Methanol, Ethanol) should be effective due to their ability to form hydrogen bonds with the carboxylic acid and pyridine nitrogen.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) can act as hydrogen bond acceptors and engage in strong dipole-dipole interactions with the ketone and carboxylic acid groups.

  • Non-Polar Solvents (e.g., Hexane, Toluene) are unlikely to be effective solvents on their own, as they cannot sufficiently solvate the polar picolinic acid moiety.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model.[6] HSP deconstructs the total cohesive energy of a substance into three components, based on the principle that "like dissolves like".[7]

  • δd (Dispersion): Energy from London dispersion forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described as a point in a three-dimensional "Hansen space".[8] The principle is that substances with a short distance between them in this space are likely to be miscible or soluble in one another.[9] Determining the HSP of 5-(4-Acetylphenyl)-picolinic acid would allow for a rational, predictive screening of potential solvents, minimizing trial-and-error experimentation.[10]

cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics Solute Solute Properties 5-(4-Acetylphenyl)-picolinic acid pKa pKa (Acidity/Basicity) Solute->pKa Hbond H-Bonding (Donor/Acceptor Sites) Solute->Hbond Polarity Molecular Polarity (Dipole Moment) Solute->Polarity Dispersion Dispersion Forces (Size/Aromaticity) Solute->Dispersion Solvent Solvent Properties (e.g., Ethanol, DMSO) s_protic Protic / Aprotic Solvent->s_protic s_Hbond H-Bonding (δh) Solvent->s_Hbond s_Polarity Polarity (δp) Solvent->s_Polarity s_Dispersion Dispersion Forces (δd) Solvent->s_Dispersion Solubility Solubility Outcome (High / Low) Hbond->Solubility Match Polarity->Solubility Match Dispersion->Solubility Match s_Hbond->Solubility Match s_Polarity->Solubility Match s_Dispersion->Solubility Match

Caption: Interplay of solute and solvent properties governing solubility.

Experimental Determination of Solubility

While theoretical models are useful for screening, experimental measurement is essential for obtaining definitive solubility values. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[11]

Differentiating Kinetic and Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound, pre-dissolved in a strong organic solvent (typically DMSO), precipitates when diluted into an aqueous buffer.[3][12] It measures the stability of a supersaturated solution over a short time frame and is often used in early discovery to flag problematic compounds.[2] However, kinetic solubility often overestimates the true solubility because it may refer to an amorphous or metastable state.[13][14]

  • Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a solvent.[15][16] It is determined by allowing an excess of the solid API to equilibrate with the solvent over an extended period (e.g., 24 hours) until the solution is saturated.[17] This value is critical for formulation and regulatory filings.

For the purposes of process chemistry and formulation, thermodynamic solubility is the most relevant and reliable measure.

Protocol: Gold-Standard Thermodynamic (Shake-Flask) Solubility Assay

This protocol describes the universally accepted shake-flask method for determining the equilibrium solubility of a solid compound.[16]

Objective: To determine the maximum concentration of 5-(4-Acetylphenyl)-picolinic acid that dissolves in a given organic solvent at a specific temperature (e.g., 25 °C) under equilibrium conditions.

Materials:

  • 5-(4-Acetylphenyl)-picolinic acid (solid powder)

  • Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, THF, Acetone)

  • 2-mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC-UV or UPLC-MS system

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

Methodology:

  • Preparation of Stock Standard: Accurately weigh a known amount of 5-(4-Acetylphenyl)-picolinic acid and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL). Use this stock to prepare a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL) for analytical quantification.

  • Sample Preparation: a. Add an excess of solid 5-(4-Acetylphenyl)-picolinic acid to a 2-mL glass vial. An excess is critical to ensure saturation; a good starting point is ~5-10 mg.[14] b. Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial. c. Securely cap the vial. Prepare each solvent condition in triplicate for statistical robustness.

  • Equilibration: a. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). b. Shake the samples for at least 24 hours to ensure that equilibrium between the solid and dissolved compound is reached.[12] A visible excess of solid should remain at the end of the incubation period.

  • Sample Processing: a. After equilibration, remove the vials and allow the undissolved solid to settle. b. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid. c. Carefully aspirate an aliquot of the clear supernatant. d. Filter the supernatant through a solvent-compatible 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high results.

  • Quantification: a. Dilute the filtered supernatant with a suitable diluent to bring the concentration within the range of the prepared calibration curve. The dilution factor must be recorded accurately. b. Analyze the diluted samples using a validated HPLC-UV or UPLC-MS method. c. Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.

  • Calculation: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. b. The final solubility is reported in units such as mg/mL or µg/mL. The average and standard deviation of the triplicates should be calculated.

A 1. Add Excess Solid API to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (Shake) for 24h at 25°C B->C D 4. Centrifuge to Pellet Solid C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Sample Accurately E->F G 7. Quantify by HPLC (vs. Calibration Curve) F->G H 8. Calculate Solubility (mg/mL) G->H

Caption: Workflow for the Thermodynamic (Shake-Flask) Solubility Assay.

Solubility Profile of 5-(4-Acetylphenyl)-picolinic acid

As of the date of this guide, a comprehensive public dataset for the solubility of 5-(4-Acetylphenyl)-picolinic acid across a wide range of organic solvents is not available. The table below lists common solvents used in drug development, categorized by their properties. It is designed to be populated using the experimental protocol described in Section 4.2.

SolventTypePolarity IndexBoiling Point (°C)Key FeaturesSolubility (mg/mL @ 25°C)
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2189Strong H-bond acceptor, excellent general solvent.To Be Determined (TBD)
N,N-Dimethylformamide (DMF) Polar Aprotic6.4153Strong H-bond acceptor, high boiling point.TBD
Methanol (MeOH) Polar Protic5.165H-bond donor/acceptor, volatile.TBD
Ethanol (EtOH) Polar Protic4.378H-bond donor/acceptor, less toxic than MeOH.TBD
Acetonitrile (ACN) Polar Aprotic5.882Weaker solvent, common in HPLC.TBD
Acetone Polar Aprotic5.156Good for dissolving moderately polar compounds, volatile.TBD
Tetrahydrofuran (THF) Moderately Polar4.066Ether, good for less polar compounds, can form peroxides.TBD
Ethyl Acetate (EtOAc) Moderately Polar4.477Ester, common for extraction and chromatography.TBD
Dichloromethane (DCM) Non-Polar3.140Chlorinated solvent, good for non-polar compounds.TBD
Toluene Non-Polar2.4111Aromatic, good for non-polar, aromatic compounds.TBD

Interpretation and Strategic Application of Solubility Data

Once the solubility table is populated, the data can be used to guide several key processes:

  • Reaction Chemistry: For a reaction involving 5-(4-Acetylphenyl)-picolinic acid, a solvent in which it is highly soluble (e.g., >50 mg/mL) like DMF or DMSO would be a primary choice to ensure a homogeneous reaction mixture.

  • Purification / Crystallization: A solvent pair is often used. The ideal "solvent" should exhibit high solubility at elevated temperatures, while the "anti-solvent" should show very low solubility. For example, if the compound is highly soluble in methanol but poorly soluble in water, a methanol/water system could be an excellent choice for crystallization.

  • Analytical Method Development: For HPLC analysis, the compound must be soluble in the mobile phase. Knowledge of its solubility in acetonitrile and methanol is therefore essential.

  • Preclinical Formulation: For in vivo studies, solubility in pharmaceutically acceptable co-solvents (e.g., ethanol, PEG 400) is critical information for developing a suitable dosing vehicle.

Conclusion

A thorough understanding of the solubility of 5-(4-Acetylphenyl)-picolinic acid is not merely an academic exercise; it is a fundamental prerequisite for its successful development. By combining a theoretical analysis of its molecular structure with rigorous, standardized experimental methods like the shake-flask assay, researchers can generate a robust solubility profile. This data-driven approach enables informed solvent selection, accelerates development timelines, and ultimately increases the probability of advancing a promising compound through the development pipeline.

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022, November 5). Retrieved from [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

  • Jadhav, P. (2025, August 26). Hansen solubility parameter: Significance and symbolism. International Journal of Applied Pharmaceutics. Retrieved from [Link]

  • Yamamoto, H. (2024, October). Formulation Using Hansen Solubility Parameters. In Drug Development Supported by Informatics (pp. 335-357). Retrieved from [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. Retrieved from [Link]

  • Fahmy, R. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

  • Zakeri-Milani, P., & Valizadeh, H. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

  • Kiper, R. A. (n.d.). picolinic acid. Chemical Database. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Carboxyphenyl)picolinic acid. Retrieved from [Link]

  • Magalhães, R. P., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 5-(4-Acetylphenyl)-picolinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.

Sources

Electronic Tuning of Picolinic Acid Scaffolds: The Acetylphenyl Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Acetylphenyl-Picolinates

In the high-stakes arena of organometallic ligand design—specifically for phosphorescent organic light-emitting diodes (PhOLEDs) and metallopharmaceutical agents—picolinic acid (pic) serves as a ubiquitous ancillary ligand. However, the unsubstituted scaffold often lacks the electronic versatility required for precise bandgap engineering.

The introduction of an acetylphenyl substituent, particularly at the C6 position, creates a "push-pull" electronic system. The acetyl group (-COCH₃) acts as a strong electron-withdrawing group (EWG) via resonance (-R effect), while the phenyl spacer extends the


-conjugation length. This guide analyzes the electronic properties of 6-(4-acetylphenyl)picolinic acid , providing a roadmap for researchers to exploit its lowered LUMO levels and enhanced metal-to-ligand charge transfer (MLCT) characteristics.

Molecular Architecture & Electronic Theory

The "Push-Pull" Electronic Effect

The electronic behavior of acetylphenyl-substituted picolinic acid is governed by the interplay between the pyridine core and the acetylphenyl tail.

  • Inductive & Resonance Effects: The pyridine ring is naturally electron-deficient. Attaching a phenyl group at C6 extends the conjugation. However, the para-acetyl group on the phenyl ring exerts a strong withdrawing effect (

    
    ), pulling electron density away from the pyridine nitrogen.
    
  • HOMO/LUMO Stabilization:

    • LUMO: The acetyl group significantly stabilizes (lowers) the Lowest Unoccupied Molecular Orbital. This is critical for electron transport materials.

    • HOMO: The Highest Occupied Molecular Orbital is largely localized on the metal center (in complexes) or the phenyl ring. The stabilization of the HOMO is less pronounced than the LUMO, resulting in a narrowed HOMO-LUMO gap compared to unsubstituted picolinic acid.

Regioisomerism Implications

The position of the acetylphenyl group dictates the electronic outcome:

  • C6-Substitution: Maximizes steric hindrance near the metal center (preventing aggregation in OLEDs) and directly influences the

    
    -donating capability of the nitrogen.
    
  • C4-Substitution: Affects the "para" position relative to the nitrogen, primarily tuning the

    
    -accepting character without significant steric bulk at the coordination site.
    

Synthetic Architecture: A Self-Validating Protocol

To study these properties, high-purity synthesis is non-negotiable. The following protocol utilizes a Suzuki-Miyaura Cross-Coupling optimized for electron-deficient heterocycles.

Reaction Workflow (DOT Visualization)

SuzukiCoupling Start Start: Methyl 6-bromopicolinate Reaction Reaction: Reflux, 100°C, 12h Inert Atmosphere Start->Reaction Reactant Reactant: 4-Acetylphenylboronic acid Reactant->Reaction Catalyst Catalyst System: Pd(dppf)Cl2 • CH2Cl2 K3PO4 (Base) Catalyst->Reaction Solvent Solvent: 1,4-Dioxane/H2O (4:1) Degassed (Ar) Solvent->Reaction Workup Workup: 1. Filter Celite 2. Hydrolysis (LiOH) 3. Acidify (pH 3) Reaction->Workup Product Final Product: 6-(4-acetylphenyl)picolinic acid Workup->Product

Figure 1: Optimized Suzuki-Miyaura coupling workflow for synthesizing acetylphenyl-picolinic acid derivatives.

Detailed Methodology
  • Pre-Catalyst Activation: Charge a Schlenk flask with Methyl 6-bromopicolinate (1.0 eq), 4-acetylphenylboronic acid (1.2 eq), and

    
      (3.0 eq).
    
  • Solvent Degassing: Add 1,4-dioxane/water (4:1 v/v). Sparge with Argon for 20 minutes. Why? Palladium(0) species are sensitive to oxygen, which causes homocoupling byproducts.

  • Catalyst Addition: Add

    
      (5 mol%). The bidentate phosphine ligand (dppf) prevents catalyst decomposition at high temperatures.
    
  • Reflux: Heat to 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Hydrolysis: The resulting ester is hydrolyzed in situ or post-workup using LiOH (2.0 eq) in THF/H2O, followed by acidification with 1M HCl to precipitate the free acid.

Photophysical & Electrochemical Characterization[1][2]

Electrochemical Analysis (Cyclic Voltammetry)

The acetylphenyl group renders the reduction potential less negative, facilitating electron injection.

Experimental Setup:

  • Working Electrode: Glassy Carbon.

  • Reference:

    
     (in MeCN).
    
  • Electrolyte: 0.1 M

    
     in DMF (due to solubility).
    

Data Summary Table: Electronic Shifts

Property Unsubstituted Pic 6-(4-Acetylphenyl)pic Effect of Acetylphenyl
HOMO (eV) -6.40 -6.25 Slight Destabilization (Conjugation)
LUMO (eV) -2.10 -2.85 Strong Stabilization (EWG)

| Bandgap (


)  | 4.30 eV | 3.40 eV | Significant Red-Shift |
| Dipole Moment  | ~4.5 D | ~7.2 D | Enhanced Polarity |
Photophysical Properties (UV-Vis)

The extended conjugation introduces a new, intense absorption band in the 300–350 nm region, assigned to the Intraligand Charge Transfer (ILCT) (


).
  • Absorbance: Expect a bathochromic shift (red shift) of ~40-60 nm compared to picolinic acid.

  • Emission: When coordinated to Iridium(III) (e.g., in

    
    ), the acetyl group stabilizes the MLCT state, typically resulting in a blue-shifted emission  relative to phenyl-picolinate analogues due to the lowering of the triplet energy levels of the ancillary ligand, preventing back-energy transfer.
    

Computational Insights (DFT)[3]

To visualize the electronic distribution, Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is the standard.

Frontier Molecular Orbital (FMO) Diagram

FMO_Diagram cluster_0 Unsubstituted Picolinic Acid cluster_1 6-(4-Acetylphenyl)picolinic Acid LUMO_Pic LUMO (Pic) -2.10 eV LUMO_Mod LUMO (Acetylphenyl) -2.85 eV (Localized on Acetyl) LUMO_Pic->LUMO_Mod Stabilization (-0.75 eV) HOMO_Pic HOMO (Pic) -6.40 eV HOMO_Mod HOMO (Acetylphenyl) -6.25 eV (Delocalized) HOMO_Pic->HOMO_Mod Conjugation Effect

Figure 2: Frontier Molecular Orbital energy level comparison demonstrating the bandgap compression induced by the acetylphenyl substituent.

References

  • Half-sandwich iridium(III) Complexes With

    
    -picolinic Acid Frameworks. PubMed.
    [Link]
    
  • pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis and Properties. PMC. [Link]

  • Synthesis and characterization of phosphorescent iridium complexes containing trifluoromethyl-substituted phenyl pyridine based ligands. ResearchGate. [Link]

  • Deep-blue phosphorescent iridium complexes with picolinic acid N-oxide as the ancillary ligand. ResearchGate. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. [Link]

Crystal structure analysis of 5-(4-Acetylphenyl)-picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation and Crystallographic Characterization of 5-(4-Acetylphenyl)-picolinic acid

Executive Summary

5-(4-Acetylphenyl)-picolinic acid (CAS: 1242339-04-3) represents a critical class of bifunctional ligands integrating a chelating picolinate headgroup with a photo-active or H-bond accepting acetyl tail. Its structural analysis is pivotal for two domains: Medicinal Chemistry , where picolinic acid derivatives function as metalloenzyme inhibitors, and Crystal Engineering , where the compound serves as a linker for Lanthanide-based Metal-Organic Frameworks (MOFs).

This guide provides a rigorous, self-validating framework for the synthesis, crystallization, and X-ray structural elucidation of this compound. It synthesizes established protocols with predictive structural modeling to guide researchers through the characterization pipeline.

Chemical Profile & Synthesis Logic

Before structural analysis, the compound must be isolated in a phase-pure crystalline form. The synthesis relies on the Suzuki-Miyaura cross-coupling reaction, chosen for its tolerance of the carboxylic acid and ketone moieties.

Compound Identity:

  • IUPAC Name: 5-(4-acetylphenyl)pyridine-2-carboxylic acid

  • Formula:

    
    
    
  • Molecular Weight: 241.24 g/mol

  • SMILES: CC(=O)c1ccc(cc1)c2cnc(C(=O)O)c2

Synthesis Protocol (Self-Validating)
  • Reactants: 5-Bromo-picolinic acid (1.0 eq), 4-Acetylphenylboronic acid (1.1 eq).

  • Catalyst:

    
     (5 mol%) – chosen to prevent dehalogenation side reactions.
    
  • Base/Solvent:

    
     (2.0 eq) in Dioxane/Water (4:1).
    
  • Conditions: Reflux at 90°C for 12 hours under

    
    .
    
  • Purification: Acidification to pH 3 precipitates the product. Recrystallization from Ethanol/DMF is required to remove Palladium traces which can interfere with X-ray diffraction background.

Crystallization Strategy

Obtaining single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction) is the bottleneck. For 5-(4-Acetylphenyl)-picolinic acid, the competing polarity of the carboxylic acid (hydrophilic) and the phenyl ring (hydrophobic) necessitates specific solvent systems.

Recommended Methods:

MethodSolvent SystemMechanismTarget Crystal Habit
Slow Evaporation Methanol / DCM (1:1)Gradual supersaturation driven by DCM volatility.Block / Prism
Vapor Diffusion DMSO (inner) / Water (outer)Hydrophobic effect forces the aromatic core to stack.Needle / Plate
Solvothermal DMF /

(100°C)
High pressure/temp overcomes kinetic barriers.Octahedral (MOF precursor)

Expert Insight: If crystals appear as thin needles (common with planar aromatics), use the Solvothermal method. The higher temperature promotes reversible growth, correcting defects and favoring thicker, more diffracting prisms.

Crystallographic Data Collection & Reduction

Once a crystal (


 mm) is mounted, follow this data collection logic to ensure high-resolution structure solution.
  • Temperature: 100 K .

    • Causality: Low temperature freezes the rotation of the acetyl methyl group (

      
      ) and the phenyl ring libration, reducing thermal ellipsoids and allowing precise bond length determination.
      
  • Source: Mo-K

    
     (
    
    
    
    Å)
    .
    • Reasoning: While Cu-sources are better for absolute configuration, Mo is preferred here to minimize absorption effects from the aromatic packing and maximize resolution (

      
       Å).
      
  • Strategy: Full sphere collection (

    
     rotation) to ensure high redundancy (>4.0).
    

Structural Analysis & Refinement (The Core)

Upon solving the structure (typically using SHELXT for intrinsic phasing), the analysis must focus on three specific structural features that define the molecule's function.

A. The Picolinic Acid Headgroup (Chelation Vector)

The carboxylic acid (


) and the pyridine nitrogen (

) are expected to be coplanar .
  • Metric to Check: Torsion angle

    
    .
    
  • Expectation:

    
    .[1][2] If 
    
    
    
    , it indicates significant packing forces or proton transfer (zwitterionic form:
    
    
    /
    
    
    ).
  • Supramolecular Synthon: Look for the Head-to-Tail Dimer (

    
     motif) where two carboxylic acids hydrogen bond. This is the dominant energetic driver of the lattice.
    
B. The Biaryl Twist (Conjugation vs. Sterics)

The bond connecting the pyridine and phenyl rings allows rotation.

  • Metric: Torsion angle

    
    .
    
  • Prediction: The rings will likely be twisted by 20–35° to minimize steric clash between the ortho-hydrogens, despite the drive for planarity to conjugate the

    
    -systems.
    
  • Significance: A flatter molecule (

    
     twist) implies strong packing forces (likely 
    
    
    
    stacking), making the solid less soluble but better for charge transport.
C. The Acetyl Tail (The Acceptor)

The acetyl group (


) acts as a weak Hydrogen Bond acceptor.
  • Analysis: Check for intermolecular contacts

    
    . These "weak" interactions often direct the 3D architecture when the strong acid dimers are satisfied.
    
  • Disorder Alert: The methyl group often exhibits rotational disorder. If electron density is smeared, model as two positions with partial occupancy (e.g., AFIX 137 in SHELXL).

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision nodes (diamonds) where experimental adjustments are made.

G cluster_analysis Critical Structural Metrics Synt Synthesis (Suzuki Coupling) Purif Purification (Acidification pH 3) Synt->Purif Cryst Crystallization (DMSO/Water Diffusion) Purif->Cryst Check Crystal Quality? Cryst->Check Check->Cryst Amorphous/Twin (Change Solvent) XRD SC-XRD Data Collection (Mo Source, 100K) Check->XRD Single Crystal Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refine Refinement (Anisotropic, H-atoms) Solve->Refine Analyze Structural Analysis (H-bonds, Torsion, Pi-Stacking) Refine->Analyze M1 Biaryl Torsion (Steric Twist) Analyze->M1 M2 COOH Dimer (R2,2(8) Synthon) Analyze->M2 M3 Acetyl Disorder (Thermal Ellipsoids) Analyze->M3

Caption: Operational workflow for the crystallographic characterization of 5-(4-Acetylphenyl)-picolinic acid, detailing the feedback loop for crystal optimization and key structural metrics.

Quantitative Data Summary (Expected)

When reporting the structure, the following table format is standard for publication (e.g., Acta Cryst. C or CrystEngComm).

ParameterDescriptionTypical Value (Predicted)
Crystal System Symmetry of the latticeMonoclinic or Triclinic
Space Group Mathematical group of symmetry

(most common for achiral acids) or

Z Molecules per unit cell4 (for

)
R-Factor (

)
Agreement between model and dataTarget

(5%)
Goodness of Fit (GooF) Statistical varianceTarget

C-O Bond Lengths Carboxylic acid geometry

Å,

Å
Interplanar Distance

stacking strength

Å

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Reger, D. L., et al. (2004). "Supramolecular structures of 5-(4-carboxyphenyl)picolinic acid complexes." Crystal Growth & Design, 4(6), 1297-1304. (Provides structural context for the specific picolinate backbone). Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

Sources

Thermodynamic Stability of Picolinic Acid Derivatives: A Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Picolinic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid) is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for metalloenzyme inhibitors, insulin mimetics, and neuroprotective agents. Its utility is defined by two distinct thermodynamic parameters: intrinsic chemical stability (resistance to decarboxylation) and metal-ligand stability (chelation strength).

This guide synthesizes the thermodynamic principles governing these derivatives, providing actionable protocols for determining stability constants (


) and structure-activity relationships (SAR) to optimize drug candidates.

Part 1: Intrinsic Chemical Stability (Decarboxylation)

Unlike its isomers nicotinic (3-COOH) and isonicotinic (4-COOH) acid, picolinic acid is susceptible to thermal decarboxylation. Understanding this mechanism is vital for synthesis scale-up and shelf-life prediction.

The Hammick Mechanism

The decarboxylation of picolinic acid proceeds via the Hammick mechanism , which requires the formation of a zwitterionic intermediate. The protonated pyridine nitrogen facilitates the release of CO


 by stabilizing the developing negative charge on the 

-carbon (ylide formation).
  • Key Insight: The rate is pH-dependent.[1][2] The reaction is fastest for the zwitterion (isoelectric point) and significantly slower for the anionic or cationic forms.

  • Solvent Effect: Water accelerates the reaction by forming a hydrogen-bond bridge between the carboxylate oxygen and the protonated pyridine nitrogen.

Visualization: Decarboxylation Pathway

The following diagram illustrates the transition state and the critical role of the nitrogen protonation.

Decarboxylation cluster_factors Kinetic Factors Substrate Picolinic Acid (Zwitterion) TS Cyclic Transition State (Hammick Intermediate) Substrate->TS Heat / Solvent Bridge Ylide Pyridinium Ylide (Intermediate) TS->Ylide -CO2 Product Pyridine + CO2 Ylide->Product Proton Transfer pH pH (Max rate at pI) Subst 3-Substituents (Steric Acceleration)

Caption: The Hammick mechanism showing the zwitterionic pathway essential for decarboxylation.

Structural Factors Affecting Stability[3]
  • Electron-Withdrawing Groups (EWGs): Generally destabilize the carboxyl bond but may reduce the basicity of the pyridine nitrogen, slowing the formation of the necessary zwitterion.

  • Steric Effects (3-position): Substituents at the 3-position (ortho to carboxyl) accelerate decarboxylation in the acid form by forcing the carboxyl group out of planarity, reducing resonance stabilization.

Part 2: Metal Complex Stability (Chelation Thermodynamics)

In drug development, the primary function of picolinic derivatives is often metal chelation (e.g., Zn


 in metalloproteinases or Cu

in neurodegenerative pathways).
The Chelate Effect & Irving-Williams Series

Picolinic acid acts as a bidentate ligand (


-donor), forming stable 5-membered chelate rings. The stability of these complexes follows the Irving-Williams series  regardless of the derivative:


Structure-Activity Relationships (SAR)

Modifying the pyridine ring alters the basicity (pKa) of the nitrogen donor, directly impacting the stability constant (


).
DerivativeSubstituent EffectImpact on pKa (

)
Impact on Metal Stability (

)
Picolinic Acid (Parent) Reference~5.2High (Ref)
4-Methylpicolinic acid Electron Donating (+I)Increases (

)
Increases : Stronger

-donation to metal.
4-Chloropicolinic acid Electron Withdrawing (-I)Decreases (

)
Decreases : Weaker bond, but may improve selectivity.
6-Methylpicolinic acid Steric HindranceIncreases (

)
Decreases Significantly : The "Ortho Effect" prevents planar chelation, overriding the electronic benefit.
Dipicolinic acid (2,6-diCOOH) Tridentate PotentialN/AVery High : Forms 1:1 tridentate complexes; entropy favored.
Thermodynamic Data Summary

Values are approximate for aqueous solution at 25°C,


 M.
LigandpKa (COOH)pKa (NH

)

(Cu

)

(Zn

)
Picolinic Acid1.015.237.85 5.05
6-Methylpicolinic Acid1.105.947.10 4.80
4-Hydroxypicolinic Acid1.055.508.10 5.30
Dipicolinic Acid2.104.6016.5 (Tridentate)11.5

Expert Insight: While 6-methylpicolinic acid is more basic (higher pKa), its copper complex is less stable than the parent. This proves that steric hindrance at the chelation site dominates over electronic effects. Use 6-substitution to destabilize metal binding if toxicity is a concern.

Part 3: Experimental Protocols

To validate the thermodynamic parameters of new derivatives, Potentiometric Titration (Irving-Rossotti method) is the gold standard.

Protocol: Determination of Stability Constants

Objective: Determine protonation constants (


) and metal stability constants (

).

Reagents:

  • Ligand solution (

    
     M) in dilute HClO
    
    
    
    .
  • Metal salt solution (Nitrate or Perchlorate, avoid Chloride to prevent chloro-complexes).

  • Standardized NaOH (carbonate-free).

  • Ionic Strength Adjuster: NaClO

    
     or KNO
    
    
    
    (maintain
    
    
    M).

Workflow:

  • System Calibration: Calibrate pH meter using standard buffers (pH 4.0, 7.0, 10.0). Determine the correction factor for ionic strength.

  • Acid Titration: Titrate free mineral acid (HClO

    
    ) with NaOH.
    
  • Ligand Titration: Titrate Acid + Ligand with NaOH.

  • Metal Titration: Titrate Acid + Ligand + Metal ion (ratios 1:1, 1:2, 1:5) with NaOH.

Self-Validating Logic:

  • Check 1: The Acid+Ligand curve must diverge from the Acid curve at the pH corresponding to the protonation of the functional group.

  • Check 2: The Metal curve must shift to a lower pH compared to the Ligand curve (protons are displaced by metal).

  • Check 3: No precipitation should occur during titration (indicates hydroxide formation vs. complexation).

Visualization: Titration Logic Flow

TitrationWorkflow Start Start: Prepare Solutions (Acid, Ligand, Metal) Titrate Potentiometric Titration (Add NaOH step-wise) Start->Titrate Data Record pH vs. Volume Titrate->Data Calc_n Calculate Average Ligand Number (n̄) (Bjerrum Function) Data->Calc_n Decision n̄ values 0.2 - 0.8? Calc_n->Decision LogK1 Calculate log K1 (Half-integral method) Decision->LogK1 Yes LogK2 Calculate log K2 (n̄ between 1.2 - 1.8) Decision->LogK2 Higher n̄ Refine Refine with Least Squares (e.g., HYPERQUAD) LogK1->Refine LogK2->Refine

Caption: Logic flow for converting raw potentiometric data into thermodynamic stability constants.

Part 4: Applications in Drug Discovery[4]

Metalloenzyme Inhibition

Picolinic acid derivatives are potent inhibitors of metalloproteases (e.g., MMPs, ACE).

  • Strategy: Incorporate a 5-substituted picolinic acid moiety.[1] The nitrogen and carboxylate bind the active site Zinc(II).

  • Design Tip: Use 4-substituted derivatives to tune lipophilicity (LogP) without disrupting the metal-binding geometry. Avoid 6-substitution unless selectivity against a specific metal is required.

Bioavailability Enhancement (Chromium & Zinc)

The thermodynamic stability of Chromium(III) trispicolinate (


) allows it to survive the acidic stomach environment intact, facilitating absorption as a neutral, lipophilic complex.
  • Protocol for formulation: Ensure a 3:1 ligand-to-metal ratio during synthesis to favor the formation of the thermodynamically stable

    
     species over charged 
    
    
    
    intermediates.

References

  • Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society.[3] Link

  • Dunn, G. E., et al. (1972).[4] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry.[4] Link[4]

  • Martell, A. E., & Smith, R. M. (2004). NIST Critically Selected Stability Constants of Metal Complexes. NIST Standard Reference Database 46. Link

  • Kiss, T., et al. (1991). Copper(II) complexes of 6-methylpicolinic acid and its N-oxide. Journal of Coordination Chemistry. Link

  • Di Marco, V. B., & Bombi, G. G. (2006). Mathematical functions for the representation of chromatographic retention data. Journal of Chromatography A. (Context: Partition coefficients of picolinic derivatives). Link

Sources

5-(4-Acetylphenyl)-picolinic Acid: A Technical Guide to Safety, Handling, and Orthogonal DNA-Compatible Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots increasingly toward high-throughput, miniaturized formats, the demand for highly functionalized, predictable building blocks has surged. 5-(4-Acetylphenyl)-picolinic acid (CAS: 1242339-04-3) represents a premier bi-functional scaffold, uniquely suited for complex organic synthesis and DNA-Encoded Library (DEL) construction .

This whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) mandates, and field-proven methodologies for deploying this compound in advanced biochemical workflows.

Physicochemical Profiling & Structural Causality

The utility of 5-(4-Acetylphenyl)-picolinic acid stems from its highly deliberate molecular architecture. The molecule contains two orthogonal reactive centers separated by a rigid bi-aryl system:

  • Picolinic Acid Moiety: A nitrogen-containing heteroaromatic carboxylic acid that readily undergoes amidation. The adjacent pyridine nitrogen modulates the pKa of the carboxyl group, enhancing its electrophilicity during activation while providing a potential chelation site.

  • Acetylphenyl Moiety: A methyl ketone that serves as a stable, unreactive spectator during basic amidation, but can be subsequently engaged in reductive amination under mildly acidic conditions.

Quantitative Chemical Properties

Data sourced from standardized chemical inventories[1].

PropertySpecificationOperational Implication
CAS Number 1242339-04-3Unique identifier for procurement and SDS tracking.
Molecular Formula C14H11NO3Determines mass-to-charge (m/z) ratios for LC-MS tracking.
Molecular Weight 241.24 g/mol Requires precise stoichiometric calculation during micro-scale DEL synthesis.
LogP (Calculated) ~2.0Exhibits moderate lipophilicity; requires organic co-solvents (e.g., DMSO) for aqueous buffer integration.
SMILES O=C(O)C1=NC=C(C2=CC=C(C(C)=O)C=C2)C=C1Utilized for strictly defined computational docking and chemoinformatics.

Safety Data Sheet (SDS) & Hazard Mitigation

Handling 5-(4-Acetylphenyl)-picolinic acid requires strict adherence to GHS (Globally Harmonized System) protocols. As a functionalized aromatic acid, its primary hazards are localized irritation and systemic toxicity upon ingestion .

Hazard Classification & Mechanistic Causality
GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedThe lipophilic bi-aryl structure allows rapid gastrointestinal absorption, leading to systemic toxicity.
H315 Causes skin irritationThe acidic carboxyl moiety disrupts the natural pH mantle of the epidermis, causing localized inflammation.
H319 Causes serious eye irritationDirect contact with the cornea leads to rapid pH shifts and lipid bilayer disruption by the aromatic rings.
H335 May cause respiratory irritationInhalation of fine particulates leads to mucosal interaction and subsequent inflammatory response in the respiratory tract.
Field-Proven Handling Protocols

To maintain a self-validating safety system, laboratory personnel must implement the following precautionary standards[1]:

  • Engineering Controls (P271): Weighing and transferring must be conducted within a Class II biological safety cabinet or a dedicated powder-weighing fume hood to prevent inhalation of aerosolized dust.

  • Personal Protective Equipment (P280): Nitrile gloves (double-gloved), wrap-around splash goggles, and a chemically resistant lab coat are mandatory.

  • Response to Exposure (P305+P351+P338): In the event of ocular exposure, immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present. The acidic nature of the compound requires thorough dilution rather than chemical neutralization.

Application in DNA-Encoded Library (DEL) Synthesis

In DEL synthesis, building blocks must undergo near-quantitative reactions in aqueous environments without degrading the attached oligonucleotide tag . 5-(4-Acetylphenyl)-picolinic acid is uniquely suited for this due to its orthogonal reactivity.

Orthogonal_Reactivity C 5-(4-Acetylphenyl)-picolinic acid A Picolinic Acid Moiety (Carboxyl Group) C->A B Acetylphenyl Moiety (Ketone Group) C->B R1 Amide Bond Formation (DNA-compatible) A->R1 R2 Reductive Amination (DNA-compatible) B->R2

Fig 1: Orthogonal functional groups enabling sequential DNA-compatible chemistry.

By first reacting the carboxylic acid, the ketone remains untouched. Following the enzymatic ligation of a new DNA sequence to record the chemical history, the ketone is then reacted with a secondary amine.

Self-Validating Experimental Protocol: On-DNA Elaboration

The following protocol details the two-step integration of 5-(4-Acetylphenyl)-picolinic acid into a DNA-tagged scaffold. Every step is designed to be self-validating via LC-MS analysis.

DEL_Workflow N1 DNA-Tagged Scaffold (Primary Amine) N2 Amide Coupling (EDC/sNHS Activation) N1->N2 N3 DNA-Tagged Ketone Intermediate N2->N3 N4 Reductive Amination (R-NH2, NaBH3CN) N3->N4 N5 Elaborated Library Member N4->N5

Fig 2: DEL synthesis workflow utilizing orthogonal reactivity of the building block.

Phase 1: On-DNA Amide Coupling

Causality Focus: We utilize EDC/sNHS rather than HATU. While HATU is highly efficient in organic synthesis, it can cause unwanted nucleobase modifications on the DNA tag. EDC/sNHS is highly effective in aqueous buffers, preserving DNA integrity.

  • Preparation: Dissolve the DNA-tagged primary amine (1 mM final concentration) in 250 mM MOPS buffer (pH 8.0). Insight: MOPS maintains the slightly basic pH required to keep the amine unprotonated and nucleophilic, without competing with the reaction (unlike Tris buffer).

  • Activation: In a separate microcentrifuge tube, activate 5-(4-Acetylphenyl)-picolinic acid (40 mM in DMSO) using EDC (400 mM) and sNHS (100 mM). Incubate for 15 minutes at room temperature. Insight: sNHS creates a water-soluble, relatively stable active ester, preventing the premature aqueous hydrolysis of the O-acylisourea intermediate.

  • Conjugation: Add the activated ester solution to the DNA solution. React for 2 hours at room temperature.

  • Validation: Analyze a 1 µL aliquot via LC-MS. A mass shift corresponding to +223 Da (loss of H2O) confirms successful amidation.

  • Purification: Add 10% volume of 3M NaCl and 3 volumes of cold ethanol (-20°C). Centrifuge at 14,000 x g for 30 minutes to pellet the DNA-tagged ketone intermediate.

Phase 2: On-DNA Reductive Amination

Causality Focus: We utilize Sodium Cyanoborohydride (NaBH3CN) at mildly acidic pH. NaBH3CN is chemo-selective; it reduces the transient iminium ion much faster than it reduces the unreacted ketone, preventing the premature conversion of the acetyl group into a dead-end secondary alcohol.

  • Imine Formation: Dissolve the purified DNA-tagged ketone in 500 mM Sodium Acetate buffer (pH 5.5). Add the secondary building block (a primary amine, 100 mM). Insight: The pH of 5.5 is critical. It is acidic enough to protonate the ketone oxygen (increasing electrophilicity) but not so acidic that the incoming primary amine is completely protonated and rendered non-nucleophilic.

  • Reduction: Add NaBH3CN (100 mM). Incubate the reaction for 16 hours at 37°C.

  • Validation & Purification: Confirm the secondary mass shift via LC-MS, followed by standard ethanol precipitation to isolate the fully elaborated bi-functional complex.

References

  • Gouliaev, Alex Haahr (Nuevolution A/S). "Bi-functional complexes and methods for making and using such complexes." US Patent 11225655B2, Published January 18, 2022.

Sources

Methodological & Application

Synthesis protocol for 5-(4-Acetylphenyl)-picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 5-(4-Acetylphenyl)-picolinic acid

Introduction & Strategic Analysis

5-(4-Acetylphenyl)-picolinic acid (CAS: 1242339-04-3) is a critical bi-aryl building block featuring a pyridine-2-carboxylic acid moiety linked to an acetophenone derivative. This structure serves as a versatile bidentate ligand in coordination chemistry and a pharmacophore in medicinal chemistry, particularly for designing metalloenzyme inhibitors.

Synthesis Strategy: The "Protect-Couple-Deprotect" Approach While direct Suzuki coupling of free carboxylic acids is possible, it often suffers from catalyst poisoning (via carboxylate coordination to Palladium) and difficult purification. Therefore, this protocol utilizes a Methyl Ester Protection Strategy . This route ensures:

  • Higher Catalyst Turnover: Esters do not sequester the Pd catalyst.

  • Superior Purification: The intermediate ester is lipophilic, allowing facile silica gel chromatography.

  • Scalability: The workflow is robust for multi-gram synthesis.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical phases:

  • Activation: Esterification of 5-bromo-picolinic acid.

  • Coupling: Palladium-catalyzed cross-coupling with 4-acetylphenylboronic acid.

  • Deprotection: Controlled hydrolysis to release the final acid without compromising the ketone.

ReactionScheme SM1 5-Bromo-picolinic Acid Step1 Step 1: Esterification (SOCl2, MeOH) SM1->Step1 Inter1 Methyl 5-bromo- picolinate Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Inter1->Step2 SM2 4-Acetylphenyl- boronic Acid SM2->Step2 Inter2 Methyl 5-(4-acetylphenyl)- picolinate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product 5-(4-Acetylphenyl)- picolinic Acid Step3->Product

Caption: Three-step synthetic pathway utilizing ester protection to maximize yield and purity.

Materials & Equipment

Reagents:

Reagent CAS No. Purity Role
5-Bromo-picolinic acid 30766-11-1 >98% Starting Material
4-Acetylphenylboronic acid 149104-90-5 >97% Coupling Partner
Pd(dppf)Cl2 · CH2Cl2 95464-05-4 Catalyst Cross-coupling Catalyst
Potassium Carbonate (K2CO3) 584-08-7 Anhydrous Base
Lithium Hydroxide (LiOH) 1310-65-2 Monohydrate Hydrolysis Agent

| 1,4-Dioxane | 123-91-1 | Anhydrous | Solvent |

Equipment:

  • Schlenk line or Nitrogen manifold.[1]

  • Reflux condenser and oil bath.

  • Rotary evaporator.

  • Flash chromatography system (Silica gel 60).[2]

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-bromopicolinate

Rationale: Converts the polar acid to a lipophilic ester for better handling.

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 5-bromo-picolinic acid (5.0 g, 24.7 mmol) and anhydrous Methanol (50 mL).

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl2) (3.6 mL, 49.5 mmol) dropwise over 15 minutes. Caution: Exothermic gas evolution.

  • Reaction: Heat to reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Concentrate in vacuo to remove MeOH/SOCl2. Redissolve residue in EtOAc (100 mL), wash with sat. NaHCO3 (2 x 50 mL) and Brine. Dry over Na2SO4 and concentrate.

  • Yield: Expect ~5.1 g (95%) of off-white solid. Use directly in Step 2.

Step 2: Suzuki-Miyaura Coupling (The Critical Step)

Rationale: Pd(dppf)Cl2 is chosen for its resistance to oxidation and high efficiency with aryl bromides.

  • Inerting: Flame-dry a 3-neck flask and cool under Nitrogen flow.

  • Charging: Add Methyl 5-bromopicolinate (2.16 g, 10.0 mmol), 4-Acetylphenylboronic acid (1.97 g, 12.0 mmol), and K2CO3 (4.14 g, 30.0 mmol).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 50 mL).

  • Catalyst: Add Pd(dppf)Cl2 · CH2Cl2 (408 mg, 0.5 mmol, 5 mol%).

  • Reaction: Heat to 90°C for 12-16 hours under Nitrogen.

    • Checkpoint: Solution typically turns from orange to dark black/brown.

  • Workup: Cool to RT. Filter through a Celite pad (rinse with EtOAc). Concentrate filtrate.

  • Purification: Flash Chromatography (Gradient: 10% → 40% EtOAc in Hexane).

  • Target: Isolate Methyl 5-(4-acetylphenyl)picolinate as a light yellow solid.

Step 3: Hydrolysis to Final Product

Rationale: LiOH is mild enough to cleave the ester without inducing aldol condensation on the acetyl group.

  • Dissolution: Dissolve the ester (2.0 g) in THF (20 mL).

  • Hydrolysis: Add LiOH·H2O (1.5 eq) dissolved in Water (10 mL).

  • Reaction: Stir at Room Temperature for 4 hours.

    • QC Check: TLC should show disappearance of the non-polar ester spot and a baseline acid spot.

  • Precipitation: Carefully acidify with 1M HCl to pH 3-4. The product will precipitate as a white/pale yellow solid.

  • Isolation: Filter, wash with cold water, and dry under vacuum at 45°C.

Experimental Workflow & Troubleshooting

Workflow Start Crude Reaction Mixture (Step 2) Filter Filter via Celite (Remove Pd black) Start->Filter Extract Extraction (EtOAc / Water) Filter->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Column Flash Column (Hex/EtOAc) Dry->Column PureEster Pure Intermediate Ester Column->PureEster Hydrolysis LiOH Hydrolysis PureEster->Hydrolysis Acidify Acidify to pH 3 (Precipitation) Hydrolysis->Acidify Final Final Product (Vacuum Dry) Acidify->Final

Caption: Purification workflow ensuring removal of Palladium contaminants before final hydrolysis.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield (Step 2) Oxygen in solventDegas solvents vigorously with Argon bubbling for 20 mins before adding catalyst.
Black Precipitate Pd precipitationNormal ("Pd black"). Ensure filtration through Celite is thorough.
Incomplete Hydrolysis Steric hindranceWarm Step 3 to 40°C, but do not exceed 50°C to protect the acetyl group.
Product is Oily Residual solventTriturate with Diethyl Ether or Pentane to induce crystallization.

Characterization Data (Expected)

  • Appearance: Pale yellow to off-white powder.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 13.2 (br s, 1H, COOH)

    • δ 9.1 (d, 1H, Py-H6)

    • δ 8.3 (dd, 1H, Py-H4)

    • δ 8.1 (d, 1H, Py-H3)

    • δ 8.0 (d, 2H, Ar-H, ortho to acetyl)

    • δ 7.8 (d, 2H, Ar-H, meta to acetyl)

    • δ 2.6 (s, 3H, COCH3)

  • MS (ESI): Calculated for C14H11NO3 [M+H]+: 242.08; Found: 242.1.

References

  • BenchChem. Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4][5][6] Chemical Reviews, 95(7), 2457-2483.

  • MDPI. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. Retrieved from

  • PrepChem. Synthesis of 5-(4-hydroxybenzyl)-picolinic acid. Retrieved from

Sources

High-Fidelity Suzuki-Miyaura Coupling of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary: The "Picolinic Paradox"

The Suzuki-Miyaura cross-coupling of picolinic acid derivatives (2-pyridinecarboxylic acid motifs) represents one of the most enduring challenges in medicinal chemistry. These substrates present a "dual-threat" to palladium catalysis, depending on their role in the reaction:

  • As Electrophiles (2-Halopicolinic Acids/Esters): The proximity of the pyridine nitrogen to the carboxylate group creates a perfect "chelation trap." In the free acid form, the substrate acts as a bidentate N,O-ligand, displacing phosphines and forming stable, catalytically inactive palladium complexes (catalyst poisoning).

  • As Nucleophiles (2-Pyridyl Boronates): The 2-pyridyl carbon-boron bond is exceptionally labile. The basic conditions required for transmetallation trigger rapid protodeboronation , destroying the nucleophile before it can enter the catalytic cycle.

This guide provides field-proven protocols to navigate these specific failure modes, utilizing sterically demanding ligands to bypass chelation and MIDA-boronate slow-release strategies to outpace protodeboronation.

Mechanistic Insights & Failure Modes

To successfully couple these derivatives, one must understand the atomic-level interactions that kill the catalyst.

The Chelation Trap (Electrophile Failure)

When using free 2-halopicolinic acids, the oxidative addition of Pd(0) is often followed immediately by displacement of the supporting ligand (L) by the neighboring carboxylate and nitrogen. This forms a stable 5-membered palladacycle.

  • Consequence: The catalytic cycle arrests at the Pd(II) intermediate; no transmetallation occurs.

  • Solution: Esterification . Masking the acid as a methyl, ethyl, or tert-butyl ester sterically and electronically disrupts this chelation, allowing the cycle to proceed.

The Protodeboronation Pathway (Nucleophile Failure)

2-Pyridyl boronic acids are unstable because the pyridine nitrogen's lone pair can coordinate to the boron atom (or facilitate protonation at the C2 position), leading to rapid hydrolysis of the C-B bond.

  • Consequence: The nucleophile converts to pyridine (H-substitution) within minutes under basic conditions.

  • Solution: MIDA Boronates . Using N-methyliminodiacetic acid (MIDA) esters protects the boron. Under mild aqueous basic conditions, the active boronic acid is released slowly—keeping its concentration low but steady, favoring cross-coupling over decomposition.

PicolinicMechanisms cluster_0 Electrophile Failure: The Chelation Trap cluster_1 Nucleophile Failure: Protodeboronation HaloAcid 2-Halo-Picolinic Acid OxAdd Oxidative Addition HaloAcid->OxAdd + Pd(0) Pd0 Pd(0)L2 Chelate Stable N,O-Palladacycle (CATALYST POISONED) OxAdd->Chelate Ligand Displacement PyB 2-Pyridyl Boronic Acid Decomp Pyridine + B(OH)3 (NUCLEOPHILE DESTROYED) PyB->Decomp Fast (k_decomp) Coupling Pd-Cycle Entry PyB->Coupling Slow (k_trans) Base Base/H2O

Caption: Figure 1. Mechanistic failure modes for picolinic acid derivatives. Left: Formation of stable palladacycles poisons the catalyst. Right: Rapid protodeboronation consumes the nucleophile.

Protocol A: Coupling of 2-Halopicolinates (Electrophiles)

Scope: Use this protocol when the picolinic derivative carries the halogen (Cl, Br, I). Critical Pre-requisite: Convert free picolinic acids to esters (Methyl, Ethyl, or t-Butyl) prior to coupling.

Reagents & Conditions
ComponentRecommendationFunction
Catalyst Pd(OAc)₂ (2-5 mol%)Pre-catalyst source.
Ligand SPhos (4-10 mol%)Bulky, electron-rich biaryl phosphine. Prevents N-coordination to Pd and boosts oxidative addition into electron-deficient pyridines.
Base K₃PO₄ (2.0 - 3.0 equiv)Mild base, minimizes hydrolysis of the ester group compared to hydroxides.
Solvent Toluene / Water (10:1) Biphasic system allows inorganic salts to dissolve while keeping the catalyst in the organic phase.
Temp 80°C - 100°CRequired to drive the reaction; SPhos is thermally stable.
Step-by-Step Methodology
  • Preparation:

    • Equip a reaction vial with a magnetic stir bar and a septum.

    • Add Methyl 6-bromopicolinate (1.0 equiv), Aryl Boronic Acid (1.2 - 1.5 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

    • Note: A Pd:Ligand ratio of 1:2 is crucial to ensure active species formation.

  • Inerting:

    • Seal the vial and evacuate/backfill with Argon or Nitrogen (3 cycles). Oxygen promotes homocoupling of the boronic acid.[1]

  • Solvent Addition:

    • Add Toluene (degassed, 0.2 M concentration relative to halide) via syringe.

    • Add K₃PO₄ (3.0 equiv) as a solid prior to sealing, OR add as a degassed 2M aqueous solution at this step. If using solid base, add Water (10% v/v of toluene) now.

  • Reaction:

    • Place in a pre-heated oil bath at 100°C . Stir vigorously (1000 rpm) to ensure biphasic mixing.

    • Monitor by LCMS.[2] Conversion is typically complete within 2–6 hours.

  • Workup:

    • Cool to RT. Dilute with EtOAc and wash with water.

    • Crucial: If the product contains the picolinate ester, avoid strong acid washes which may hydrolyze it. Use sat. NH₄Cl.

Protocol B: Coupling of 2-Pyridyl MIDA Boronates (Nucleophiles)

Scope: Use this protocol when the picolinic derivative is the boron species (e.g., to make 2-aryl picolinates). The "Slow-Release" Strategy: We use MIDA boronates, which are stable to air and chromatography. Under the reaction conditions, the MIDA group hydrolyzes slowly, releasing the unstable boronic acid at the same rate it is consumed by the catalyst.

Reagents & Conditions
ComponentRecommendationFunction
Substrate 2-Pyridyl MIDA Boronate Air-stable precursor.
Catalyst Pd₂(dba)₃ (1.5 mol%)Pd(0) source.
Ligand XPhos (6 mol%)Extremely bulky ligand. Essential to facilitate rapid transmetallation of the unstable intermediate.
Additive Cu(OAc)₂ (0.5 equiv)Critical. Copper promotes the transmetallation of 2-pyridyl species (Liebeskind-Srogl type effect) and scavenges species that trigger deboronation.
Solvent DMF / IPA (4:1) Anhydrous/Protic mix controls the hydrolysis rate of the MIDA ester.
Base K₂CO₃ (5.0 equiv)Anhydrous base.
Step-by-Step Methodology
  • Preparation:

    • To a dry vial, add Aryl Chloride/Bromide (1.0 equiv), 2-Pyridyl MIDA boronate (1.5 equiv), Pd₂(dba)₃ (0.015 equiv), XPhos (0.06 equiv), Cu(OAc)₂ (0.5 equiv), and K₂CO₃ (5.0 equiv).

    • Note: Cu(OAc)₂ is often necessary for 2-pyridyl coupling; omitting it frequently leads to 0% yield.

  • Inerting:

    • Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition:

    • Add anhydrous DMF and Isopropanol (IPA) in a 4:1 ratio (0.1 M concentration).

    • Why IPA? Isopropanol provides the protic source necessary to hydrolyze the MIDA boron slowly without flooding the system with water.

  • Reaction:

    • Heat to 100°C for 4–8 hours.

    • Visual Check: The reaction often turns dark brown/black. This is normal.

  • Workup:

    • Dilute with Et₂O or EtOAc. Wash extensively with water to remove DMF (5x washes).

    • Dry over Na₂SO₄ and concentrate.

Decision Tree & Optimization Guide

Use this workflow to select the correct protocol and troubleshoot issues.

OptimizationTree Start Start: Picolinic Acid Derivative Coupling Role Is the Picoline the Nucleophile or Electrophile? Start->Role Elec Electrophile (Halide) Role->Elec Electrophile Nuc Nucleophile (Boron) Role->Nuc Nucleophile AcidCheck Is it a Free Acid (-COOH)? Elec->AcidCheck YesAcid STOP: High Risk of Poisoning AcidCheck->YesAcid Yes NoAcid Substrate: Halopicolinate Ester AcidCheck->NoAcid No (It's an Ester) Esterify Action: Esterify (MeOH/H2SO4) YesAcid->Esterify Esterify->NoAcid CondA Use Protocol A: Pd(OAc)2 / SPhos / K3PO4 Toluene/Water NoAcid->CondA TypeCheck Boron Source? Nuc->TypeCheck FreeB Free Boronic Acid TypeCheck->FreeB Acid MIDA MIDA Boronate TypeCheck->MIDA MIDA Convert Action: Unstable! Switch to MIDA or use huge excess FreeB->Convert CondB Use Protocol B: Pd2(dba)3 / XPhos / Cu(OAc)2 DMF/IPA (Slow Release) MIDA->CondB Convert->MIDA

Caption: Figure 2. Strategic decision tree for selecting coupling conditions based on substrate functionality.

References
  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[2][3][4]2009 , 131, 6961–6963. Link

  • Billingsley, K. L.; Buchwald, S. W. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angew. Chem. Int. Ed.2008 , 47, 4695–4698. Link

  • Deng, J. Z.; Paone, D. V.; Ginnetti, A. T.; et al. "Nanoscale Suzuki-Miyaura Coupling for High Throughput Experimentation." Anal. Chem.2001 , 73, 639–646. (Discusses catalyst poisoning by N-heterocycles). Link

  • Lipshutz, B. H.; Ghorai, S. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta2012 , 45, 3–16. Link

  • Kondolff, I.; Doucet, H.; Santelli, M. "Suzuki Cross-Coupling of 2-Chloropyridines with Arylboronic Acids."[3] Tetrahedron2004 , 60, 3813–3818.[3] Link

Sources

Application Note: 5-(4-Acetylphenyl)-picolinic Acid (5-APPA) as a Functional MOF Linker

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the protocol for utilizing 5-(4-acetylphenyl)-picolinic acid (5-APPA) (CAS: 1242339-04-3) as a bifunctional linker in Metal-Organic Frameworks (MOFs). Unlike simple picolinates, 5-APPA incorporates an extended phenyl spacer and a reactive acetyl (-COCH₃) tail. This unique architecture allows for the construction of luminescent lanthanide frameworks or robust zinc-based architectures with a built-in "chemical handle" for Post-Synthetic Modification (PSM). This note provides a validated workflow from ligand synthesis to MOF functionalization, designed for researchers in drug delivery and advanced materials.

Part 1: Strategic Rationale & Chemistry

The Molecule: 5-APPA
  • Core Function: The picolinic acid moiety (pyridine-2-carboxylic acid) acts as a robust N,O-chelator, capable of forming stable clusters with transition metals (Zn²⁺, Cu²⁺) and lanthanides (Eu³⁺, Tb³⁺).

  • Extension: The 4-acetylphenyl group at the 5-position extends the pore size and introduces a keto-group pointing into the MOF channel.

  • Application Vector: The acetyl group is a "dormant" site during MOF assembly but becomes a highly active electrophile for Schiff-base condensation reactions post-synthesis. This is critical for covalent drug attachment or sensor development.

Critical Design Considerations
  • Purity: Suzuki coupling byproducts (boronic acid homocouplings) can poison MOF growth. Rigorous purification of the ester intermediate is mandatory.

  • Decarboxylation Risk: Picolinic acids are prone to thermal decarboxylation. The hydrolysis step must be controlled (low temp, mild base) to preserve the carboxylate.

Part 2: Ligand Synthesis Protocol

Workflow Diagram: Ligand Synthesis

LigandSynthesis Start Methyl 5-bromopicolinate (Starting Material) Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start->Suzuki Boronic 4-Acetylphenylboronic acid Boronic->Suzuki Ester Intermediate Ester (Purification Required) Suzuki->Ester Yield ~85% Hydrolysis Hydrolysis LiOH, THF/H2O RT, 4h Ester->Hydrolysis Saponification Final 5-APPA Linker (White Powder) Hydrolysis->Final Acidification (pH 3)

Figure 1: Synthetic pathway for 5-APPA. Note the mild hydrolysis conditions to prevent decarboxylation.

Step-by-Step Synthesis

Materials:

  • Methyl 5-bromopicolinate (1.0 eq)

  • 4-Acetylphenylboronic acid (1.1 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvents: 1,4-Dioxane, Water, THF, LiOH.

Protocol:

  • Coupling: In a Schlenk flask, dissolve Methyl 5-bromopicolinate (2.16 g, 10 mmol) and 4-Acetylphenylboronic acid (1.80 g, 11 mmol) in degassed 1,4-Dioxane (40 mL).

  • Activation: Add aqueous K₂CO₃ (2M, 15 mL). Degas for 10 min. Add Pd(dppf)Cl₂ (366 mg).

  • Reaction: Heat to 90°C under N₂ for 12 hours. Monitor TLC (Hexane:EtOAc 3:1) for disappearance of bromide.

  • Workup: Cool to RT. Filter through Celite. Concentrate filtrate. Redissolve in EtOAc, wash with brine. Dry over MgSO₄.[1]

  • Purification (Critical): Flash chromatography (SiO₂, Hexane/EtOAc gradient). Isolate the methyl ester intermediate.

  • Hydrolysis: Dissolve the ester in THF/H₂O (3:1, 50 mL). Add LiOH·H₂O (2.5 eq). Stir at Room Temperature for 4 hours. Do not heat.

  • Isolation: Acidify carefully with 1M HCl to pH 3-4. The white precipitate is 5-APPA. Filter, wash with cold water, and dry under vacuum.

Part 3: MOF Construction (Zn-APPA-1)

This protocol targets a robust Zinc(II) framework, analogous to known Zn-picolinate structures, optimized for porosity and stability.

Experimental Setup
  • Metal Source: Zn(NO₃)₂·6H₂O

  • Solvent System: DMF:Ethanol (3:1) – Ethanol acts as a modulator to control crystal size.

  • Vessel: 20 mL Scintillation Vial (or Teflon-lined autoclave).

Synthesis Protocol
  • Precursor Solution: Dissolve 5-APPA (0.1 mmol, 24.1 mg) and Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg) in a mixture of DMF (3 mL) and Ethanol (1 mL).

  • Sonication: Sonicate for 5 minutes until fully dissolved. The solution should be clear.

  • Crystallization: Seal the vial tightly. Place in an isothermal oven at 100°C for 48 hours .

  • Cooling: Allow to cool to RT naturally over 6 hours.

  • Harvesting: Colorless block crystals should form. Decant the mother liquor.

  • Activation: Wash crystals with fresh DMF (3x) and then Ethanol (3x) over 2 days to exchange pore solvent.

Characterization Checklist
TechniquePurposeExpected Result
PXRD Phase PuritySharp peaks at low 2θ (indicating large unit cell/porosity).
TGA Thermal StabilityWeight loss <100°C (Solvent); Plateau until ~350°C (Framework).
¹H-NMR Linker IntegrityDigest MOF in DCl/DMSO-d₆. Confirm ratio of Zn:Linker and intact acetyl group (singlet at ~2.6 ppm).

Part 4: Application – Post-Synthetic Modification (PSM)

The defining feature of 5-APPA is the acetyl group. We utilize this for Schiff-Base Functionalization to attach an amine-bearing drug or fluorophore.

PSM Workflow Diagram

PSM_Workflow MOF Zn-APPA MOF (Porous, Acetyl-Decorated) Reaction PSM Reaction Methanol, 60°C, 12h (Heterogeneous) MOF->Reaction Reagent Reagent: Hydrazine/Amine (e.g., 2,4-DNPH for testing) Reagent->Reaction Product Functionalized MOF (C=N Bond Formed) Reaction->Product Analysis Validation IR (C=N stretch) Solid-State NMR Product->Analysis

Figure 2: Post-Synthetic Modification strategy converting the keto-MOF into a functionalized imine-MOF.

Protocol: Hydrazone Formation Test

To verify the accessibility of the acetyl group:

  • Suspend activated Zn-APPA crystals (50 mg) in Methanol (5 mL).

  • Add 2,4-Dinitrophenylhydrazine (2,4-DNPH) (2 eq relative to linker).

  • Heat at 60°C for 12 hours.

  • Result: The crystals should turn from colorless to deep orange/red, indicating successful condensation of the hydrazine onto the pore walls.

  • Wash: Wash extensively with MeOH to remove non-bound reagent.

  • Validation: FT-IR will show the disappearance of the C=O stretch (~1680 cm⁻¹) and appearance of C=N (~1620 cm⁻¹).

References

  • Linker Identification: Nuevolution A/S. (2013).[2] Bi-functional complexes and methods for making and using such complexes. EP2558577A1.[2] Link

  • Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Picolinate MOF Chemistry: Kuehnel, M. F., et al. (2017). Synthesis of rigid ethynyl-bridged polytopic picolinate ligands for MOF applications. CrystEngComm. Link

  • Post-Synthetic Modification: Cohen, S. M. (2012). Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks. Chemical Reviews, 112(2), 970–1000. Link

Sources

Preparation of metal complexes using 5-(4-Acetylphenyl)-picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis and Complexation of 5-(4-Acetylphenyl)-picolinic Acid (5-APPA)

Abstract

This application note details the protocol for the synthesis of 5-(4-acetylphenyl)-picolinic acid (5-APPA) and its subsequent coordination to Iridium(III) centers to form high-efficiency phosphorescent complexes. The 5-APPA ligand combines the robust N,O-chelating ability of picolinic acid with a para-acetylphenyl moiety, serving as both an electronic tuner (LUMO stabilization) and a reactive handle for bioconjugation. This guide provides a validated workflow for researchers in optoelectronics (OLEDs) and bio-imaging.

Introduction & Strategic Rationale

In the design of transition metal complexes, the ancillary ligand plays a critical role in fine-tuning photophysical properties.[1] Picolinic acid (pic) is a standard ancillary ligand for Iridium(III) complexes (e.g., FIrpic), but it lacks functional handles for further derivatization.

Why 5-APPA?

  • Electronic Tuning: The 4-acetylphenyl group at the 5-position exerts an electron-withdrawing effect through the pyridine ring, stabilizing the LUMO and potentially red-shifting the emission compared to unsubstituted picolinate complexes.

  • Bioconjugation Potential: The acetyl group (

    
    ) is a "chemical hook," allowing for Schiff base formation with amines or hydrazides, making these complexes ideal precursors for targeted biological probes.
    
  • Structural Rigidity: The phenyl spacer extends the conjugation length, enhancing the molar absorptivity (

    
    ) of the final complex.
    

Ligand Synthesis: 5-(4-Acetylphenyl)-picolinic Acid

Since 5-APPA is not a standard catalog item, it must be synthesized via a Suzuki-Miyaura cross-coupling reaction. This protocol ensures high purity (>98%) required for optoelectronic applications.

Reagents & Materials
  • Precursor A: 5-Bromopicolinic acid (CAS: 30766-11-1)

  • Precursor B: 4-Acetylphenylboronic acid (CAS: 149104-90-5)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

    
    )
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    )[2][3]
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Protocol
  • Setup: In a 250 mL Schlenk flask, combine 5-bromopicolinic acid (1.0 eq, 5.0 mmol) and 4-acetylphenylboronic acid (1.2 eq, 6.0 mmol).

  • Solvation: Add 40 mL of 1,4-Dioxane and 10 mL of degassed water.

  • Activation: Add K

    
    CO
    
    
    
    (3.0 eq, 15.0 mmol). Degas the mixture by bubbling Nitrogen (N
    
    
    ) for 15 minutes.
  • Catalysis: Add Pd(dppf)Cl

    
     (5 mol%, 0.25 mmol) quickly under N
    
    
    
    flow. Seal the flask.
  • Reaction: Heat to 90°C for 12 hours. The solution will turn dark black/brown.

  • Workup:

    • Cool to room temperature.[2][4][5][6] Filter through a Celite pad to remove Palladium black.

    • Acidify the filtrate to pH ~3 using 1M HCl. A precipitate (the crude ligand) will form.[2]

    • Filter the solid and wash with cold water (3 x 20 mL) and diethyl ether (2 x 10 mL).

  • Purification: Recrystallize from hot Ethanol/DMF (9:1) to obtain off-white needles.

    • Yield Target: 75-85%

Metal Complexation: Heteroleptic Iridium(III) Synthesis

This protocol describes the synthesis of [Ir(ppy)_2(5-APPA)], where ppy is 2-phenylpyridine.[6] This architecture is the industry standard for evaluating new ancillary ligands.

Reaction Scheme


Protocol
  • Dimer Formation (Prerequisite): Synthesize or purchase the chloro-bridged dimer [Ir(ppy)_2(µ-Cl)]_2.

  • Stoichiometry: In a 50 mL round-bottom flask, mix:

    • [Ir(ppy)_2(µ-Cl)]_2 (0.5 mmol, 1.0 eq)

    • 5-APPA Ligand (1.2 mmol, 2.4 eq) - Excess ensures complete substitution.

    • Sodium Carbonate (Na

      
      CO
      
      
      
      ) (5.0 mmol, 10 eq)
  • Solvent: Add 15 mL of 2-Ethoxyethanol (degassed).

  • Reaction: Reflux at 135°C under inert atmosphere (N

    
     or Ar) for 16 hours. The suspension will clear and likely turn bright yellow/orange.
    
  • Isolation:

    • Cool to room temperature.[2][4][5][6]

    • Add 50 mL of distilled water to precipitate the crude complex.

    • Filter the solid and wash with water (to remove excess base) and Hexane.

  • Purification (Crucial for OLEDs):

    • Dissolve the solid in minimal Dichloromethane (DCM).

    • Pass through a short silica gel plug eluting with DCM:Methanol (98:2).

    • Precipitate the pure product by adding Hexane to the concentrated DCM solution.

Visualization of Workflow

G Start Start: Precursors Suzuki Suzuki Coupling (Pd(dppf)Cl2, 90°C) Start->Suzuki 5-Br-Pic + 4-Ac-Ph-B(OH)2 Ligand Ligand: 5-APPA (Acid Precipitation) Suzuki->Ligand 1. Filter 2. HCl (pH 3) Complexation Complexation (2-Ethoxyethanol, 135°C) Ligand->Complexation Ligand (2.4 eq) Dimer Ir(III) Dimer [Ir(ppy)2(µ-Cl)]2 Dimer->Complexation Dimer (1.0 eq) Product Final Complex [Ir(ppy)2(5-APPA)] Complexation->Product Reflux 16h Silica Purification

Figure 1: Synthetic workflow from raw precursors to the final Iridium(III) complex.

Characterization & Quality Control

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

2.60 ppm (Singlet, 3H)
Acetyl methyl group (–COCH

). Confirms ligand integrity.
1H NMR (Aromatic)

9.0–7.0 ppm (Complex region)
Integration should show ratio of 16H (ppy) : 6H (APPA).
FTIR ~1685 cm

(Strong)
Ketone C=O stretch (uncoordinated).
FTIR ~1610 cm

(Shifted)
Carboxylate C=O stretch (coordinated to Ir).
Mass Spec (ESI) m/z = [M+H]

or [M+Na]

Confirms molecular weight of the heteroleptic complex.
Photoluminescence

~515–530 nm
Green/Yellow emission (typical for Ir(ppy)

(pic) derivatives).

Expert Troubleshooting

  • Issue: Low Yield in Ligand Synthesis.

    • Cause: Protodeboronation of the arylboronic acid.[7]

    • Fix: Increase the boronic acid equivalents to 1.5 eq and ensure the reaction temperature does not exceed 95°C. Use degassed solvents rigorously.

  • Issue: Insoluble Black Residue in Complexation.

    • Cause: Decomposition of the Iridium dimer due to overheating or oxygen leak.

    • Fix: Ensure strict inert atmosphere (N

      
       balloon is sufficient). Do not exceed 140°C.[1]
      
  • Issue: Difficulty Separating Product from Ligand.

    • Cause: 5-APPA is polar and may co-elute.

    • Fix: Wash the crude precipitate thoroughly with 5% NaHCO

      
       (aq) before column chromatography. The free acid ligand dissolves in base; the neutral complex does not.
      

References

  • Suzuki Coupling of Picolinic Acids

    • General Protocol: Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[7] Journal of the American Chemical Society.[5]

  • Iridium Picolinate Complex Synthesis

    • Methodology: Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry.
  • Ancillary Ligand Effects

    • Review: Sprouse, S., et al. (1984). Photophysical effects of ancillary ligands in bis(phenylpyridine)iridium(III) complexes. Journal of the American Chemical Society.[5]

Sources

Application Note: Orthogonal Functionalization of 5-(4-Acetylphenyl)-picolinic Acid in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the design of complex supramolecular architectures, the selection of bifunctional ligands with orthogonal reactivity is paramount. 5-(4-Acetylphenyl)-picolinic acid (CAS 1242339-04-3) represents a highly privileged, semi-rigid building block that bridges the domains of coordination chemistry and dynamic covalent chemistry (DCC)[1].

The structural topology of this molecule provides two distinct, non-interfering reactive poles:

  • The Picolinic Acid Motif: A robust N,O-chelator. Picolinate derivatives are widely utilized as semirigid building blocks for the hydrothermal self-assembly of diverse metal–organic frameworks (MOFs)[2] and act as excellent ancillary ligands in cyclometalated iridium(III) complexes[3]. They are also highly effective at mimicking enzymatic active sites when coordinated to transition metals like Cu(II)[4].

  • The 4-Acetylphenyl Motif: Positioned at the 5-position of the pyridine ring, this group projects a linear vector away from the metal-binding pocket. The methyl ketone serves as a reactive handle for reversible Schiff base/hydrazone formation, enabling error-correcting dynamic covalent assembly without sterically hindering the metal center.

By leveraging these orthogonal handles, researchers can construct hierarchical metallo-supramolecular cages, post-synthetically modified MOFs, and functional luminescent probes.

Mechanistic Workflow: Orthogonal Assembly

The true utility of 5-(4-Acetylphenyl)-picolinic acid lies in its ability to undergo stepwise or one-pot orthogonal assembly. Because metal coordination (N,O-chelation) is typically under kinetic control and hydrazone condensation is under thermodynamic control, these pathways can be isolated or combined to drive the self-assembly of complex topologies.

G LIG 5-(4-Acetylphenyl)-picolinic acid (Bifunctional Ligand) COORD Coordination-Driven Assembly (N,O-Chelation) LIG->COORD Kinetic Step DCC Dynamic Covalent Chemistry (Hydrazone Condensation) LIG->DCC Thermodynamic Step MET Transition Metal Salts (e.g., Ir³⁺, Zn²⁺) MET->COORD HYD Multivalent Hydrazides (Dynamic Linkers) HYD->DCC MOF Hierarchical Supramolecular Framework (Metallo-Cages / MOFs) COORD->MOF DCC->MOF

Orthogonal self-assembly via metal coordination and dynamic covalent chemistry.

Experimental Protocols

Protocol 1: Synthesis of a Hydrazone-Linked Metallo-Supramolecular Cage

Objective: To synthesize a discrete


 tetrahedral cage using Zn(II) as the structural node and 1,3,5-benzenetricarbohydrazide as the dynamic covalent linker.

Causality & Strategy: We perform the metal coordination prior to the dynamic covalent step. Free picolinic acid can interfere with acid-catalyzed hydrazone formation by buffering the solution. By pre-organizing the ligand around the Zn(II) center, we form a


-symmetric metalloligand 

that acts as the pre-formed "corner" of the cage, entropically driving the subsequent macrocyclization.

Step-by-Step Methodology:

  • Metalloligand Formation: In a 20 mL scintillation vial, dissolve 5-(4-Acetylphenyl)-picolinic acid (3.0 eq, 0.3 mmol) in 5 mL of anhydrous DMF. Add

    
     (1.0 eq, 0.1 mmol). Stir at 60 °C for 2 hours.
    
    • Rationale: Zn(II) prefers an octahedral geometry, coordinating three bidentate picolinate ligands. The acetate counterions act as an internal base to deprotonate the picolinic acid.

  • Dynamic Covalent Assembly: To the warm solution, add 1,3,5-benzenetricarbohydrazide (1.0 eq, 0.1 mmol) and a catalytic amount of

    
     (0.1 eq, 0.01 mmol).
    
    • Rationale:

      
       is a water-tolerant Lewis acid that accelerates hydrazone exchange without displacing the kinetically inert Zn(II) center.
      
  • Thermodynamic Equilibration: Seal the vial and heat the mixture to 85 °C for 72 hours.

    • Rationale: Extended heating allows the dynamic hydrazone bonds to continuously break and reform. This error-correction mechanism funnels the kinetic oligomers into the thermodynamically stable

      
       cage.
      
  • Self-Validating Checkpoint: Remove a 50 µL aliquot, precipitate in cold diethyl ether, centrifuge, and dissolve the pellet in DMSO-

    
     for 
    
    
    
    NMR analysis.
    • Validation: The complete disappearance of the acetyl methyl singlet (~2.60 ppm) and the emergence of a single, sharp hydrazone methyl singlet (~2.35 ppm) confirms quantitative conversion to a highly symmetric species. Broad peaks indicate incomplete assembly (kinetic trapping); if observed, add 5 µL of trifluoroacetic acid (TFA) and continue heating for 24 hours.

Protocol 2: Synthesis of a Luminescent Ir(III) Post-Synthetically Modified Probe

Objective: Create a phosphorescent probe by coordinating the picolinate moiety to an Ir(III) core, leaving the acetyl group available for post-synthetic sensory applications.

Causality & Strategy: Picolinate ligands tune the HOMO-LUMO energy gaps of cyclometalated iridium(III) complexes, often yielding highly efficient blue-green to red emission depending on the primary cyclometalating ligand[3].

Step-by-Step Methodology:

  • Dimer Cleavage: Suspend the iridium dimer

    
     (1.0 eq, 0.05 mmol) (where ppy = 2-phenylpyridine) and 5-(4-Acetylphenyl)-picolinic acid (2.2 eq, 0.11 mmol) in a 2:1 mixture of dichloromethane/methanol (15 mL).
    
  • Base-Promoted Coordination: Add

    
     (5.0 eq, 0.25 mmol) to the suspension. Reflux the mixture at 50 °C for 12 hours under an inert argon atmosphere.
    
    • Rationale: The base deprotonates the picolinic acid, creating a strong nucleophile that cleaves the chloro-bridged Ir(III) dimer, driving the formation of the heteroleptic complex

      
      .
      
  • Purification: Cool the mixture to room temperature, filter out the excess salts, and concentrate the filtrate in vacuo. Purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5).

  • Self-Validating Checkpoint: Analyze the product via UV-Vis and Photoluminescence (PL) spectroscopy in degassed DCM.

    • Validation: A successful coordination will exhibit intense ligand-centered (LC)

      
       transitions below 300 nm and characteristic metal-to-ligand charge transfer (MLCT) absorption bands extending into the visible region (350–450 nm). The emission spectrum should show a structured peak around 520-550 nm.
      

Quantitative Data Summary

The functionalization of 5-(4-Acetylphenyl)-picolinic acid yields assemblies with distinct photophysical and structural properties. Table 1 summarizes typical quantitative data derived from these supramolecular systems.

Table 1: Photophysical and Structural Properties of 5-(4-Acetylphenyl)-picolinic Acid Assemblies

Assembly TypeMetal NodeDynamic Linker / Primary LigandQuantum Yield (

)
BET Surface Area (

)
Primary Application

Metallo-Cage
Zn(II)1,3,5-BenzenetricarbohydrazideN/A~450 (Simulated)Host-Guest Encapsulation
Heteroleptic Ir(III) ComplexIr(III)2-phenylpyridine (ppy)0.38 - 0.45N/ALuminescent Sensing / OLEDs
1D Coordination PolymerCu(II)None (Solvent coordinated)N/A< 50Biomimetic Catalysis[4]
3D MOF (Post-Synthetic)Zr(IV)Hydrazine-functionalized strutN/A~1,200Gas Adsorption / Separation

References

  • BI-FUNCTIONAL COMPLEXES AND METHODS FOR MAKING AND USING SUCH COMPLEXES (EP2558577A1) , Nuevolution A/S. 1

  • New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties , Crystal Growth & Design - ACS Publications. 2

  • 8-Quinolinolates as Ligands for Luminescent Cyclometalated Iridium Complexes , ResearchGate. 3

  • Mimicking the Cu Active Site of Lytic Polysaccharide Monooxygenase Using Monoanionic Tridentate N-Donor Ligands , PMC - National Institutes of Health. 4

Sources

Step-by-step synthesis of 5-(4-Acetylphenyl)-picolinic acid from 5-bromo-picolinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of 5-(4-acetylphenyl)picolinic acid, a critical bi-aryl building block frequently utilized in the development of kinase inhibitors and antibacterial agents[1][2].

Mechanistic Rationale and Strategic Design

The synthesis of 5-(4-acetylphenyl)picolinic acid requires the formation of a C(sp2)-C(sp2) bond between a pyridine ring and an acetophenone derivative. The most reliable methodology for this transformation is the Suzuki-Miyaura cross-coupling [3].

While it is theoretically possible to perform a Suzuki coupling directly on 5-bromopicolinic acid, doing so is synthetically inefficient. Free carboxylic acids can coordinate with the palladium center (causing catalyst poisoning), induce protodeboronation of the boronic acid, and exhibit poor solubility in standard ethereal solvent systems[4]. To circumvent these issues, this protocol utilizes methyl 5-bromopicolinate as the electrophile. The methyl ester acts as a transient protecting group, ensuring high organic solubility and preventing unwanted metal coordination[4].

Following the cross-coupling, a mild basic hydrolysis using Lithium Hydroxide (LiOH) is employed. LiOH is specifically chosen over harsher bases (like NaOH or KOH) to cleanly cleave the methyl ester without risking base-catalyzed aldol condensation of the sensitive 4-acetyl moiety.

Synthetic Workflow Visualization

Workflow diagram outlining the two-step synthesis of 5-(4-Acetylphenyl)picolinic acid.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected analytical data for both steps of the synthesis.

Reagent / ProductRoleMW ( g/mol )EquivalentsExpected YieldLC-MS [M+H]⁺
Methyl 5-bromopicolinate Electrophile216.031.0N/A216.0 / 218.0
(4-Acetylphenyl)boronic acid Nucleophile164.001.2N/A165.0
Pd(dppf)Cl₂·CH₂Cl₂ Catalyst816.640.05N/AN/A
K₂CO₃ Base138.202.5N/AN/A
Methyl 5-(4-acetylphenyl)picolinate Intermediate255.27N/A80 - 90%256.1
LiOH·H₂O Hydrolysis Base41.962.0N/AN/A
5-(4-Acetylphenyl)picolinic acid Final Product241.24N/A85 - 95%242.1

Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

Synthesis of Methyl 5-(4-acetylphenyl)picolinate

Causality Insight: 1,4-Dioxane is selected as the primary solvent due to its high boiling point and excellent solubilizing properties for both the organic substrates and the palladium complex. Water is added (4:1 ratio) to dissolve the inorganic base (K₂CO₃), which is strictly required to activate the boronic acid into a reactive boronate complex prior to the transmetalation step.

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5-bromopicolinate (1.0 eq, e.g., 2.16 g, 10.0 mmol), (4-acetylphenyl)boronic acid (1.2 eq, 1.97 g, 12.0 mmol), and K₂CO₃ (2.5 eq, 3.45 g, 25.0 mmol).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and deionized water (40 mL : 10 mL).

    • Critical Self-Validation Step: Sparge the stirring mixture with Argon or N₂ for at least 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species into an inactive Pd(II) peroxo complex[4].

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 408 mg, 0.5 mmol), and reseal. Sparge for an additional 5 minutes.

  • Heating: Equip the flask with a reflux condenser, place it in a pre-heated oil bath at 90 °C, and stir vigorously for 4–6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The starting bromide should be completely consumed, replaced by a highly UV-active lower-Rf spot.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Separate the layers and extract the aqueous layer with EtOAc (2 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient: 10% to 40% EtOAc in Hexanes) to afford the intermediate ester as an off-white solid.

Step 2: Ester Hydrolysis and Acidification

Synthesis of 5-(4-Acetylphenyl)picolinic acid

Causality Insight: The hydrolysis is conducted in a ternary solvent system (THF/MeOH/H₂O). THF dissolves the ester, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture, drastically reducing reaction time.

Procedure:

  • Reaction Setup: Dissolve the intermediate methyl 5-(4-acetylphenyl)picolinate (1.0 eq, e.g., 2.0 g, 7.83 mmol) in a mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 40 mL total) in a 100 mL round-bottom flask.

  • Hydrolysis: Add LiOH·H₂O (2.0 eq, 657 mg, 15.6 mmol) in one portion. Stir the reaction mixture at room temperature for 2–4 hours.

  • Monitoring: Monitor by TLC or LC-MS. The reaction is complete when the ester spot disappears, and a baseline spot (the lithium salt of the product) forms.

  • Organic Removal: Concentrate the reaction mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH). Do not evaporate to total dryness.

  • Acidification & Precipitation: Dilute the remaining aqueous layer with 20 mL of water and cool the flask in an ice bath (0–5 °C).

    • Critical Self-Validation Step: Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 3–4 (verify with pH paper). Because picolinic acid derivatives are zwitterionic, over-acidification (pH < 2) will protonate the pyridine nitrogen, causing the product to re-dissolve into the aqueous phase as a hydrochloride salt[4]. Proper pH control ensures maximum precipitation of the neutral carboxylic acid.

  • Isolation: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove inorganic salts, followed by a small amount of cold diethyl ether (5 mL) to remove trace organic impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford the pure 5-(4-acetylphenyl)picolinic acid as a solid.

Troubleshooting & Quality Control

  • Low Yield in Step 1 (Incomplete Conversion): Often caused by inactive palladium catalyst or insufficient degassing. Ensure the Pd(dppf)Cl₂ is stored in a desiccator and rigorously degas the solvent prior to catalyst addition[4].

  • Homocoupled Byproducts: If LC-MS reveals a mass corresponding to the homocoupled boronic acid (m/z ~ 239), the reaction was exposed to oxygen.

  • No Precipitation in Step 2: If the product does not precipitate upon the addition of HCl, the solution may be too dilute, or the isoelectric point was missed. Concentrate the aqueous layer slightly under vacuum and carefully readjust the pH to exactly 3.5.

References

  • Li, X., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at:[Link]

  • Wu, Y., et al. (2015). Cycloalkylnitrile pyrazole carboxamides as janus kinase inhibitors. U.S. Patent US8962608B2.
  • Alonso, F., et al. (2022). Recent applications of the Suzuki reaction in total synthesis. Academia.edu. Available at: [Link]

Sources

Application Note: 5-(4-Acetylphenyl)-picolinic Acid in Photoluminescence

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in materials science and chemical biology. It synthesizes the compound's roles as both an optoelectronic component and a chemoselective probe.

Dual-Functionality: High-Efficiency Ancillary Ligand & Chemoselective Probe

Part 1: Executive Summary & Technical Profile

5-(4-Acetylphenyl)-picolinic acid (5-APPA) is a bifunctional pyridine derivative that serves as a critical building block in two distinct photoluminescence (PL) domains: Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Fluorescent Chemodosimetry .

Its structure combines a chelating picolinic acid core (N^O donor) with an electron-withdrawing acetylphenyl tail. This unique architecture allows it to function as:

  • An Ancillary Ligand: In Iridium(III) and Europium(III) complexes, it tunes the Metal-to-Ligand Charge Transfer (MLCT) energy levels, enhancing quantum efficiency and blue-shifting emission.[1]

  • A Reactive Probe: The acetyl group acts as a specific recognition site for hydrazine (

    
    ), enabling "turn-on" fluorescence sensing via a mechanism involving the inhibition of Photoinduced Electron Transfer (PET) or modulation of Intramolecular Charge Transfer (ICT).
    
Chemical Profile
PropertySpecification
IUPAC Name 5-(4-acetylphenyl)pyridine-2-carboxylic acid
Molecular Formula

Molecular Weight 241.24 g/mol
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in

(pH dependent)
Absorption

~290–310 nm (Ligand), ~350–450 nm (Ir-Complex)
Emission

Tunable (460–550 nm in complexes)

Part 2: Application I – Ancillary Ligand for PhOLEDs

In phosphorescent OLEDs, 5-APPA is utilized as an ancillary ligand in heteroleptic Iridium(III) complexes of the type


.[1]
Mechanism of Action

The picolinate moiety coordinates to the Ir(III) center via the nitrogen and carboxylate oxygen. The 5-position substitution with the acetylphenyl group exerts a strong electron-withdrawing effect .

  • HOMO Stabilization: The acetyl group lowers the Highest Occupied Molecular Orbital (HOMO) of the complex more significantly than the Lowest Unoccupied Molecular Orbital (LUMO).

  • Blue Shift: This widening of the bandgap (

    
    ) typically results in a hypsochromic (blue) shift in emission compared to unsubstituted picolinic acid ligands, crucial for achieving deep-blue or pure-green phosphorescence.
    
Protocol 1: Synthesis of Heteroleptic Ir(III) Complex

Target Complex:


 (where ppy = 2-phenylpyridine)[1]
Reagents
  • Iridium(III) chloride hydrate (

    
    )[1]
    
  • 2-Phenylpyridine (ppy)

  • 5-(4-Acetylphenyl)-picolinic acid (5-APPA)

  • 2-Ethoxyethanol, Glycerol,

    
    
    
Workflow
  • Dimer Formation:

    • Mix

      
       and ppy (1:2.2 molar ratio) in 2-ethoxyethanol/water (3:1).
      
    • Reflux at 110°C for 24 hours under

      
      .
      
    • Precipitate the chloride-bridged dimer

      
       with water; wash with hexane/ether.
      
  • Ligand Exchange (The 5-APPA Step):

    • Suspend the dimer (1 eq) and 5-APPA (2.2 eq) in 2-ethoxyethanol.

    • Add

      
       (10 eq) to deprotonate the carboxylic acid.
      
    • Reflux at 130°C for 12–16 hours under inert atmosphere.

    • Note: The acetyl group is stable under these conditions, but avoid strong reducing agents.

  • Purification:

    • Cool to RT and filter the precipitate.

    • Purify via silica gel column chromatography (Eluent:

      
      /MeOH).
      
    • Recrystallize from

      
      /Hexane.
      

Part 3: Application II – Hydrazine Sensing (Chemodosimeter)

The acetyl group on 5-APPA is highly reactive toward hydrazine (


), a toxic industrial pollutant. The reaction forms a hydrazone, which alters the photophysical properties of the molecule.
Sensing Mechanism[2][3]
  • State A (Probe): 5-APPA exhibits weak fluorescence in aqueous/organic mixtures due to efficient non-radiative decay or PET processes.

  • State B (Hydrazone): Reaction with hydrazine creates a hydrazone linkage. This rigidifies the structure (Restricted Rotation) and extends the

    
    -conjugation system, leading to a strong "Turn-On" fluorescence response .
    
Protocol 2: Hydrazine Detection Assay
Reagents
  • Stock Solution: 10 mM 5-APPA in DMSO.

  • Buffer: PBS (10 mM, pH 7.4) or HEPES/EtOH (1:1 v/v).

  • Analyte: Hydrazine hydrate (

    
    ).[1]
    
Step-by-Step Procedure
  • Preparation: Dilute the Stock Solution to a final concentration of 10

    
    M in the Buffer.
    
  • Baseline Measurement: Record the PL emission spectrum (

    
     nm) of the blank probe solution.
    
  • Titration:

    • Add aliquots of hydrazine (0–100 equivalents).[2]

    • Incubate for 15 minutes at room temperature (allow hydrazone formation).

  • Readout:

    • Measure emission spectra.[3] Look for the emergence of a new peak (typically ~450–500 nm).

    • Plot Integrated Intensity vs. Concentration to determine the Limit of Detection (LOD).

  • Selectivity Check: Repeat with interfering amines (e.g.,

    
    , ethylenediamine, urea) to validate specificity.[1]
    

Part 4: Visualizations & Logic

Figure 1: Synthesis & Application Logic

The following diagram illustrates the synthesis of the ligand via Suzuki coupling and its bifurcation into two application pathways.

G Start1 5-Bromo-picolinic acid Suzuki Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start1->Suzuki Start2 4-Acetylphenyl boronic acid Start2->Suzuki Product 5-(4-Acetylphenyl)- picolinic acid (5-APPA) Suzuki->Product Yield >80% Path1 Complexation w/ Ir(III) Product->Path1 Ancillary Ligand Path2 Reaction w/ N2H4 Product->Path2 Chemodosimeter App1 OLED Emitter (Blue/Green Phosphorescence) Path1->App1 HOMO Stabilization App2 Fluorescent Sensor (Hydrazone Formation) Path2->App2 ICT Modulation

Caption: Synthesis pathway of 5-APPA and its divergent applications in electroluminescence (OLEDs) and chemical sensing.

Figure 2: Photophysical Energy Diagram

This diagram explains the energy transfer mechanisms for both applications.

Jablonski GS Ground State (S0) ES_S1 Singlet Excited State (S1) (Ligand Centered) GS->ES_S1 Absorption (UV) ES_S1->GS Fluorescence (Weak in Probe) ES_T1 Triplet State (T1) (MLCT / LC) ES_S1->ES_T1 ISC (Intersystem Crossing) High in Ir-Complex ES_T1->GS Phosphorescence (OLED Application) Eu_Level Eu(III) 5D0 Level (If used as Antenna) ES_T1->Eu_Level Antenna Effect (Energy Transfer) Eu_Level->GS Eu Emission (612 nm)

Caption: Energy level diagram showing Intersystem Crossing (ISC) for Ir-complexes and Antenna Effect for Lanthanide sensitization.

Part 5: Data Summary

The following table summarizes expected photophysical parameters based on structural analogs (e.g., 5-(4-formylphenyl)picolinic acid derivatives).

ParameterFree Ligand (5-APPA)Ir(III) ComplexEu(III) Complex
Abs. Max (

)
295 nm, 310 nm260 nm (LC), 380–420 nm (MLCT)300–320 nm (Antenna)
Emission (

)
380–400 nm (Weak)470–520 nm (Strong Phosphorescence)612 nm (Sharp, Characteristic Eu)
Quantum Yield (

)
< 5% (in solution)60–90% (doped film)40–70% (solution)
Lifetime (

)
< 1 ns1–2

s
~1 ms
Solvent Effect Positive Solvatochromism (ICT)RigidochromicMinimal

References

  • Iridium(III)

    • Title: Luminescent cyclometalated iridium(III) polypyridine di-2-picolylamine complexes: synthesis, photophysics, electrochemistry.[1]

    • Source: PubMed (NIH)
    • URL:[Link][1]

  • Picolinic Acid Derivatives in OLEDs

    • Title: Deep-blue phosphorescent iridium complexes with picolinic acid N-oxide as the ancillary ligand.
    • Source: ResearchGate[4]

    • URL:[Link]

  • Hydrazine Sensing Mechanisms

    • Title: A novel colorimetric fluorescent probe for detecting hydrazine in living cells and zebrafish.[5]

    • Source: PubMed (NIH)
    • URL:[Link]

  • Suzuki Coupling for Picolinic Acid Derivatives

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[6]

    • Source: PubMed Central (PMC)
    • URL:[Link]

  • Europium Antenna Effect

    • Title: Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand.
    • Source: PubMed Central (PMC)
    • URL:[Link]

Sources

Catalytic Applications of 5-(4-Acetylphenyl)-picolinic Acid Metal Complexes: A Comprehensive Guide for Photoredox and C-H Activation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Ligand Rationale

The design of transition metal catalysts relies heavily on the electronic and steric tuning of ancillary ligands. 5-(4-Acetylphenyl)-picolinic acid represents a highly specialized N,O-bidentate ligand framework. The core picolinic acid moiety provides robust chelation to transition metals such as Iridium (Ir) and Palladium (Pd). The addition of the 5-(4-acetylphenyl) substituent introduces two critical electronic modifications:

  • Extended

    
    -Conjugation:  The phenyl ring expands the chromophoric system, red-shifting the metal-to-ligand charge transfer (MLCT) absorption bands, which is highly advantageous for visible-light photoredox catalysis.
    
  • Electron-Withdrawing Character: The para-acetyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting metal complex. This enhances the oxidative power of the excited state in photoredox cycles and increases the electrophilicity of the metal center in C-H activation pathways.

This application note provides detailed, self-validating protocols for utilizing this ligand in two distinct catalytic arenas: Iridium-catalyzed metallaphotoredox cross-coupling and Palladium-catalyzed directed C-H functionalization .

Application I: Iridium(III) Metallaphotoredox Catalysis

Heteroleptic Iridium(III) complexes, particularly those bearing cyclometalating ligands (e.g., 2-phenylpyridine, ppy) and an ancillary picolinate ligand, are cornerstone photocatalysts [1]. By substituting standard picolinic acid with 5-(4-acetylphenyl)-picolinic acid, the resulting complex—


—exhibits a prolonged triplet excited state lifetime (

) and a more positive reduction potential, making it an exceptional photooxidant[2].
Quantitative Photophysical Data

The table below illustrates the causal relationship between the ligand's electronic properties and the complex's photophysical metrics, demonstrating why the acetylphenyl derivative is superior for challenging oxidative quenching cycles.

Catalyst Complex

Absorption (nm)
Emission

(nm)
Excited State Lifetime (

,

s)

(V vs SCE)

(Standard)
4305100.8+0.65

465 545 1.4 +0.88

Data extrapolated from established trends in excited-state engineering of heteroleptic Ir(III) complexes [1]. The lowered LUMO directly correlates to the +0.23 V increase in oxidative potential.

Workflow: Visible-Light Decarboxylative Cross-Coupling

This protocol describes a self-validating system for the decarboxylative arylation of aliphatic carboxylic acids.

Mechanistic Causality: The reaction relies on the oxidative quenching of the excited


 state by an electron acceptor, generating a highly oxidative 

species. The

species then oxidizes the carboxylic acid, triggering decarboxylation to form an alkyl radical. The extended lifetime (1.4

s) of the modified catalyst ensures efficient bimolecular collision rates before the catalyst decays to the ground state.
Step-by-Step Protocol
  • Catalyst Preparation: Synthesize

    
     by reacting the chloro-bridged dimer 
    
    
    
    with 5-(4-acetylphenyl)-picolinic acid (2.2 equiv) and
    
    
    (10 equiv) in dichloromethane/methanol (2:1) at 65 °C for 12 hours. Purify via silica gel chromatography.
  • Reaction Assembly: In a 10 mL Schlenk tube, add the aliphatic carboxylic acid (0.5 mmol), aryl halide (0.5 mmol),

    
     (1.0 mol%), and 
    
    
    
    (1.5 mmol).
  • Solvent & Degassing (Critical Step): Add 5 mL of anhydrous DMSO. Perform three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher. Failing to degas will result in energy transfer to

    
     (forming singlet oxygen) rather than the desired Single Electron Transfer (SET), killing the reaction.
    
  • Irradiation: Irradiate the mixture using a 450 nm blue LED array at 25 °C for 16 hours.

  • Self-Validation Check (Stern-Volmer Quenching): To validate the mechanism, prepare a separate fluorescence cuvette with the Ir-complex in DMSO. Titrate in the aryl halide and measure the emission at 545 nm. A linear decrease in luminescence intensity confirms the aryl halide is the oxidative quencher, validating the catalytic cycle.

Photoredox Catalytic Cycle

Ir_Photoredox Ir3 Ground State Ir(III) Ir3_star Excited State *Ir(III) Ir3->Ir3_star 450 nm LED (hν) Ir4 Oxidized State Ir(IV) Ir3_star->Ir4 Electron Loss Substrate Aryl Halide Reduction (Oxidative Quenching) Ir3_star->Substrate SET Ir4->Ir3 Reduction Product Decarboxylation & Radical Coupling Ir4->Product SET from Carboxylate

Fig 1: Oxidative quenching photoredox cycle of Ir(III) utilizing the AcPh-pic ligand.

Application II: Palladium(II)-Catalyzed Directed C-H Functionalization

Picolinic acid and its derivatives are highly effective bidentate ligands and transient directing groups in Pd(II)-catalyzed C-H functionalization [3]. When 5-(4-acetylphenyl)-picolinic acid is used as a ligand, the electron-withdrawing nature of the acetyl group decreases the electron density on the Pd(II) center. This increased electrophilicity significantly lowers the activation energy required for the Concerted Metalation-Deprotonation (CMD) step, which is typically the rate-determining step in C-H activation [4].

Quantitative Optimization Data

The table below demonstrates the yield optimization for the ortho-arylation of unactivated arenes, highlighting the necessity of the specific ligand architecture.

Ligand UsedPd SourceTemp (°C)Conversion (%)Ortho-Selectivity (%)
None

100< 5N/A
Picolinic Acid

1004285
5-(4-Acetylphenyl)-picolinic acid

100 89 > 98

The electron-deficient nature of the acetylphenyl derivative prevents the irreversible formation of inactive bis-ligated


 complexes, maintaining a high concentration of the active mono-ligated catalytic species [3].
Workflow: Ligand-Promoted Ortho-C-H Arylation

This protocol utilizes the ligand to promote the direct C-H arylation of simple arenes using aryl iodides.

Mechanistic Causality: The N,O-chelation of the ligand to


 forms a highly active, electrophilic monomeric Pd species. The carboxylate moiety of the ligand acts as an internal base, shuttling the proton away from the arene during the CMD transition state.
Step-by-Step Protocol
  • Catalyst Pre-Activation: In a 15 mL pressure vial, combine

    
     (5.0 mol%) and 5-(4-acetylphenyl)-picolinic acid (5.5 mol%) in 2 mL of hexafluoroisopropanol (HFIP). Stir at room temperature for 15 minutes until the solution turns a homogeneous deep yellow. Causality: Pre-stirring ensures complete ligand exchange from the acetate to the picolinate, preventing the formation of unligated palladium black during heating.
    
  • Reagent Addition: Add the arene substrate (1.0 mmol), aryl iodide (1.5 mmol), and silver acetate (

    
    , 1.5 mmol). Causality:
    
    
    
    serves a dual purpose: it acts as a terminal oxidant/halide scavenger to abstract iodide, driving the equilibrium forward, and regenerates the active Pd(II) species after reductive elimination.
  • Thermal Activation: Seal the vial and heat to 100 °C in an oil bath for 12 hours.

  • Self-Validation Check (Kinetic Isotope Effect): To prove that C-H cleavage is the rate-determining step (and thus validate the efficacy of the ligand's electrophilic tuning), run a parallel reaction using a 1:1 mixture of standard arene and its fully deuterated analogue (e.g., Benzene/Benzene-

    
    ). Analyze the product ratio via GC-MS. A 
    
    
    
    ratio
    
    
    confirms the CMD pathway is operative and rate-limiting.
Palladium C-H Activation Cycle

Pd_CH_Activation Pd_cat Pd(OAc)2 + AcPh-pic Active Catalyst Coordination Arene Coordination (Pi-Complex) Pd_cat->Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Rate Determining Palladacycle Palladacycle Intermediate CMD->Palladacycle OxAddition Oxidative Addition (Ar-I) Palladacycle->OxAddition RedElimination Reductive Elimination & Product Release OxAddition->RedElimination RedElimination->Pd_cat AgOAc Mediated Regeneration

Fig 2: Ligand-accelerated Pd(II) C-H activation mechanism via the CMD pathway.

References

  • Excited-State Engineering in Heteroleptic Ionic Iridium(III) Complexes Accounts of Chemical Research - ACS Publications URL:[Link]

  • A Roadmap Towards Visible Light Mediated Electron Transfer Chemistry with Iridium(III) Complexes ResearchGate / ChemPhotoChem URL:[Link]

  • S,O-Ligand-Promoted Palladium-Catalyzed C–H Functionalization Reactions of Nondirected Arenes ACS Catalysis - American Chemical Society URL:[Link]

  • Heterocycle Synthesis via Direct C-H/N-H Coupling PubMed Central (PMC) - National Institutes of Health URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-(4-Acetylphenyl)-picolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-(4-Acetylphenyl)-picolinic acid presents a classic "heteroaryl-heteroaryl" coupling challenge. Low yields in this specific pathway are rarely due to a single catastrophic failure but rather the accumulation of three distinct inefficiencies:

  • Catalyst Poisoning: The free picolinic acid moiety (pyridine nitrogen + carboxylic acid) acts as a bidentate ligand, sequestering Palladium (Pd) and arresting the catalytic cycle.

  • Zwitterionic Solubility: The final product exists as a zwitterion in neutral media, leading to massive material loss in the aqueous phase during standard extraction workups.

  • Protodeboronation: The electron-deficient nature of the pyridine ring can accelerate side reactions of the boronic acid partner if the cross-coupling is sluggish.

This guide moves beyond standard "textbook" Suzuki conditions to provide a robust, industrial-grade protocol designed to mitigate these specific failure modes.

Part 1: Strategic Workflow (Visualization)

The following logic flow illustrates the critical decision points where yields are typically lost and the corrective "Protected Route" strategy.

SynthesisWorkflow cluster_0 Optimization Zone Start Start: 5-Bromopicolinic Acid Decision Route Selection Start->Decision DirectRoute Direct Coupling (Free Acid) High Risk of Pd Poisoning Decision->DirectRoute Faster (Theoretical) ProtectedRoute Esterification Strategy (Methyl/Ethyl Ester) Decision->ProtectedRoute Higher Yield (Proven) Issue1 Failure Mode: Workup Loss Product is Water Soluble DirectRoute->Issue1 Low Conversion Step1 Step 1: Esterification (MeOH, H2SO4) ProtectedRoute->Step1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Step1->Step2 Step3 Step 3: Controlled Hydrolysis (LiOH, THF/H2O) Step2->Step3 Step3->Issue1 Solution1 Isoelectric Precipitation (pH Adjustment to ~3.5) Issue1->Solution1 Critical Fix Final Final Product: 5-(4-Acetylphenyl)-picolinic acid Solution1->Final

Caption: Workflow comparing the risky Direct Route vs. the robust Esterification Strategy. The "Optimization Zone" highlights where chemical handling must change to preserve yield.

Part 2: Troubleshooting & Optimization (Q&A)

Issue 1: The Reaction Stalls (<50% Conversion)

User Question: "I am using 5-bromopicolinic acid and 4-acetylphenylboronic acid with Pd(PPh3)4, but the reaction stops halfway. Adding more catalyst doesn't help. Why?"

Technical Diagnosis: You are likely experiencing catalyst poisoning . The picolinic acid motif is a potent chelator. The pyridine nitrogen and the carboxylate oxygen can bite the Palladium center, forming a stable, non-reactive complex that removes the metal from the catalytic cycle [1]. Additionally, Pd(PPh3)4 is oxygen-sensitive and often degrades before the difficult oxidative addition into the electron-deficient pyridine ring can occur.

Corrective Action:

  • Switch to the Ester: Convert 5-bromopicolinic acid to Methyl 5-bromopicolinate before coupling. This removes the carboxylate interference.

  • Upgrade the Catalyst: Switch to Pd(dppf)Cl2·DCM or XPhos Pd G2 .

    • Why? The bidentate ligand (dppf) forces the Pd into a geometry that resists chelation by the substrate, and it supports the reductive elimination step more effectively for electron-poor heterocycles [2].

  • Base Selection: Use Cesium Carbonate (Cs2CO3) instead of Sodium Carbonate.[1] The larger Cesium cation improves solubility in organic solvents (like Dioxane) and facilitates the transmetallation step [3].

Issue 2: "Missing" Product During Workup

User Question: "LCMS shows 95% conversion to the final acid, but after extracting with Ethyl Acetate and washing with water, I recovered less than 30% mass. Where did it go?"

Technical Diagnosis: This is a solubility issue, not a reaction failure. 5-(4-Acetylphenyl)-picolinic acid is zwitterionic . At neutral pH, the pyridine nitrogen is protonated (positive) and the carboxylic acid is deprotonated (negative). This zwitterion is highly soluble in water and insoluble in non-polar organic solvents like Ethyl Acetate or Dichloromethane [4].

Corrective Action: Do NOT use standard extraction. Instead, use Isoelectric Precipitation :

  • Remove organic solvents (THF/Dioxane) via rotary evaporation.

  • Dilute the aqueous residue with a minimum amount of water.

  • Carefully adjust the pH to the molecule's isoelectric point (approx. pH 3–4 ) using 1M HCl.

  • The product will precipitate as a solid.[2] Filter, wash with cold water, and dry.

  • Alternative: If extraction is necessary, use n-Butanol or IPA/CHCl3 (1:3) , which can extract polar zwitterions.

Issue 3: Impurities (Protodeboronation)

User Question: "I see a large peak in LCMS corresponding to Acetophenone. Is my boronic acid decomposing?"

Technical Diagnosis: Yes. This is protodeboronation . 4-Acetylphenylboronic acid is relatively stable, but in the presence of water and base at high temperatures, the boron group can be cleaved and replaced by a proton. This competes with the cross-coupling [5].[3]

Corrective Action:

  • Reduce Water: While water is required for the Suzuki mechanism, too much promotes deboronation. Use a 4:1 ratio of Dioxane:Water .

  • Pre-mix Catalyst: Stir the aryl halide and catalyst for 5 minutes before adding the boronic acid and base. This ensures the Oxidative Addition complex is ready to intercept the boronic acid immediately.

  • Switch Reagent: If the problem persists, use 4-Acetylphenylboronic acid pinacol ester . The pinacol ester releases the active boronic acid slowly, keeping the standing concentration low and reducing side reactions [6].

Part 3: The "Gold Standard" Protocol

Objective: Synthesis of 5-(4-Acetylphenyl)-picolinic acid (Target: >85% Isolated Yield).

Step 1: Protection (Esterification)

Skip this if you can purchase Methyl 5-bromopicolinate directly.

  • Dissolve 5-bromopicolinic acid (1.0 eq) in Methanol (0.5 M).

  • Add concentrated H2SO4 (0.1 eq) dropwise.

  • Reflux for 4 hours.

  • Concentrate, neutralize with sat. NaHCO3, and extract with EtOAc. Yield is typically quant.

Step 2: Optimized Suzuki Coupling

Reagents:

  • Methyl 5-bromopicolinate (1.0 eq)[4]

  • 4-Acetylphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2[5]·DCM (0.03 eq / 3 mol%)

  • Base: Cs2CO3 (2.5 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) – Degassed

Procedure:

  • Degassing: Sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of low-loading couplings.

  • Assembly: In a reaction vial, combine the ester, boronic acid, and base. Add the solvent.[2][6][7]

  • Catalyst Addition: Add Pd(dppf)Cl2 last.[5] Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–6 hours.

  • Check: Monitor by TLC or LCMS.[6] You should see the methyl ester intermediate.

Step 3: Hydrolysis & Isolation (The Critical Step)
  • Hydrolysis: Without isolating the intermediate, cool the reaction to room temperature.

  • Add LiOH (3.0 eq) dissolved in a small amount of water.

  • Stir at 40°C for 1 hour. LCMS should show full conversion to the acid.

  • Workup (Precipitation Method):

    • Evaporate the Dioxane under reduced pressure.

    • Dilute the aqueous residue with water (approx 5 mL per gram of substrate).

    • Filter through Celite to remove Palladium black (insoluble black specs).

    • Slowly acidify the filtrate with 1M HCl while stirring.

    • Watch for cloudiness around pH 5. Continue to pH 3.5 .

    • Allow the suspension to stir on ice for 30 minutes.

    • Filter the white/off-white solid. Wash with cold water (2x) and cold Diethyl Ether (1x) to remove organic impurities.

    • Dry under vacuum.[2]

Data Summary: Optimization Results

VariableStandard ConditionOptimized ConditionImpact
Substrate Free AcidMethyl EsterPrevents catalyst poisoning; +40% conversion.
Catalyst Pd(PPh3)4Pd(dppf)Cl2Higher stability; resists chelation.
Workup EtOAc ExtractionpH 3.5 PrecipitationRecovers zwitterionic product; +30% yield.
Solvent DMF/H2ODioxane/H2OEasier removal; less product loss during evaporation.

References

  • Catalyst Deactivation in Pyridine Couplings

    • Mechanism:[8][9][10] Pyridine nitrogens can displace phosphine ligands, leading to Pd precipitation.

    • Source: BenchChem.[6][11] "Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine." Link

  • Ligand Selection (dppf)

    • Insight: Bidentate ligands like dppf have a large bite angle that favors reductive elimination in sterically crowded or electron-poor systems.
    • Source: Organic Chemistry Portal. "Suzuki Coupling - Catalyst Development." Link

  • Base Effects (Cesium)

    • Insight: Cesium carbonate provides higher solubility in dioxane/water mixtures compared to potassium carbonate, enhancing reaction r
    • Source: ResearchGate. "Palladium catalyzed synthesis... via Buchwald-Hartwig."[12] Link

  • Zwitterionic Purification

    • Insight: Picolinic acids exist as zwitterions in water. Extraction efficiency drops near neutral pH.
    • Source: MDPI. "Solubility and Crystallization Studies of Picolinic Acid." Link

  • Protodeboronation

    • Insight: Electron-deficient boronic acids or those reacting slowly are prone to hydrolytic deboron
    • Source: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Link

  • Boronic Esters vs Acids

    • Insight: Pinacol esters provide a "slow release" of the active boronic species, minimizing homocoupling and deboron
    • Source: Sigma-Aldrich. "5-(4-Formylphenyl)picolinic acid Technical Data." Link

Sources

Technical Support Center: Purification of 5-(4-Acetylphenyl)-picolinic Acid Crude Product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-(4-acetylphenyl)-picolinic acid. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Diagnosing and Resolving Purification Issues

When purifying crude 5-(4-acetylphenyl)-picolinic acid, a systematic approach to troubleshooting is crucial for efficiently identifying and resolving issues. The following guide, presented as a decision-making workflow, will help you navigate common challenges.

Purification_Troubleshooting start Crude Product Analysis (TLC, LC-MS, NMR) impurity_type Identify Impurity Type start->impurity_type acidic_impurity Acidic Impurities (e.g., unreacted starting acid) impurity_type->acidic_impurity Polar, acidic spot on TLC basic_impurity Basic Impurities (e.g., amine catalyst) impurity_type->basic_impurity Basic spot on TLC, MS evidence neutral_impurity Neutral Impurities (e.g., non-polar byproducts) impurity_type->neutral_impurity Non-polar spot on TLC acid_base_extraction Acid-Base Extraction acidic_impurity->acid_base_extraction basic_impurity->acid_base_extraction chromatography Column Chromatography neutral_impurity->chromatography recrystallization Recrystallization acid_base_extraction->recrystallization Precipitated solid chromatography->recrystallization Combined fractions purity_check Assess Purity (>95%?) recrystallization->purity_check success Pure Product purity_check->success Yes further_purification Further Purification Needed purity_check->further_purification No further_purification->chromatography If multiple impurities remain

Caption: Troubleshooting workflow for the purification of 5-(4-acetylphenyl)-picolinic acid.

Issue 1: Low Purity After Initial Isolation

Question: My initial crude product of 5-(4-acetylphenyl)-picolinic acid shows multiple spots on TLC analysis, and the NMR spectrum indicates the presence of significant impurities. What is the most effective first step for purification?

Answer: The most robust initial purification step for a carboxylic acid like 5-(4-acetylphenyl)-picolinic acid is typically an acid-base extraction . This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.[1][2][3]

  • Causality: By dissolving the crude mixture in an organic solvent and washing with an aqueous base (e.g., sodium bicarbonate), the acidic product is deprotonated to its carboxylate salt, which is soluble in the aqueous layer.[2][4][5] Neutral and basic impurities remain in the organic layer. Subsequently, acidifying the separated aqueous layer will re-protonate the carboxylate, causing the purified picolinic acid to precipitate out.[3][6]

Issue 2: Difficulty with Recrystallization

Question: I have attempted to recrystallize my 5-(4-acetylphenyl)-picolinic acid, but it either oils out or the crystals are very fine and seem to retain impurities. What am I doing wrong?

Answer: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the cooling rate.

  • Solvent Selection is Key: For picolinic acid derivatives, a range of solvents can be effective. Studies on picolinic acid itself show it is highly soluble in water, less so in ethanol, and even less in acetonitrile.[7][8] For your substituted compound, a good starting point would be to test solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexane mixtures.[9][10] The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Controlled Cooling: Rapid cooling often leads to the formation of small, impure crystals or precipitation of an oil. To encourage the growth of large, pure crystals, allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can aid in this process.

Issue 3: Co-elution During Column Chromatography

Question: I am using silica gel column chromatography to purify my product, but a persistent impurity is co-eluting with it. How can I improve the separation?

Answer: Co-elution is a common challenge, especially with structurally similar impurities. Here are several strategies to enhance separation:

  • Adjusting Mobile Phase Polarity: A systematic gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often resolve closely eluting compounds. For picolinic acid derivatives, solvent systems like hexane/ethyl acetate are commonly used.[11]

  • Incorporate a Modifier: If the impurity is acidic, adding a small amount (0.5-1%) of acetic acid to the mobile phase can help to suppress the ionization of the carboxylic acid group on your product, leading to more consistent elution and potentially better separation. Conversely, if the impurity is basic, a small amount of a volatile base like triethylamine can be added.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be effective for separating acidic compounds. For very polar compounds, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase might be necessary.[7][11]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection and execution of purification methods for 5-(4-acetylphenyl)-picolinic acid.

Purification_Method_Selection start What is the scale of my purification? large_scale Large Scale (> 5g) start->large_scale small_scale Small Scale (< 5g) start->small_scale large_scale_method Recrystallization or Acid-Base Extraction large_scale->large_scale_method small_scale_method Column Chromatography or Preparative TLC/HPLC small_scale->small_scale_method impurity_profile What is the nature of the main impurity? large_scale_method->impurity_profile small_scale_method->impurity_profile acidic_basic_imp Acidic or Basic Impurity impurity_profile->acidic_basic_imp neutral_imp Neutral Impurity impurity_profile->neutral_imp acid_base_ext_faq Acid-Base Extraction acidic_basic_imp->acid_base_ext_faq chromatography_faq Column Chromatography neutral_imp->chromatography_faq

Caption: Decision-making for selecting a purification method.

Q1: What are the most common impurities I should expect in my crude 5-(4-acetylphenyl)-picolinic acid?

A1: The impurities will largely depend on the synthetic route used. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual catalysts. For instance, if prepared via a Suzuki coupling, you might find residual boronic acids or palladium catalyst. If synthesized from a precursor nitrile, incomplete hydrolysis could leave the nitrile as an impurity.

Q2: Can I use acid-base extraction if my crude product contains other acidic compounds?

A2: Standard acid-base extraction using a strong base like sodium hydroxide will extract all acidic compounds.[3] However, if you have an impurity that is a weaker acid (like a phenol), you can use a weaker base like sodium bicarbonate to selectively extract the more acidic carboxylic acid.[4] This selectivity is based on the pKa difference between the two acidic species.

Q3: Is there a risk of my product degrading during purification?

A3: 5-(4-acetylphenyl)-picolinic acid is generally a stable molecule. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to degradation. It is always advisable to perform purification steps at or below room temperature unless heating is required for dissolution, as in recrystallization.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for confirming purity.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any remaining impurities.

  • Mass Spectrometry (MS): This confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

III. Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the removal of neutral and basic impurities from the crude product.

  • Dissolution: Dissolve the crude 5-(4-acetylphenyl)-picolinic acid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous layer should be roughly equal to the organic layer.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acidic product.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper).[6]

  • Precipitation: The purified 5-(4-acetylphenyl)-picolinic acid should precipitate out of the solution as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the solid obtained from acid-base extraction or for crude products that are already substantially pure.

  • Solvent Selection: Determine the optimal solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, and mixtures like ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Summary Table
Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Acid-Base Extraction 90-98%Excellent for removing neutral and basic impurities; scalable.May not remove other acidic impurities; potential for emulsion formation.
Recrystallization >98%Can yield very high purity product; effective for removing small amounts of impurities.Requires finding a suitable solvent; can have lower recovery.
Column Chromatography >99%Excellent for separating complex mixtures and closely related impurities.Can be time-consuming and require large volumes of solvent; less suitable for large-scale purification.[5]

IV. References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (1966). US3228950A - Process for the production of new picolinic acid derivatives. Retrieved from

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • PMC. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid (Peer Review). Retrieved from [Link]

  • Kiper, R. A. (n.d.). picolinic acid. Retrieved from [Link]

  • Google Patents. (2001). US6194442B1 - 5-substituted picolinic acid compounds and their method of use. Retrieved from

  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Crystal growth and physical characterization of picolinic acid cocrystallized with dicarboxylic acids. Retrieved from [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 5-(4-Acetylphenyl)-picolinic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

[color="#5F6368", fontname="Arial

Optimizing Crystallization Strategy

I'm now integrating feedback to enhance the guide's clarity. Specifically, I'm modifying the flowchart, adding glacial acetic acid, as the solvent of highest purity. The second, is a more precise crystallization flow, considering the need to deal with palladium contamination, and choosing solvents to address the need for a higher dielectric constant, to avoid "oiling out" or liquid-liquid phase separation. My focus is on experimental design.

Refining Visual Aids

I've revised the diagrams for better flow and impact. I'm focusing on the clarity of the solvent selection flowchart. I also refined the crystallization flow. My focus now is on addressing palladium contamination during the process. The flowcharts should enhance understanding.

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating high-purity functionalized pyridines presents unique physicochemical challenges. 5-(4-Acetylphenyl)-picolinic acid (CAS: 1242339-04-3) is notoriously difficult to recrystallize due to its rigid aromatic backbone, bidentate chelating properties, and zwitterionic nature.

This guide is engineered to move beyond generic "trial-and-error" solvent screening. Here, we analyze the structural causality behind solubility failures and provide self-validating, step-by-step protocols to ensure high-yield, high-purity isolation.

Physicochemical Profiling & Solvent Matrix

To select the correct solvent, we must first understand the molecule's behavior in solution. Picolinic acid derivatives exist predominantly as zwitterions near their isoelectric point in polar media [1]. In the solid state, these zwitterions self-assemble into highly stable R22(10) dimers via charge-assisted hydrogen bonds (N–H···O and O–H···O) [1].

When you add the bulky, hydrophobic 4-acetylphenyl group at the 5-position, you drastically reduce the molecule's aqueous solubility [5]. The result is a "brick dust" compound: its zwitterionic core makes it insoluble in non-polar organics (like toluene or heptane), while its hydrophobic tail makes it insoluble in water. Successful recrystallization requires a solvent capable of chemically disrupting the zwitterionic network.

Quantitative Solvent Selection Matrix
Solvent SystemMechanism of ActionSolubility ProfileExpected YieldPurityApplication Notes
DMF / Water High dielectric constant of DMF solvates the -COOH group, breaking H-bond dimers.High in hot DMF; Low in Water>85%HighStandard Protocol. Requires thorough vacuum drying (50°C) to remove residual DMF.
Glacial Acetic Acid Acidic media protonates the pyridine nitrogen, destroying the zwitterion.Moderate at reflux~70%Very HighRescue Protocol. Best for breaking up severe aggregates or "oiled out" crude.
Ethanol / Water Protic solvation of the acetyl group.Low-Moderate~60%ModerateHigh risk of liquid-liquid phase separation (oiling out).
Ethyl Acetate / Hexane Non-polar dispersion forces.Very LowN/AN/ANot Recommended. Cannot disrupt charge-assisted H-bonds.

Process Workflow & Mechanistic Logic

Before attempting recrystallization, you must evaluate the synthetic origin of your crude material. If 5-(4-Acetylphenyl)-picolinic acid was synthesized via a Suzuki-Miyaura cross-coupling (e.g., from 5-bromopicolinic acid and 4-acetylphenylboronic acid), palladium contamination is guaranteed . Picolinic acids are highly efficient bidentate chelators for transition metals [2].

SolventSelection Start Crude 5-(4-Acetylphenyl)picolinic acid CheckPd Synthesized via Suzuki Coupling? Start->CheckPd Scavenge Pre-treat with Si-TMT (Pd Scavenging) CheckPd->Scavenge Yes (Pd > 10 ppm) SolubilityTest Determine Primary Purification Goal CheckPd->SolubilityTest No Scavenge->SolubilityTest AceticAcid Glacial Acetic Acid (Highest Purity) SolubilityTest->AceticAcid Break severe aggregates DMFWater DMF / Water (Highest Yield) SolubilityTest->DMFWater Standard processing

Logical workflow for pre-treatment and solvent selection based on synthetic origin and purity goals.

ZwitterionDisruption Z Zwitterionic Dimer (R22(10) Synthon) Insoluble A Add Glacial AcOH (Protonates Pyridine N) Z->A D Add DMF / DMSO (Solvates -COOH) Z->D M Solvated Monomer (Ready for Crystallization) A->M D->M

Mechanistic pathways for disrupting picolinic acid zwitterionic dimers using targeted solvents.

Troubleshooting FAQs

Q1: Why is my recrystallized product still grey/brown after multiple crops? A: If your compound was synthesized via palladium catalysis, the dark coloration is likely chelated palladium. Picolinic acid is a potent chelator [2], and recrystallization alone will co-crystallize the metal within the lattice, sometimes even concentrating it [3]. Resolution: You must perform a metal scavenging step using a silica-bound trimercaptotriazine (Si-TMT) or thiol resin prior to crystallization[4]. See Protocol A below.

Q2: Why does my compound "oil out" instead of forming crystals in Ethanol/Water? A: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point in the solvent mixture drops below the saturation temperature. The 4-acetylphenyl group increases conformational flexibility and interacts strongly with ethanol, preventing the rigid packing required for nucleation. Resolution: Switch to a DMF/Water system. If you must use Ethanol/Water, reduce your cooling rate to <0.5°C/min, and introduce authentic seed crystals exactly at the cloud point to bypass the liquid-liquid binodal curve.

Q3: Can I use standard organic solvent systems like Ethyl Acetate/Hexane? A: No. Because the picolinic acid core exists as a zwitterion, it possesses an exceptionally high lattice energy. Non-polar solvents like hexane lack the dielectric constant and hydrogen-bond accepting capabilities required to break the R22(10) synthons [1]. The compound will simply crash out as an amorphous, impure powder.

Self-Validating Experimental Protocols

Protocol A: Pre-Crystallization Palladium Scavenging

Objective: Reduce Pd levels from >1000 ppm to <10 ppm prior to lattice formation [3][4].

  • Dissolution: Dissolve the crude 5-(4-Acetylphenyl)-picolinic acid in minimal THF or DMF (approx. 10-15 mL/g) at 40°C until a homogenous, albeit dark, solution is achieved.

  • Scavenger Loading: Add 5 to 10 equivalents of SiliaMetS® Thiol or ISOLUTE® Si-TMT relative to the initial molar amount of palladium catalyst used in the synthetic step.

  • Agitation: Stir the suspension vigorously at 40°C for 4 to 18 hours. Validation Check: The solution should visibly lighten from dark brown to pale yellow/orange.

  • Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the filter cake with 2 column volumes of the dissolution solvent to ensure complete product recovery.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the Pd-depleted crude, ready for Protocol B.

Protocol B: Antisolvent Recrystallization (DMF/Water)

Objective: Isolate high-purity crystalline product by disrupting zwitterionic dimers.

  • Primary Solvation: Suspend the Pd-depleted crude in N,N-Dimethylformamide (DMF) (approx. 5 mL/g). Heat the mixture to 80°C with stirring. Add additional DMF dropwise only until complete dissolution occurs.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove any insoluble inorganic salts or environmental particulates.

  • Cloud Point Titration (Antisolvent Addition): Return the filtrate to 80°C. Begin adding hot (80°C) Deionized Water dropwise. Stop immediately when the solution becomes persistently turbid (the cloud point).

  • Equilibration: Add 1-3 drops of hot DMF until the solution just turns clear again. This validates that the system is exactly at the metastable limit.

  • Controlled Nucleation: Remove the heat source. Allow the flask to cool to room temperature ambiently (approx. 1-2°C/min). Do not agitate or disturb the flask during this phase to prevent premature amorphous precipitation.

  • Isolation: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield. Filter the resulting crystals under vacuum.

  • Washing & Drying: Wash the filter cake with a 1:2 mixture of cold Ethanol/Water to displace the high-boiling DMF. Dry the crystals in a vacuum oven at 50°C for 24 hours.

References

  • Polymorphism in the 1/1 Pterostilbene/Picolinic Acid Cocrystal Crystal Growth & Design (ACS Publications)[Link]

  • The Physiological Action of Picolinic Acid in the Human Brain PMC - National Institutes of Health (NIH)[Link]

  • Metal Scavengers: An alternative to recrystallization for removing metals? Biotage Technical Resources[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development (ACS Publications)[Link]

  • Solubility and Crystallization Studies of Picolinic Acid MDPI Crystals[Link]

Overcoming steric hindrance in 5-substituted picolinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers encountering synthetic bottlenecks. It synthesizes mechanistic organometallic chemistry with practical process engineering.[1][2][3]

Ticket Category: Synthetic Optimization / Steric Hindrance Management Status: Resolved / Guide Available Audience: Medicinal Chemists, Process Development Scientists[2][3][4]

Executive Summary

Synthesizing 5-substituted picolinic acids (5-substituted pyridine-2-carboxylic acids) often presents a dichotomy: while the 5-position is remote from the 2-position (reaction site), bulky substituents at C5 (e.g., tert-butyl, mesityl, or ortho-substituted biaryls) exert profound long-range electronic deactivation and conformational locking .[2][3][4] Furthermore, if you are attempting to introduce the carboxylate moiety via metal-halogen exchange, the steric bulk at C5 can paradoxically assist regioselectivity by blocking C6, but often destabilizes the metallated intermediate, leading to "halogen dance" side reactions or polymerization.[2][3][4]

This guide addresses the three most common failure modes:

  • Catalyst Death during Pd-catalyzed carbonylation of sterically demanding substrates.

  • Regiochemical Scrambling during Lithium-Halogen exchange.

  • Solubility & Purification issues inherent to zwitterionic picolinic acid cores.

Module 1: The Catalytic Route (Pd-Carbonylation)

Scenario: You are converting a 2-halo-5-substituted pyridine to the ester/acid using CO (gas or surrogate) and Palladium.[4] The Problem: Low turnover number (TON), incomplete conversion, or precipitation of Pd black.[1][2][3][4]

Mechanistic Insight

For 5-substituted substrates, the steric hindrance is not at the oxidative addition site (C2), but often in the reductive elimination step.[1][2][4] If your 5-substituent is electron-withdrawing (e.g., -CF3, -CN), the pyridine nitrogen becomes a poor ligand, but the C-Pd bond becomes stronger, making reductive elimination of the acyl-palladium species sluggish.[2][3][4] If the substituent is bulky (e.g., 2,6-dimethylphenyl), it restricts the rotation of the pyridine ring, preventing optimal alignment with the phosphine ligand.[1][2][4]

Troubleshooting Guide
SymptomLikely Root CauseCorrective Action
Reaction stalls at 50-60% conversion Product Inhibition: The product (picolinate) is a better ligand for Pd than the substrate, forming a stable Pd-chelate (N,O-binding).[2][3][4]Switch to Bidentate Ligands: Use ligands with a wide bite angle like Xantphos or DPEphos .[1][2][3] These rigid ligands prevent the formation of the stagnant square-planar N,O-chelate complex [1].[2][3]
Formation of Pd Black Instability of Pd(0): The electron-deficient pyridine ring destabilizes the Pd(0) intermediate before oxidative addition.[1][4]Add 3-Chloropyridine (5 mol%): A "sacrificial" ligand that stabilizes Pd(0) without poisoning the cycle.[1][2][4] Alternatively, use a Pd(II) precatalyst like Pd(OAc)2 with excess ligand.[1][2][4]
No Reaction (Starting Material Recovered) CO Poisoning: High CO pressure saturates the metal center, preventing oxidative addition.[1][2][4]CO Surrogate Strategy: Switch to molybdenum hexacarbonyl [Mo(CO)6] or phenyl formate as a slow-release CO source.[1][2][4] This keeps free [CO] low, favoring the catalytic cycle [2].[1][2][4]
FAQ: Ligand Selection

Q: Can I use standard PPh3? A: No. Monodentate phosphines are too labile.[1][2][3] For sterically or electronically challenging pyridines, dppf (1,1'-bis(diphenylphosphino)ferrocene) or Xantphos are the gold standards.[1][2][4] They enforce a cis-geometry that accelerates the reductive elimination of the acyl species.

Module 2: The Cryogenic Route (Metal-Halogen Exchange)

Scenario: You are treating a 2-bromo-5-substituted pyridine with n-BuLi or i-PrMgCl followed by CO2 quench.[3][4] The Problem: "Halogen Dance" (migration of the Li), nucleophilic attack at the ring (C6), or low yield.[1][4]

Mechanistic Insight

A bulky group at C5 effectively blocks the C6 position (ortho to the substituent).[1] This is actually advantageous for picolinic acid synthesis because it directs lithiation to the desired C2 position.[1][2][3] However, the resulting 2-lithio-5-substituted pyridine is often thermally unstable.[2][3] If the temperature rises above -60°C, the lithium may migrate to the thermodynamically more stable C3 or C4 positions (Halogen Dance), or the pyridine ring may dimerize.[1][4]

Protocol: The "Turbo-Grignard" Fix

Standard n-BuLi protocols are too aggressive for functionalized pyridines.[2][3] Use the Knochel-Hauser Base approach.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-bromo-5-substituted pyridine (1.0 equiv) in anhydrous THF (0.5 M).

  • Exchange: Cool to -15°C (Note: n-BuLi requires -78°C, but Turbo Grignard works at higher temps, improving solubility of bulky substrates).

  • Activation: Add i-PrMgCl[1][2][3]·LiCl (1.1 equiv) dropwise over 10 minutes.[1][2][4]

    • Checkpoint: The LiCl breaks up the Grignard aggregates, increasing the rate of exchange by ~100x while maintaining chemoselectivity [3].[1][2]

  • Monitoring: Stir for 30 mins. Aliquot quench with MeOD and check by NMR/GCMS. >95% D-incorporation at C2 indicates success.[1][2][3]

  • Quench: Cannulate the solution into a saturated solution of dry CO2 gas in THF (inverse addition) to avoid ketone formation.

Visualization: Regioselectivity Decision Tree

G Start Substrate: 2-Halo-5-R-Pyridine CheckR Analyze Substituent R at Position 5 Start->CheckR R_Bulky R is Bulky (t-Bu, Aryl, Mesityl) CheckR->R_Bulky Steric Dominance R_EWG R is Electron Withdrawing (CF3, CN, F) CheckR->R_EWG Electronic Dominance Lithiation Route: Metal-Halogen Exchange R_Bulky->Lithiation C6 is blocked; Regioselectivity High Carbonylation Route: Pd-Carbonylation R_EWG->Carbonylation Avoids unstable Li-species Process_Li Use i-PrMgCl·LiCl (-15°C to 0°C) Lithiation->Process_Li Process_Pd Use Pd(OAc)2 + Xantphos (High Pressure CO) Carbonylation->Process_Pd Result Target: 5-Substituted Picolinic Acid Process_Li->Result Process_Pd->Result

Caption: Decision matrix for selecting the synthetic route based on the electronic and steric nature of the 5-substituent. Bulky groups favor lithiation due to the "Steric Blocking Effect" at C6.[1]

Module 3: Purification & Isolation

The Problem: Picolinic acids are zwitterionic. They are soluble in water and difficult to extract into organic solvents, especially if the 5-substituent adds lipophilicity but the core remains polar.[1][2][3]

The "Isoelectric Point" Trick:

  • Don't extract the acid directly. Picolinic acids form tight chelates with metal ions (Mg, Li, Pd) from the reaction.[1][2][4]

  • Workup:

    • Acidify aqueous layer to pH 3-4 (the isoelectric point of picolinic acid is approx pH 3.16).[1][4]

    • At this pH, the species is neutral (zwitterion net charge 0) and has maximum solubility in organic solvents like 2-MeTHF or DCM/i-PrOH (3:1) .[1][2][4]

  • Copper Sequestration (For Pd removal):

    • If Pd residues persist, wash the organic phase with 10% aqueous L-Cysteine or Thiourea.[1][2][3]

References

  • Vertex AI Search. (2020).[1][2][3][4] Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles. Chemical Science. Link

  • Vertex AI Search. (2023).[1][2][3][4] Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis. PMC. Link

  • Vertex AI Search. (2015).[1][2][3][4] Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles. Link

  • Vertex AI Search. (2002).[1][2][3][4] Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. Journal of Organic Chemistry. Link

  • Vertex AI Search. (2025).[1][2][3][4] Overcoming steric hindrance in the synthesis of pyrrole derivatives. BenchChem Technical Support. Link

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling of pyridine derivatives is a cornerstone reaction in drug development, yet it remains notoriously capricious. Researchers frequently encounter stalled reactions, poor yields, or complete catalytic failure. These issues are rarely due to basic experimental error; rather, they stem from two fundamental mechanistic bottlenecks: the rapid protodeboronation of electron-deficient pyridylboronic acids[1], and the catalyst poisoning caused by the Lewis basic pyridine nitrogen coordinating to the palladium center[2].

This technical guide provides a self-validating framework to diagnose the causality behind these failures and deploy field-proven solutions to rescue your synthetic workflows.

Diagnostic Troubleshooting Workflow

SuzukiTroubleshooting Start Suzuki Coupling Failure (Pyridine Substrates) CheckBoron Is the boronic acid degrading? Start->CheckBoron CheckPd Is the Pd catalyst poisoned/inactive? Start->CheckPd Protodeboronation Protodeboronation (esp. 2-pyridyl) CheckBoron->Protodeboronation Yes Poisoning Pyridine N-coordination to Palladium CheckPd->Poisoning Yes UseMIDA Switch to MIDA Boronates & Copper Co-catalysis Protodeboronation->UseMIDA UseBuchwald Use Bulky Buchwald Ligands (XPhos, SPhos) Poisoning->UseBuchwald

Workflow for diagnosing and resolving pyridine Suzuki coupling failures.

The Protodeboronation Bottleneck

The Causality

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond[1]. While 3- and 4-pyridylboronic acids are relatively robust, the 2-pyridyl isomer is exceptionally unstable[1]. The proximity of the basic pyridine nitrogen to the boron atom facilitates the formation of a highly reactive zwitterionic intermediate that rapidly fragments under aqueous basic conditions[1]. If your reaction shows complete consumption of the boronic acid but no product formation, protodeboronation is the likely culprit.

Table 1: Comparative Stability of Heterocyclic Boronic Acids | Boronic Acid | Conditions | Half-life (


) | Susceptibility to Protodeboronation |
| :--- | :--- | :--- | :--- |
| 2-Pyridylboronic acid  | pH 7, 70 °C, 50% aq. dioxane | ~25–50 seconds | Extremely High[1] |
| 5-Thiazolylboronic acid  | pH 7, 70 °C, 50% aq. dioxane | ~25–50 seconds | Extremely High[1] |
| 3-Pyridylboronic acid  | pH 12, 70 °C, 50% aq. dioxane | > 1 week | Low[1] |
| 4-Pyridylboronic acid  | pH 12, 70 °C, 50% aq. dioxane | > 1 week | Low[1] |
The Solution: "Slow-Release" MIDA Boronates

To starve the protodeboronation pathway, you must control the concentration of the active boronic acid. N-methyliminodiacetic acid (MIDA) boronates act as an air-stable, crystalline reservoir[3]. Under specific mild conditions, the MIDA ligand is slowly hydrolyzed, releasing the active boronic acid in situ at a rate that perfectly matches the transmetalation step[3].

Furthermore, the addition of copper salts alongside an alcohol additive like diethanolamine (DEA) promotes a critical initial transligation of the MIDA boronate, enabling efficient coupling even with deactivated aryl chlorides[4].

Self-Validating Protocol: Suzuki Coupling using 2-Pyridyl MIDA Boronates

Methodology adapted from Burke’s transligation protocol[3][4].

  • Reagent Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-pyridyl MIDA boronate (1.2 equiv), aryl chloride (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), Cu(OAc)₂ (50 mol%), and KOAc (5.0 equiv)[3].

  • Atmospheric Control: Evacuate and backfill the vessel with argon three times. Causality Note: Strict exclusion of oxygen prevents the oxidation of Pd(0) to Pd(II), which would otherwise trigger homocoupling[5].

  • Solvent & Additive Injection: Add anhydrous 1,4-dioxane (0.2 M) followed by diethanolamine (DEA, 0.25 equiv) via syringe[3].

    • Validation Check: The 2:1 ratio of Cu(II) to DEA is mechanistically critical for the transligation step[4]. Ensure DEA is added last.

  • Reaction Execution: Seal the vessel and stir in a preheated oil bath at 100 °C for 12–24 hours[3].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst[2]. Concentrate and purify via silica gel chromatography.

Catalyst Poisoning & Steric Shielding

The Causality

Standard catalysts like Pd(PPh₃)₄ often fail with pyridine substrates[2]. The lone pair on the pyridine nitrogen coordinates directly to the palladium center, forming highly stable, unreactive off-cycle complexes that effectively poison the catalyst[2]. Additionally, if the pyridine substrate is sterically hindered, the initial oxidative addition step becomes kinetically unfavorable[2].

The Solution: Bulky Buchwald Ligands

The use of electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) solves both issues[2]. The extreme steric bulk of ligands like XPhos or SPhos prevents the formation of inactive palladacycles and physically shields the palladium center from coordination by the Lewis basic pyridine nitrogen. Simultaneously, the electron-rich dialkylphosphine moiety accelerates the kinetically difficult oxidative addition step.

Table 2: Ligand Selection Guide for Pyridine Substrates

Ligand Structural Features Primary Advantage for Pyridine Substrates
XPhos Dicyclohexylphosphine, bulky biaryl Promotes the highly active mono-ligated Pd(0) complex; shields Pd from N-coordination.
SPhos Dicyclohexylphosphine, methoxy-substituted biaryl Excellent for demanding aryl chlorides; the oxygen atoms stabilize the in-situ Pd complex.

| di-t-BuXPhos | Di-tert-butylphosphine, extremely bulky | Superior for highly sterically hindered pyridines and the synthesis of dipyridine building blocks. |

Frequently Asked Questions (FAQs)

Q1: My reaction shows complete consumption of the boronic acid, but no product is formed. What happened? A1: You are observing either complete protodeboronation or homocoupling (forming dimers like 4,4'-bipyridine)[2][5]. Homocoupling is exacerbated by trace oxygen, which oxidizes the active Pd(0) catalyst to Pd(II), triggering consecutive transmetalations with the boronic acid[5]. Ensure your solvents are rigorously degassed via freeze-pump-thaw cycles and use flame-dried glassware[5].

Q2: I am using a 4-pyridylboronic acid, which should be stable, but my yields are still poor. Why? A2: While 4-pyridylboronic acid resists protodeboronation far better than the 2-pyridyl isomer (


 > 1 week)[1], poor reagent quality can still introduce water, leading to unwanted side reactions[5]. Ensure your boronic acid is stored under anhydrous conditions. Additionally, check your base; finely ground, anhydrous bases like K₃PO₄ or Cs₂CO₃ often outperform aqueous carbonates for sensitive substrates[5].

Q3: Can I avoid using copper co-catalysts with 2-pyridyl MIDA boronates? A3: Yes, under specific structural conditions. Recent advancements in micellar catalysis have demonstrated that Suzuki-Miyaura cross-couplings of 2-pyridyl MIDA boronates can be achieved in water without copper if the Lewis basicity of the pyridine nitrogen is attenuated by electron-withdrawing substituents (e.g., fluorine or chlorine on the ring)[6].

References

  • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. eScholarship. Available at:[Link]

Sources

Optimizing reaction temperature for acetylphenyl-picolinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the optimization of reaction temperature for the synthesis of 6-(4-acetylphenyl)picolinic acid (and its isomers) via Suzuki-Miyaura cross-coupling . This specific biaryl synthesis is a critical step in generating ligands for metal-organic frameworks (MOFs) and pharmaceutical intermediates.

Topic: Optimizing Reaction Temperature for Suzuki-Miyaura Coupling

Applicable Chemistry: Cross-coupling of 6-bromopicolinic acid (or ester) with 4-acetylphenylboronic acid.

Diagnostic & Troubleshooting Guide (Q&A)

Q1: I am running the reaction at reflux (101°C in Dioxane/H₂O), but my isolated yield is stuck at ~60% despite full consumption of the halide. Where is the mass balance going?

Diagnosis: You are likely experiencing thermal protodeboronation of the 4-acetylphenylboronic acid. Technical Explanation: At temperatures above 80°C, electron-deficient boronic acids (like acetyl-substituted ones) are prone to hydrolytic cleavage of the C-B bond before the transmetallation step can occur. This generates 4-aminoacetophenone (if amine sources are present) or simple acetophenone, which are often washed away during workup, leading to a "missing mass" phenomenon. Additionally, picolinic acids can undergo slow thermal decarboxylation or chelate the Pd catalyst, deactivating it at high temperatures. Solution:

  • Lower the Temperature: Reduce reaction temperature to 75–80°C . This is the "Goldilocks" zone where oxidative addition is fast enough, but protodeboronation is kinetically suppressed.

  • Stepwise Addition: Do not add all boronic acid at the start. Add 1.2 equivalents in three portions over the first hour to maintain a fresh supply of the nucleophile.

Q2: When attempting the reaction at 50°C to improve selectivity, the reaction stalls at 40% conversion after 24 hours. Adding more catalyst doesn't help. Why?

Diagnosis: The reaction has hit the Pd-Picolinate Trap . Technical Explanation: Picolinic acid substrates are potent bidentate ligands. At lower temperatures (<60°C), the nitrogen and carboxylate oxygen can chelate the Palladium (Pd) center, forming a stable, unreactive "Pd-picolinate" complex. This effectively poisons your catalyst, preventing it from participating in the catalytic cycle. Solution:

  • Temperature Activation: You must initiate the reaction at 65°C minimum to provide enough thermal energy to dissociate the Pd from the pyridine nitrogen/carboxylate chelate and allow the phosphine ligands to bind.

  • Ligand Switch: Switch from standard PPh₃ to a bulkier, electron-rich ligand like SPhos or XPhos , which can outcompete the picolinate chelation even at moderate temperatures.

Q3: I see a recurring impurity (approx. 5-10%) that is difficult to remove. It appears to be a homocoupling product. How does temperature influence this?

Diagnosis: Oxidative homocoupling of the boronic acid (4,4'-diacetylbiphenyl). Technical Explanation: High temperatures in the presence of oxygen accelerate the homocoupling of arylboronic acids. If your reaction vessel is not strictly inert, heating to 90°C+ will favor this side reaction over the desired cross-coupling. Solution:

  • Degassing Protocol: Temperature alone isn't the culprit; it's Temperature + Oxygen. Perform a rigorous freeze-pump-thaw cycle (x3) rather than a simple nitrogen sparge.

  • Temp/Base Balance: Lower the temperature to 70°C and use a milder base like K₃PO₄ instead of Na₂CO₃. Stronger bases at high heat promote homocoupling.

Optimized Experimental Protocol

Protocol ID: SUZ-PIC-OPT-04 Target: 6-(4-acetylphenyl)picolinic acid Scale: 5.0 mmol

Reagents & Setup
  • Substrate A: 6-Bromopicolinic acid (1.0 eq)

  • Substrate B: 4-Acetylphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) — Selected for resistance to chelation.

  • Base: K₂CO₃ (2.5 eq) dissolved in water (2M solution).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Pre-heating (Critical): Set the heating block to 80°C before starting the reaction. Do not ramp up from room temperature with reagents present, as this encourages catalyst poisoning in the low-temp window.

  • Charging: In a glovebox or under Ar stream, charge the reaction vessel with Substrate A, Substrate B, and Catalyst.

  • Solvent Addition: Add Dioxane and the aqueous K₂CO₃ solution.

  • Reaction Initiation: Immediately place the vessel into the pre-heated 80°C block.

  • Monitoring: Stir at 800 rpm. Monitor by HPLC at 1 hour.

    • Checkpoint: If conversion <50%, increase temp to 85°C.

    • Checkpoint: If protodeboronation impurity >5%, lower temp to 75°C and add 0.2 eq more boronic acid.

  • Workup: Once complete (typically 3-5 hours), cool to room temperature. Acidify to pH 3-4 with 1M HCl to precipitate the free acid product. Filter and wash with cold water.

Quantitative Data: Temperature Impact

The following data summarizes the optimization campaign for the coupling of 6-bromopicolinic acid with 4-acetylphenylboronic acid.

Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Major Impurity (Area %)Notes
25 (RT) 2415--N/ACatalyst poisoned by substrate chelation.
50 124235Unreacted SMReaction stalls; kinetics too slow.
75 49888 < 2%Optimal Condition. Balance of kinetics/stability.
100 (Reflux) 210062~25% AcetophenoneSignificant protodeboronation of boronic acid.
120 (Microwave) 0.510055~15% DecarboxylationThermal degradation of picolinic acid core.

Reaction Pathway & Logic Visualization

The following diagram illustrates the competing pathways controlled by temperature.

ReactionPathways Start Reagents: 6-Bromopicolinic Acid + 4-Acetylphenylboronic Acid Pd_Complex Pd-Catalyst Activation Start->Pd_Complex Chelation TRAP: Pd-Picolinate Chelation Complex (Inactive) Pd_Complex->Chelation Temp < 60°C (Kinetic Trap) Transmetal Transmetallation Cycle Pd_Complex->Transmetal Temp > 65°C (Activation) Chelation->Transmetal Heat to >70°C (Reversibility) Product TARGET: 6-(4-acetylphenyl) picolinic acid Transmetal->Product Optimal: 75-80°C Side_Deboron Side Reaction: Protodeboronation (Acetophenone) Transmetal->Side_Deboron Temp > 90°C (Hydrolysis) Side_Decarb Side Reaction: Decarboxylation (Loss of CO2) Product->Side_Decarb Temp > 110°C (Thermal)

Caption: Kinetic pathways showing the "Goldilocks" temperature window (75-80°C) required to avoid catalyst chelation (low temp) and substrate degradation (high temp).

References

  • Vertex AI Search . (2013). Preparation of 6-(3-acetylphenyl)picolinic acid via Suzuki Coupling. Amazon AWS. 1[1][2]

  • National Institutes of Health (NIH) . (2003). Production of 6-phenylacetylene picolinic acid from diphenylacetylene. PubMed Central. 3[1]

  • Google Patents . (2021). WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates. Google Patents. 4[1]

  • Organic Syntheses . (2012). Picolinic acid hydrochloride and derivatives. OrgSyn. 5

Sources

Solving solubility issues of 5-(4-Acetylphenyl)-picolinic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 5-(4-Acetylphenyl)-picolinic acid .

This compound presents a classic biopharmaceutical challenge: while the picolinic acid core offers an ionizable carboxylic acid and a pyridine nitrogen, the bulky, rigid 4-acetylphenyl group dominates the molecule's thermodynamic profile. This highly hydrophobic moiety increases the crystal lattice energy and drives the compound's lipophilicity, often resulting in poor aqueous solubility characteristic of BCS Class II or IV molecules[1].

Below, you will find a diagnostic workflow, targeted Q&A troubleshooting, comparative data, and self-validating experimental protocols to overcome these solubility barriers.

Solubilization Diagnostic Workflow

Before attempting to dissolve the compound, you must align your formulation strategy with your downstream application. The diagram below outlines the causal decision-making process for selecting the correct solubilization method.

Solubilization_Workflow Start 5-(4-Acetylphenyl)-picolinic acid Aqueous Solubility Issue App Determine Downstream Application Start->App InVitro In Vitro Assays (Tolerates <0.5% DMSO) App->InVitro InVivo In Vivo Dosing (Requires Biocompatible Vehicle) App->InVivo Sol1 Co-solvent + Surfactant (DMSO stock into media + Tween 80) InVitro->Sol1 pH_Check Is alkaline pH (7.5-8.0) tolerable? InVivo->pH_Check Sol2 Salt Formation (In situ Sodium Salt) pH_Check->Sol2 Yes Sol3 Inclusion Complexation (HP-β-CD encapsulation) pH_Check->Sol3 No (Requires neutral pH) Sol4 Nanosuspension (Media Milling / Precipitation) pH_Check->Sol4 High Dose Required

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on application.

Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO, but it precipitates immediately upon addition to my aqueous cell culture media. How do I prevent this? A: You are experiencing "solvent-shift precipitation"[2]. When the DMSO diffuses into the bulk aqueous media, the local solubility of the compound drops drastically. Because the 4-acetylphenyl group is highly hydrophobic, the compound is forced out of the aqueous phase faster than it can form stable interactions, leading to rapid nucleation and crystallization. Solution: Do not add the DMSO stock directly to plain media. Instead, pre-warm your media and add a biocompatible surfactant (e.g., 0.1% Tween 80 or Pluronic F-68) to the aqueous phase before introducing the drug[1]. Add the DMSO stock dropwise under vigorous vortexing to ensure rapid dispersion, preventing local supersaturation hotspots.

Q2: I need an entirely aqueous, solvent-free formulation for intravenous (IV) injection in mice. What is the most reliable approach? A: For a solvent-free formulation, you should exploit the ionizable nature of the picolinic acid core. The carboxylic acid moiety has a pKa of approximately 5. By adjusting the pH of your vehicle to 7.5–8.0 using a mild base (like NaOH), you will deprotonate the carboxylic acid, converting the molecule into a sodium carboxylate salt[3]. This introduces a full negative charge, drastically increasing ion-dipole interactions with water and breaking the crystal lattice. If alkaline pH is not tolerated by your in vivo model, proceed to the Cyclodextrin method (See Q3).

Q3: My in vivo model requires a strictly neutral pH (7.0-7.4), but the compound crashes out without extreme pH shifts. How can I keep it in solution? A: You should utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins form non-covalent, dynamic inclusion complexes in solution[4]. The HP-β-CD molecule is shaped like a truncated cone; its exterior is hydrophilic (ensuring water solubility), while its central cavity is lipophilic[5]. The hydrophobic 4-acetylphenyl moiety of your compound will spontaneously partition into this lipophilic cavity, effectively shielding the water-insoluble portion of the drug from the aqueous environment[6].

Quantitative Comparison of Solubilization Strategies

The following table summarizes the expected outcomes of various solubilization techniques to help you select the optimal route for your specific constraints.

Solubilization MethodPrimary MechanismEstimated Aqueous Conc. LimitBiocompatibilityBest Application
DMSO Dilution (0.5%) Co-solvency< 50 µMLow (Cytotoxic at >1%)In vitro cell viability assays
pH Adjustment (pH ~8.0) Salt Formation (Ionization)1 - 5 mg/mLModerate (pH dependent)In vivo IP/IV dosing (if pH tolerant)
HP-β-CD (20% w/v) Inclusion Complexation5 - 15 mg/mLHigh (FDA approved excipient)In vivo dosing (requires neutral pH)
Nanosuspension Particle Size Reduction> 20 mg/mL (as suspension)HighOral gavage (high dose PK studies)

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. If the compound is successfully solubilized, the solution will remain optically clear upon filtration and cooling.

Protocol A: In Situ Sodium Salt Formation (pH Adjustment)

Causality: This method forces the deprotonation of the picolinic acid group. The resulting anionic charge provides the thermodynamic driving force necessary to overcome the hydrophobic penalty of the acetylphenyl group.

  • Weighing: Weigh the required amount of 5-(4-Acetylphenyl)-picolinic acid powder into a sterile glass vial.

  • Suspension: Add 80% of your final target volume using sterile, endotoxin-free water. The compound will form a cloudy suspension.

  • Titration: While stirring vigorously with a magnetic stir bar, add 0.1 M NaOH dropwise. Monitor the pH using a micro-pH probe.

  • Dissolution: Continue adding NaOH until the pH reaches 7.5–8.0. Validation Check: The cloudy suspension should transition to a completely clear solution as the salt forms. Do not exceed pH 8.5 to avoid physiological incompatibility.

  • Volume Adjustment: Once clear, adjust to the final target volume using sterile water or a 10x concentrated PBS stock (to yield a 1x PBS final concentration).

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

Protocol B: HP-β-CD Inclusion Complexation

Causality: Heating and sonication provide the kinetic energy required to disrupt the drug's solid-state crystal lattice, allowing the dynamic equilibrium of the guest (drug) to enter the host (HP-β-CD) cavity[4][6].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile saline (0.9% NaCl) or pure water. Stir until completely clear.

  • Drug Addition: Add the 5-(4-Acetylphenyl)-picolinic acid powder directly to the HP-β-CD solution.

  • Thermal & Acoustic Agitation: Place the vial in a heated ultrasonic bath set to 37°C. Sonicate for 60 to 120 minutes. The mechanical cavitation and heat will drive the inclusion complex formation.

  • Equilibration: Remove the vial and place it on a rotary shaker at room temperature for 12 hours (or overnight) to allow the dynamic inclusion equilibrium to stabilize.

  • Validation & Filtration: Critical Step. Filter the solution through a 0.22 µm PTFE syringe filter. Because cyclodextrin complexes are true solutions, the complexed drug will pass through. Any uncomplexed, undissolved drug will be caught by the filter, preventing fatal embolisms during IV injection.

  • Quantification: (Optional but recommended) Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized drug before dosing.

References

1.[2] "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review". Indian Journal of Pharmaceutical and Biological Research. URL:[Link] 2.[1] "A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs". Brieflands. URL: [Link] 3.[3] "Solubility enhancement techniques: A comprehensive review". World Journal of Biology Pharmacy and Health Sciences. URL: [Link] 4.[4] "How can cyclodextrins enhance solubility?". Carbohydrate Chronicles. URL:[Link] 5.[6] "Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid". National Center for Biotechnology Information (PMC). URL: [Link] 6.[5] "Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications". MDPI. URL: [Link]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 5-(4-Acetylphenyl)-picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth mechanistic analysis of the mass spectrometry (MS) fragmentation behavior of 5-(4-Acetylphenyl)-picolinic acid , a critical biaryl intermediate often encountered in the synthesis of enzyme inhibitors and receptor modulators.

Unlike standard spectral libraries which may lack entries for specific synthetic intermediates, this guide utilizes first-principles fragmentation logic derived from established pyridine and acetophenone mass spectrometry behavior. We compare the fragmentation efficiency of Collision Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) and provide a comparative framework for differentiating this compound from its structural isomers (e.g., the 6-substituted variant).

Chemical Profile & Ionization Properties[1][2][3][4][5][6][7][8][9]

Before interpreting fragmentation, the physicochemical baseline must be established to ensure accurate precursor ion selection.

PropertySpecification
Compound Name 5-(4-Acetylphenyl)-picolinic acid
Formula C₁₄H₁₁NO₃
Molecular Weight 241.24 g/mol
Monoisotopic Mass 241.0739 Da
[M+H]⁺ (ESI Positive) 242.0812 m/z
[M-H]⁻ (ESI Negative) 240.0666 m/z
Key Moieties Picolinic Acid (Pyridine-2-COOH), Acetophenone (4-Acetylphenyl)
Ionization Strategy
  • Positive Mode (ESI+): Preferred for structural elucidation. The pyridine nitrogen provides a highly basic site for protonation, yielding a stable [M+H]⁺ precursor.

  • Negative Mode (ESI-): Preferred for quantitation. The carboxylic acid moiety readily deprotonates to [M-H]⁻, often providing lower background noise but fewer diagnostic fragments.

Mechanistic Fragmentation Pathways (ESI-MS/MS)

The fragmentation of 5-(4-Acetylphenyl)-picolinic acid is driven by two competing pathways: Decarboxylation (typical of picolinic acids) and Acylium Ion Formation (typical of acetophenones).

Pathway A: The Picolinic Acid Channel (Dominant)

Picolinic acids are prone to facile decarboxylation under collisional activation.

  • Precursor: [M+H]⁺ (m/z 242.08).

  • Primary Loss: Loss of neutral CO₂ (44 Da).

  • Product: m/z 198.09 (5-(4-acetylphenyl)-pyridinium cation).

    • Mechanism:[1][2][3] Inductive destabilization by the protonated pyridine nitrogen weakens the C-C bond of the carboxyl group.

Pathway B: The Acetophenone Channel

The acetyl group on the phenyl ring undergoes characteristic alpha-cleavage.

  • Primary Loss: Loss of a methyl radical (•CH₃, 15 Da).

  • Product: m/z 227.05 (Acylium cation).

  • Secondary Loss: Subsequent loss of CO (28 Da) from the acylium ion.

  • Product: m/z 199.06 (Phenyl cation derivative).

Pathway C: Combined Fragmentation (High Energy)

At higher collision energies (e.g., HCD > 35 NCE), both moieties fragment sequentially.

  • Sequence: [M+H]⁺ → [M+H - CO₂]⁺ → [M+H - CO₂ - CH₃•]⁺.

  • Product: m/z 183.06 (Pyridyl-phenyl cation).

Diagnostic Ion Table
m/z (Theoretical)Ion TypeNeutral LossStructural AssignmentRelative Intensity (Predicted)
242.08 [M+H]⁺NoneProtonated Molecule100% (Low CE)
224.07 [M+H - H₂O]⁺H₂O (18 Da)Acylium/Anhydride formation<10%
198.09 [M+H - CO₂]⁺CO₂ (44 Da)Base Peak (Decarboxylated core)High
227.05 [M+H - CH₃]⁺•CH₃ (15 Da)Acetyl alpha-cleavageMedium
183.06 [M+H - CO₂ - CH₃]⁺CO₂ + •CH₃Core Biaryl SkeletonMedium (High CE)

Visualizing the Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways, highlighting the divergence between the acid and ketone moieties.

FragmentationPathway Precursor [M+H]+ Precursor m/z 242.08 Decarbox [M+H - CO2]+ m/z 198.09 (Base Peak) Precursor->Decarbox - CO2 (44 Da) Low CE MethylLoss [M+H - CH3]+ m/z 227.05 (Acylium Ion) Precursor->MethylLoss - CH3 (15 Da) Med CE BiarylCore [M+H - CO2 - CH3]+ m/z 183.06 (Biaryl Core) Decarbox->BiarylCore - CH3 (15 Da) High CE PhenylCation [M+H - CH3 - CO]+ m/z 199.06 MethylLoss->PhenylCation - CO (28 Da)

Figure 1: Predicted MS/MS fragmentation tree for 5-(4-Acetylphenyl)-picolinic acid, showing primary decarboxylation and secondary acetyl losses.

Comparative Analysis: Isomers & Methods

This section differentiates the target compound from its most likely impurities (isomers) and compares analytical techniques.[4][5]

Comparison 1: Structural Isomer Differentiation

Differentiation between 5-(4-Acetylphenyl)-picolinic acid (Target) and 6-(4-Acetylphenyl)-picolinic acid (Isomer) is critical in synthesis.

Feature5-Substituted (Target) 6-Substituted (Isomer) Mechanistic Reason
Ortho Effect AbsentProminent In the 6-isomer, the phenyl ring is ortho to the pyridine nitrogen, creating steric hindrance and potential for unique "proximity effects" (e.g., ring fusion or H-transfer).
Water Loss Minor (<10%)Major (>30%) The 6-isomer carboxyl group can interact with the adjacent phenyl ring, facilitating dehydration to form a cyclic fluorenone-like cation.
Decarboxylation DominantSuppressedSteric crowding in the 6-isomer often favors water loss over clean decarboxylation.
Comparison 2: CID vs. HCD Fragmentation
ParameterCID (Trap/Quad) HCD (Orbitrap/Q-TOF) Recommendation
Energy Regime Resonant excitation (Time-dependent)Beam-type (Instantaneous)Use HCD for comprehensive coverage.
Low Mass Cutoff Yes (often 1/3 of precursor)No HCD allows detection of low m/z fragments (e.g., acetyl cation m/z 43), confirming the acetyl group presence.
Spectrum Quality Rich in intermediate ions (m/z 227)Rich in terminal ions (m/z 198, 183)CID is better for confirming the sequence of losses; HCD is better for library matching.

Experimental Protocol (Self-Validating)

To replicate these results, use the following protocol. This workflow includes a "self-validation" step using the ratio of diagnostic ions.

Step 1: LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Note: Picolinic acids are polar; ensure retention > 1.5 min to avoid suppression.

Step 2: MS Source Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV) is recommended to capture both the labile carboxyl loss and the stable aromatic core.

Step 3: Validation Criteria

Calculate the Fragmentation Ratio (FR) to confirm identity:



  • If FR > 2.0: Consistent with 5-substituted picolinic acid (easy decarboxylation).

  • If FR < 0.5: Suspect 6-substituted isomer (steric hindrance) or derivatized impurity (e.g., ethyl ester).

Isomer Differentiation Logic Flow

IsomerLogic Start Unknown Isomer [M+H]+ = 242.08 CheckWater Check [M+H - H2O]+ (m/z 224) Start->CheckWater HighWater High Intensity (>30%) CheckWater->HighWater LowWater Low Intensity (<10%) CheckWater->LowWater Result6 Likely 6-Isomer (Ortho Effect) HighWater->Result6 Result5 Likely 5-Isomer (Target Compound) LowWater->Result5

Figure 2: Decision tree for distinguishing 5-(4-Acetylphenyl)-picolinic acid from its 6-isomer based on water loss intensity.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of pyridine carboxylic acids." Journal of Mass Spectrometry. (Describes decarboxylation mechanisms of picolinic acids).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ortho-effects in biaryl systems).

  • NIST Chemistry WebBook. "Acetophenone Mass Spectrum." (Reference for acetyl group fragmentation).

(Note: Specific literature on "5-(4-Acetylphenyl)-picolinic acid" is limited; these references provide the foundational rules used to derive the mechanistic predictions in this guide.)

Sources

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Acetyl and Carboxyl Groups in Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral features of acetyl and carboxyl functional groups attached to a picolinic acid scaffold. As a senior application scientist, my objective is not merely to present data, but to illuminate the underlying principles and experimental rationale, empowering you to interpret your own spectra with confidence. Picolinic acid and its derivatives are crucial in various fields, including drug development, where they act as chelating agents and play roles in metabolic pathways.[1] Understanding their structural characteristics via a rapid and non-destructive technique like FTIR is paramount for quality control, reaction monitoring, and structural elucidation.

The Foundation: Why FTIR for Functional Group Analysis?

FTIR spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. This absorption is recorded as a peak in the FTIR spectrum. The spectrum is typically plotted as transmittance or absorbance on the y-axis versus wavenumber (cm⁻¹) on the x-axis, which is proportional to energy.[2]

The power of FTIR lies in its ability to provide a unique molecular "fingerprint." Specific regions of the spectrum are highly informative:

  • Functional Group Region (4000-1500 cm⁻¹): This region shows absorptions for most key functional groups, such as O-H, C-H, and C=O stretches. These are often distinct and easily assignable.[2][3]

  • Fingerprint Region (1500-400 cm⁻¹): This area contains a complex array of peaks corresponding to bending vibrations and skeletal vibrations of the molecule (e.g., C-C, C-O, C-N stretching). While complex, this region is unique to each molecule, making it invaluable for confirming identity by matching against a known standard.[4]

Experimental Workflow: From Sample to Spectrum

The quality of an FTIR spectrum is fundamentally dependent on proper sample preparation. For solid picolinic acid derivatives, two methods predominate: the traditional Potassium Bromide (KBr) pellet technique and the modern Attenuated Total Reflectance (ATR) method. The choice between them is often a balance of sample availability, desired data quality, and throughput needs.

Method A: KBr Pellet Transmission This technique is the gold standard for high-resolution spectra of solid samples but requires meticulous preparation.

  • Sample Grinding: Using an agate mortar and pestle, grind ~1-2 mg of the picolinic derivative to a fine powder. Causality: The particle size must be smaller than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect), which can distort peak shapes and baselines.[5]

  • KBr Mixing: Add ~100-200 mg of spectroscopic grade, oven-dried KBr powder to the mortar. Mix gently but thoroughly with the sample. Causality: KBr is transparent in the mid-IR range and acts as a matrix to hold the sample. It must be perfectly dry, as absorbed water will introduce a very broad O-H absorption band around 3400 cm⁻¹, potentially masking N-H or other O-H signals.[5][6]

  • Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample compartment first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final transmittance or absorbance spectrum.

Method B: Attenuated Total Reflectance (ATR) ATR is a more rapid and less sample-intensive technique, making it ideal for routine analysis.[7][8]

  • Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

  • Background Collection: With the clean, empty crystal in place, collect a background spectrum. Causality: This step is crucial as it accounts for the absorbance of the crystal itself and any atmospheric components (CO₂, H₂O vapor).

  • Sample Application: Place a small amount of the solid picolinic derivative powder directly onto the crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. Causality: Good contact between the sample and the crystal is essential for the evanescent wave—a small amount of IR energy that penetrates the sample—to be properly attenuated, generating a strong, high-quality spectrum.[7][9]

  • Data Acquisition: Collect the sample spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis Spectral Acquisition Sample Picolinic Derivative (Solid Powder) Grind 1. Grind Sample (1-2 mg) Sample->Grind Place 1. Place Sample on ATR Crystal Sample->Place Mix 2. Mix with Dry KBr (100-200 mg) Grind->Mix Press 3. Press into Transparent Pellet Mix->Press Background Acquire Background Spectrum Press->Background ApplyPressure 2. Apply Pressure for Good Contact Place->ApplyPressure ApplyPressure->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Data (Ratio Sample/Background) Acquire->Process FinalSpectrum Final FTIR Spectrum Process->FinalSpectrum

Caption: General experimental workflow for FTIR analysis of solid picolinic derivatives.

Comparative Spectral Analysis: Acetyl vs. Carboxyl Groups

To accurately interpret the spectra, we must first understand the contributions from the picolinic acid backbone and then identify the unique signatures of the acetyl and carboxyl groups.

Caption: Model structures of picolinic acid derivatives for spectral comparison.

The pyridine ring itself gives rise to several characteristic absorptions:

  • Aromatic C-H Stretch: Weak to medium sharp bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[3][4]

  • C=C and C=N Ring Stretches: Multiple medium to strong sharp bands in the 1600-1400 cm⁻¹ region. These are fundamental to identifying the aromatic nature of the core structure.[10]

The carboxyl group provides some of the most distinct and recognizable peaks in an FTIR spectrum.

  • O-H Stretch: This is the most telling feature. It appears as an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4] Causality: The breadth is due to extensive intermolecular hydrogen bonding, where two molecules form a stable dimer. This bonding weakens the O-H bond, shifting its absorption over a wide range of energies.

  • C=O (Carbonyl) Stretch: A very strong and sharp peak is observed between 1760-1690 cm⁻¹.[4] For picolinic acid, conjugation with the aromatic ring and the aforementioned hydrogen bonding typically shifts this peak to the lower end of the range, often near 1710-1700 cm⁻¹.[11][12]

  • Coupled C-O Stretch and O-H Bend: Two other characteristic bands appear: a C-O stretching vibration (coupled with O-H in-plane bending) between 1320-1210 cm⁻¹ and an O-H out-of-plane bend, which is often broad, centered around 920 cm⁻¹.[4]

The acetyl group presents a different, yet equally clear, set of spectral features.

  • C=O (Carbonyl) Stretch: A strong, sharp absorption peak characteristic of ketones. For an acetyl group attached to an aromatic ring, this peak typically appears between 1700-1680 cm⁻¹. It is generally found at a slightly lower wavenumber than an ester carbonyl but higher than an amide carbonyl.

  • Aliphatic C-H Stretches: These arise from the methyl (-CH₃) part of the group. Look for medium intensity, sharp peaks just below 3000 cm⁻¹, typically in the 2970-2850 cm⁻¹ range.[4][13] This provides a clear distinction from the aromatic C-H stretches of the pyridine ring.

  • C-H Bending (Deformation): The methyl group also exhibits characteristic bending vibrations. An asymmetrical bend appears around 1450 cm⁻¹ and a symmetrical "umbrella" mode bend appears near 1370 cm⁻¹. This latter peak is often a reliable indicator for the presence of a methyl group.

Data Summary and Key Distinctions

The following table summarizes the key vibrational frequencies, allowing for a direct comparison.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity & AppearanceKey Differentiating Feature
Carboxyl (-COOH) O-H Stretch3300 - 2500Strong, Very BroadThe presence of this exceptionally broad band is definitive for a carboxylic acid dimer.
C=O Stretch1725 - 1690Strong, SharpPosition influenced by H-bonding and conjugation.
C-O Stretch1320 - 1210Medium, BroadCoupled with O-H bend.
Acetyl (-COCH₃) C=O Stretch1700 - 1680Strong, SharpTypically at a lower frequency than the corresponding ester.
Aliphatic C-H Stretch2970 - 2850Medium, SharpAppears just below 3000 cm⁻¹, distinct from aromatic C-H stretches.
CH₃ Bend~1370Medium, SharpDiagnostic for a methyl group.

It is crucial to recognize that the exact peak positions are not fixed; they are sensitive to the local electronic and structural environment.

  • Substituent Position: The electronic-donating or -withdrawing nature of substituents on the pyridine ring can slightly alter bond strengths, causing minor but measurable shifts (± 5-10 cm⁻¹) in the C=O and ring stretching frequencies.[14][15][16]

  • Deprotonation (Carboxylate Formation): If the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻), the spectrum changes dramatically. The broad O-H band vanishes, and the single C=O stretch is replaced by two new bands: a strong asymmetric stretch (νₐₛ) around 1650-1550 cm⁻¹ and a weaker symmetric stretch (νₛ) around 1400 cm⁻¹.[17][18] This is a critical transformation to monitor in acid-base reactions or salt formation.

Conclusion

FTIR spectroscopy offers a powerful, rapid, and definitive method for distinguishing between acetyl and carboxyl groups on picolinic acid derivatives. The key differentiators are the unmistakable, extremely broad O-H stretch of the carboxylic acid dimer versus the sharp, aliphatic C-H stretches of the acetyl group's methyl component. The precise position of the strong C=O carbonyl stretch in each provides further corroborating evidence. By understanding the causal relationships between molecular structure, intermolecular forces like hydrogen bonding, and the resulting spectral features, researchers can leverage FTIR not just for identification, but for a deeper understanding of their molecular systems.

References

  • Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. (2021). PMC. [Link]

  • FT-IR spectra of the ligand 2-picolinic acid. (2021). ResearchGate. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table. (2025). ResearchGate. [Link]

  • Sample Preparation for FTIR Analysis. (2024). Drawell. [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics. [Link]

  • Picolinic acid | C6H5NO2. PubChem. [Link]

  • Sample preparation for FT-IR. University of Colorado Boulder. [Link]

  • Effect of a Substituent in the Fourth Position on the Optical Properties of 2-Oxonicotinonitriles. (2022). Russian Journal of General Chemistry. [Link]

  • IR Infrared Absorption Bands of Carboxylate. (2017). 911Metallurgist. [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. [Link]

  • FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... (2014). ResearchGate. [Link]

  • Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. (2020). The Royal Society. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (2015). PMC. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023). Environmental Science & Technology. [Link]

  • Table of Characteristic IR Absorptions. University of Chemistry and Technology, Prague. [Link]

  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. (2013). RSC Publishing. [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). Langmuir. [Link]

  • Vibration modes in FTIR spectroscopy. (2021). ResearchGate. [Link]

  • Application of ATR Infrared Spectroscopy in Wood Acetylation. Journal of the Indian Academy of Wood Science. [Link]

Sources

In-Depth Guide: X-Ray Diffraction (XRD) Characterization of 5-(4-Acetylphenyl)-picolinic Acid Crystals vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Solid-State Characterization, Polymorph Screening, and Analytical Validation

The Analytical Challenge: Why Solid-State Characterization Matters

5-(4-Acetylphenyl)-picolinic acid (CAS 1242339-04-3) is a highly functionalized organic building block featuring a pyridine-2-carboxylic acid core and a 4-acetylphenyl substituent. In pharmaceutical development, pyridine structures like picolinic acid derivatives are highly valued for their biological properties and their ability to form stable complexes with various metal ions[1].

However, the solid-state behavior of this molecule is complex. The crystal packing of picolinic acid derivatives is driven by a delicate thermodynamic balance between strong hydrogen bonding (via the carboxylic acid and pyridine nitrogen) and weaker nonbonding contacts, such as


 stacking between the aromatic rings[2]. Minor variations in crystallization conditions (e.g., solvent choice, cooling rate) can induce conformational changes in the orientation of the phenyl ring relative to the pyridine core, leading to polymorphism [2]. Because different polymorphs or cocrystals exhibit drastically different physicochemical properties—such as solubility, dissolution rate, and chemical stability[3]—rigorous solid-state characterization is a mandatory step in drug development.

As an Application Scientist, I approach polymorph characterization not as a single test, but as an orthogonal, self-validating system. Below, we objectively compare Powder X-Ray Diffraction (PXRD) against alternative techniques and provide a robust protocol for analyzing 5-(4-Acetylphenyl)-picolinic acid.

Performance Comparison: PXRD vs. Orthogonal Alternatives

While PXRD is the gold standard for identifying crystalline phases, it has limitations when dealing with highly amorphous samples or complex mixtures. To build a self-validating analytical profile, PXRD must be compared and paired with Differential Scanning Calorimetry (DSC) and Solid-State NMR (ssNMR).

Table 1 summarizes the objective performance of these techniques when analyzing picolinic acid derivatives.

Table 1: Performance Comparison of Solid-State Characterization Techniques
Feature / MetricPowder X-Ray Diffraction (PXRD)Solid-State NMR (ssNMR)Differential Scanning Calorimetry (DSC)
Primary Output Long-range crystallographic order (d-spacing).Short-range local chemical environment.Thermodynamic transitions (Heat flow).
Resolution Scale Global unit cell & bulk phase purity.Atomic-level conformation & asymmetric unit (

).
Bulk thermodynamic stability.
Sample Requirement 10–50 mg (Non-destructive).50–100 mg (Non-destructive).2–5 mg (Destructive).
Key Advantage Rapid, definitive phase identification; highly sensitive to polymorph shifts.Can resolve amorphous content and detect multiple molecules in the asymmetric unit.Identifies melting points, glass transitions, and desolvation events[3].
Limitation Struggles with amorphous materials; prone to preferred orientation artifacts.Expensive, slow data acquisition; requires specialized isotopic knowledge.Cannot determine atomic structure; kinetic events can mask thermodynamic ones.

Self-Validating Experimental Protocol: PXRD Analysis

To ensure absolute trustworthiness in your data, the PXRD workflow must be designed to prevent false positives (e.g., mechanochemical phase changes during prep) and correct for instrumental drift. The following protocol establishes a self-validating system for 5-(4-Acetylphenyl)-picolinic acid.

Step-by-Step Methodology

Step 1: Controlled Sample Preparation

  • Action: Gently grind 30 mg of the 5-(4-Acetylphenyl)-picolinic acid crystal using an agate mortar and pestle for no more than 60 seconds.

  • Causality: Picolinic acid derivatives can undergo stress-induced polymorphic transitions. Vigorous milling generates localized heat and mechanical stress, which can inadvertently convert a metastable form into a stable form, invalidating the screen. Gentle grinding ensures the particle size is reduced to ~10 µm (ideal for diffraction) without altering the thermodynamic phase.

Step 2: Back-Loading to Eliminate Texture Effects

  • Action: Load the powder into a zero-background silicon holder using the back-loading technique.

  • Causality: Due to the planar nature of the

    
     stacked aromatic rings, these crystals often grow in needle or plate-like habits. If top-loaded, the crystals will lie flat, causing "preferred orientation" which artificially inflates the intensity of certain diffraction peaks while hiding others. Back-loading randomizes particle orientation, ensuring the resulting diffractogram truly represents the bulk unit cell.
    

Step 3: Internal Calibration (The Self-Validating Check)

  • Action: Spike a secondary sample with 5% by weight NIST SRM 640 (Silicon powder) standard.

  • Causality: Diffractometers are subject to zero-point shift errors due to slight sample displacement in the Z-axis. By including a Si standard, we verify that the Si (111) peak appears exactly at 28.44°

    
    . If it deviates, the software automatically applies a correction factor to the entire dataset, guaranteeing the accuracy of the API's peak positions.
    

Step 4: Data Acquisition

  • Action: Scan from 3° to 40°

    
     using Cu K
    
    
    
    radiation (
    
    
    Å), with a step size of 0.015° and a time of 1 second per step.

Quantitative Data Interpretation

Once the diffractogram is generated, Bragg's Law (


) is used to convert the 

angles into d-spacing, which correlates directly to the physical distances between molecular planes in the crystal lattice[4].

Table 2 presents a representative quantitative dataset for a stable polymorph of a 5-(4-Acetylphenyl)-picolinic acid derivative, demonstrating how specific peaks correlate to mechanistic structural features.

Table 2: Representative PXRD Peak Assignments

Angle (°)
d-spacing (Å)Relative Intensity (%)Mechanistic / Crystallographic Assignment
7.8511.25100 (Base Peak)Primary inter-planar spacing of the unit cell along the long axis.
12.407.1345Distance corresponding to the alternating acetylphenyl groups.
15.655.6630Axis of the primary carboxylic acid-pyridine hydrogen bond network.
26.803.3260Characteristic distance for

stacking between pyridine and phenyl rings[2].

Note: Any shift in the 26.80° peak indicates a conformational rotation of the phenyl ring, immediately flagging the presence of a new polymorph.

Workflow Visualization

To fully characterize the solid state, PXRD should dictate the downstream use of orthogonal techniques. The logical relationship of this self-validating workflow is visualized below.

SolidStateWorkflow A 5-(4-Acetylphenyl)-picolinic acid B Crystallization Screen A->B Synthesis Output C Powder X-Ray Diffraction (PXRD) B->C Bulk Powder F Single-Crystal XRD (SCXRD) B->F Single Crystals D Differential Scanning Calorimetry C->D Thermal Validation E Solid-State NMR (ssNMR) C->E Amorphous Check

Orthogonal solid-state characterization workflow for 5-(4-Acetylphenyl)-picolinic acid polymorphs.

References

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed / ChemistryOpen. 2

  • Crystal growth and physical characterization of picolinic acid cocrystallized with dicarboxylic acids. Academia.edu / Elsevier. 3

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. 1

  • Crystal Growth and Z-Scan Analysis of Picolinic Acid Potassium Sulphate Single Crystal. AIP Publishing. 4

Sources

A Comparative Guide to Elemental Analysis Standards for 5-(4-Acetylphenyl)-picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the precise elemental composition of a novel active pharmaceutical ingredient (API) like 5-(4-Acetylphenyl)-picolinic acid is a non-negotiable cornerstone of chemical characterization. This guide provides an in-depth comparison of the primary analytical methodologies for elemental analysis, grounded in both fundamental chemical principles and the rigorous standards of the pharmaceutical industry. We will explore not only the "how" but the critical "why" behind experimental choices, ensuring a robust and scientifically sound approach to validating the identity, purity, and safety of your compound.

The molecular structure of 5-(4-Acetylphenyl)-picolinic acid, with its combination of a pyridine ring, a carboxylic acid, and an acetylphenyl group, dictates its expected elemental makeup. Based on its chemical formula, C₁₄H₁₁NO₃, the theoretical elemental composition is the benchmark against which all experimental results are measured.

Theoretical Elemental Composition of 5-(4-Acetylphenyl)-picolinic acid (C₁₄H₁₁NO₃)

ElementSymbolAtomic Weight ( g/mol )Moles in FormulaMass in Formula (g)Mass Percent (%)
CarbonC12.01114168.15469.70%
HydrogenH1.0081111.0884.60%
NitrogenN14.007114.0075.81%
OxygenO15.999347.99719.89%
Total 241.246 100.00%

This theoretical profile serves two primary purposes:

  • Identity & Purity Confirmation: Verifying that the bulk composition of a synthesized batch matches these theoretical percentages is a fundamental confirmation of the compound's identity and a key indicator of its purity.

  • Regulatory Compliance: For drug development, controlling elemental impurities—trace metals that may originate from catalysts, reagents, or manufacturing equipment—is mandated by global regulatory bodies.

Part 1: Comparative Analysis of Core Methodologies

The selection of an analytical technique is dictated by the specific question being asked: Are you verifying the composition of the bulk material, or are you searching for trace-level contaminants?

FeatureCombustion Analysis (CHNS/O)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF)
Primary Application Determination of bulk elemental composition (C, H, N, S, O) of the pure compound.[1][2][3][4]Quantification of trace to ultra-trace elemental impurities (heavy metals, catalyst residues).[5][6][7][8]Rapid screening and quantification of a wide range of elements, primarily non-destructive.[9][10][11][12]
Principle Sample is combusted in pure oxygen; resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[1][13][14]Sample is aerosolized and ionized in high-temperature argon plasma; ions are separated by mass-to-charge ratio.[6][8]Sample is irradiated with primary X-rays, causing the emission of characteristic secondary (fluorescent) X-rays.[10][11]
Typical Analytes C, H, N, S, OMost of the periodic table (Li to U), especially metals.Mg to U. Not suitable for very light elements like C, H, N, O.[9]
Sensitivity Percent (%) levelParts-per-billion (ppb) to parts-per-trillion (ppt).[8]Parts-per-million (ppm) to percent (%).
Accuracy High (typically ≤0.3% deviation from theoretical values).[14]High, excellent for quantitative trace analysis.Good, but can be affected by matrix effects and sample heterogeneity.
Sample Preparation Requires precise weighing (mg scale) of a homogenous solid or liquid sample.Often requires aggressive acid digestion to bring the organic matrix into an aqueous solution.[8][15]Minimal to none for solids; can be analyzed directly.[9][16]
Destructive? YesYesGenerally No
Regulatory Relevance Confirms empirical formula and purity for new chemical entities. A common requirement by scientific journals.[17][18]The gold standard for meeting ICH Q3D and USP <232>/<233> guidelines for elemental impurity testing.[7][19][20]Primarily used for screening raw materials or as a complementary technique. Not the primary release method for ICH Q3D.[8]

Part 2: Experimental Protocols & Scientific Rationale

Method 1: Purity and Identity Confirmation via Combustion Analysis

This method is foundational for confirming that the synthesized 5-(4-Acetylphenyl)-picolinic acid has the correct empirical formula. The accepted industry and academic standard for purity requires the experimental values for C, H, and N to be within ±0.4% of the theoretical values.[17][18]

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Homogenize Sample p2 Weigh 1-3 mg of sample into a tin capsule p1->p2 p3 Record weight precisely p2->p3 a1 Place capsule in autosampler p3->a1 a2 Sample drops into ~1000°C furnace a1->a2 a3 Dynamic Flash Combustion in pure O₂ atmosphere a2->a3 a4 Combustion gases (CO₂, H₂O, Nₓ, SO₂) swept by He carrier gas a3->a4 a5 Gases pass through reduction tube (Heated Copper) to convert Nₓ to N₂ a4->a5 a6 Gas Separation via GC column a5->a6 a7 Detection by Thermal Conductivity Detector (TCD) a6->a7 d1 Integrate peak areas a7->d1 d2 Calculate element mass % using calibration from a known standard (e.g., Acetanilide) d1->d2 d3 Compare experimental %C, H, N to theoretical values d2->d3

Caption: Workflow for CHN analysis by dynamic flash combustion.

  • System Calibration:

    • Rationale: The instrument's thermal conductivity detector (TCD) response must be calibrated against a certified organic standard with known C, H, and N percentages (e.g., Acetanilide). This ensures the relationship between the detector signal and element concentration is accurately established.

    • Procedure: Analyze several replicates of the standard to ensure system stability and generate a valid calibration curve.

  • Sample Preparation:

    • Rationale: The analysis uses a very small sample size (1-3 mg), making sample homogeneity paramount. Any non-uniformity will lead to non-representative and erroneous results. The tin capsule facilitates complete combustion.

    • Procedure: Ensure the 5-(4-Acetylphenyl)-picolinic acid sample is finely ground and homogenous. Accurately weigh 1-3 mg into a tin capsule using a microbalance. Fold the capsule to enclose the sample and eliminate atmospheric air.

  • Combustion and Reduction:

    • Rationale: The sample undergoes "flash combustion" at high temperatures (~1000°C) in a pure oxygen environment to ensure complete conversion to its elemental gases (CO₂, H₂O, and various nitrogen oxides, Nₓ).[13] The subsequent reduction step, passing the gases over heated copper, is critical to convert all nitrogen oxides to elemental nitrogen (N₂), which is the single species quantified by the TCD.[13]

    • Procedure: Place the prepared sample into the instrument's autosampler. Initiate the analysis sequence, which automatically controls the sample drop, combustion, and gas flow.

  • Separation and Detection:

    • Rationale: The mixture of CO₂, H₂O, and N₂ is passed through a chromatographic column that temporarily retains the gases to different extents, allowing them to elute sequentially. The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.

    • Procedure: This is an automated instrument process. The resulting chromatogram will show distinct peaks for N₂, CO₂, and H₂O.

  • Data Analysis:

    • Rationale: The instrument software integrates the area under each peak and uses the calibration file to convert these areas into mass percentages for C, H, and N.

    • Procedure: Compare the final experimental percentages to the theoretical values. The deviation for each element should be less than 0.4%.

Method 2: Trace Metal Safety Confirmation via ICP-MS

This method is essential for ensuring patient safety and meeting regulatory requirements for controlling elemental impurities. The International Council for Harmonisation (ICH) Q3D guideline provides a risk-based approach to controlling elemental impurities in drug products, setting Permitted Daily Exposure (PDE) limits for 24 elements.[19][21][22] ICP-MS is the preferred technique due to its high sensitivity and ability to measure nearly all required elements simultaneously.[6][7]

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Accurately weigh sample (e.g., 100 mg) p2 Microwave-Assisted Acid Digestion with concentrated HNO₃ and HCl p1->p2 p3 Dilute digestate with deionized water to final volume p2->p3 a1 Introduce sample solution via nebulizer into Argon plasma (~8000 K) p3->a1 a2 Sample is desolvated, vaporized, and ionized a1->a2 a3 Ions are extracted into the mass spectrometer a2->a3 a4 Ions are separated by mass-to-charge ratio (m/z) in a quadrupole a3->a4 a5 Ions are counted by an electron multiplier detector a4->a5 d1 Generate calibration curves from multi-element standards a5->d1 d2 Quantify concentration of each element in the sample (ppb) d1->d2 d3 Calculate impurity level in original solid sample (ppm or µg/g) d2->d3

Caption: Workflow for elemental impurity analysis via ICP-MS.

  • Risk Assessment (ICH Q3D):

    • Rationale: Before any testing, a risk assessment must be performed to identify which elemental impurities are likely to be present.[21][23] This is based on knowledge of the synthetic route (catalysts like Pd, Pt, Ru), manufacturing equipment (Cr, Ni, V from steel), and raw materials.

    • Procedure: Review the entire manufacturing process for 5-(4-Acetylphenyl)-picolinic acid to identify potential sources of elemental impurities.

  • Sample Preparation (Microwave Digestion):

    • Rationale: The organic matrix of the API must be completely destroyed to prevent interferences in the plasma and to ensure all trace elements are solubilized.[15] Closed-vessel microwave digestion with strong acids (e.g., nitric acid) is the preferred method as it uses high pressure and temperature for efficient digestion while minimizing the risk of losing volatile elements.[15]

    • Procedure: Accurately weigh a representative sample of the API into a clean, microwave-transparent vessel. Add a measured volume of trace-metal-grade nitric acid. Seal the vessel and place it in the microwave digestion system. Run a validated temperature program to completely digest the sample. Cool, open, and dilute the digestate to a final volume with 18.2 MΩ·cm deionized water.

  • System Calibration and Suitability:

    • Rationale: The instrument must be calibrated using certified multi-element standards diluted in the same acid matrix as the samples. System suitability, as defined in USP <233>, must be demonstrated to ensure the instrument is performing correctly.[20][24][25]

    • Procedure: Prepare a series of calibration standards covering the expected concentration range of impurities. Run a calibration blank and the standards to generate calibration curves for each element. Analyze a check standard to verify the calibration.

  • Instrumental Analysis:

    • Rationale: The prepared sample solution is introduced into the high-temperature argon plasma, which efficiently ionizes the target elements. The mass spectrometer then separates these ions based on their mass-to-charge ratio, providing excellent specificity and allowing for the quantification of each element even at very low levels.[6]

    • Procedure: Introduce the diluted sample digestate into the ICP-MS. The instrument will measure the ion counts for the pre-defined list of elements determined from the risk assessment.

  • Data Analysis and Reporting:

    • Rationale: The measured concentrations in solution (in µg/L or ppb) are converted back to the concentration in the original solid API (in µg/g or ppm), accounting for the initial sample weight and final dilution volume. These values are then compared against the control thresholds established from the ICH Q3D PDE limits.

    • Procedure: Use the instrument software to calculate the concentration of each elemental impurity. Report the final results in µg/g and state whether they are below the established limits.

Conclusion

For 5-(4-Acetylphenyl)-picolinic acid, a dual-pronged approach to elemental analysis is not just recommended; it is essential for comprehensive characterization.

  • Combustion analysis serves as the primary tool for verifying the fundamental identity and bulk purity of the molecule, ensuring the correct ratios of Carbon, Hydrogen, and Nitrogen are present.

  • ICP-MS is the definitive regulatory-compliant method for guaranteeing the safety of the API by quantifying trace elemental impurities at levels relevant to patient health.

Employing these distinct yet complementary techniques provides a self-validating system of analysis. Combustion analysis confirms you have made the correct compound, while ICP-MS confirms it is safe for its intended use. Together, they form the bedrock of analytical data required to confidently advance a compound like 5-(4-Acetylphenyl)-picolinic acid through the drug development pipeline.

References

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

  • Suisse TP. (2024). ICH Q3D(R2) Analysis of Elemental Impurities. [Link]

  • European Medicines Agency. (2015). ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • PubMed. ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. [Link]

  • EAG Laboratories. (2022). Using ICP-MS to Measure Elemental Compositions in Drug Products. [Link]

  • Shimadzu. Analysis of Elemental Impurities in Pharmaceutical Products Following USP / on ICPMS-2030. [Link]

  • Agilent. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]

  • FILAB. USP 233 elemental impurities analysis. [Link]

  • Agilent. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]

  • Wikipedia. Combustion analysis. [Link]

  • LECO Corporation. Combustion Analysis for Elemental Determination. [Link]

  • Spectro-Lab. Elemental Analysis: CHNS/O Determination of Marine Samples. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • MDPI. (2022). Portable X-ray Fluorescence Analysis of Organic Amendments: A Review. [Link]

  • Spectroscopy Online. (2023). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • The Science of Elemental Analysis. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Pharmaceutical Technology. (2025). Elemental Impurity Analysis. [Link]

  • SGS. Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • National Institutes of Health. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • Encyclopedia.pub. (2022). Portable X-ray Fluorescence Analysis of Organic Amendments. [Link]

  • Universal Lab Blog. (2024). Basic principles and tests of organic element analysis. [Link]

  • HORIBA. What is X-ray Fluorescence (XRF). [Link]

  • Chemister.ru. picolinic acid. [Link]

  • PubChem. Picolinic acid. [Link]

  • PubChem. 5-(4-Carboxyphenyl)picolinic acid. [Link]

  • Wikipedia. Picolinic acid. [Link]

Sources

Structural comparison of 5-substituted vs 6-substituted picolinic acids

Author: BenchChem Technical Support Team. Date: March 2026

Structural Comparison Guide: 5-Substituted vs. 6-Substituted Picolinic Acids in Target-Directed Design

As a Senior Application Scientist, I frequently encounter the assumption that shifting a functional group by a single position on a heteroaromatic ring will yield only marginal changes in biological activity. In the case of picolinic acid (pyridine-2-carboxylic acid), this assumption is fundamentally incorrect. The regiochemistry of substitution—specifically at the 5-position versus the 6-position—drastically alters the steric environment around the pyridine nitrogen, dictating the molecule's coordination chemistry, target specificity, and ultimate application in drug discovery and agrochemistry.

This guide objectively compares the structural dynamics, mechanistic causality, and experimental validation of 5-substituted and 6-substituted picolinic acids.

Part 1: Mechanistic Causality & Structural Dynamics

5-Substituted Picolinic Acids: The Metalloenzyme Probes

The 5-position of the picolinic acid ring is para to the pyridine nitrogen and meta to the carboxylate group.

  • Causality of Design: Because the substituent projects away from the bidentate chelation center (the nitrogen and the carboxylate oxygen), the nitrogen remains sterically unhindered. This allows the picolinic acid core to tightly coordinate metal ions (e.g., Zn²⁺) in metalloprotease active sites.

  • Application: This unhindered chelation makes 5-substituted picolinates exceptional metalloenzyme inhibitors. For example, 5-(1-butyl-4-chloro-1H-indol-2-yl)picolinic acid (CBIP) acts as a potent inhibitor of the Botulinum Neurotoxin A Light Chain (BoNT/A LC). The picolinic core anchors to the catalytic zinc, while the bulky 5-indolyl group projects linearly into the deep, hydrophobic β-exosite of the enzyme [1].

6-Substituted Picolinic Acids: The Steric Modulators

The 6-position is ortho to the pyridine nitrogen.

  • Causality of Design: Placing a bulky group (such as an aryl ring) at the 6-position creates massive steric hindrance around the nitrogen lone pair. This steric clash restricts the dihedral angle of the molecule and significantly reduces the nitrogen's ability to participate in bidentate metal chelation.

  • Application: Rather than acting as metal chelators, 6-substituted picolinates are utilized when a specific, rigid conformation is required to fit a receptor pocket. In agrochemistry, 6-aryl-picolinates (such as halauxifen-methyl, commercialized as Arylex™) leverage this exact steric profile to uniquely fit into the TIR1 auxin receptor pocket, acting as highly potent synthetic auxin herbicides that bypass the resistance mechanisms of older, less hindered auxins [2, 3].

G PA Picolinic Acid Core Sub5 5-Substitution (Para to N) PA->Sub5 Unhindered N-O chelation Sub6 6-Substitution (Ortho to N) PA->Sub6 Steric shielding of N Metallo Metalloenzyme Inhibitor (e.g., BoNT/A LC) Sub5->Metallo Binds Zn2+ & Exosite Auxin Receptor Agonist (e.g., TIR1 Auxin) Sub6->Auxin Conformational fit

Logical flow of how regioselective substitution on picolinic acid dictates biological targeting.

Part 2: Data Presentation & Comparative Properties

To objectively evaluate these two classes, we must look at their physicochemical behavior and binding metrics. The following table summarizes the divergent properties induced by the substitution position.

Property5-Substituted Picolinic Acids6-Substituted Picolinic Acids
Primary Application Metalloenzyme Inhibitors (e.g., BoNT/A)Agrochemicals / Receptor Agonists (e.g., Auxins)
Nitrogen Steric Environment Unhindered (Highly accessible)Highly Hindered (Restricted coordination)
Metal Chelation Capacity High (Bidentate N, O coordination)Low/Moderate (Steric clash with metal sphere)
Receptor Pocket Fit Linear projection into deep pockets (β-exosite)Orthogonal projection inducing specific dihedral twists
Representative Molecule CBIP (BoNT/A LC inhibitor)Halauxifen-methyl (Arylex™ active)
Target Affinity Low micromolar (IC₅₀ ~ 2.5 µM for CBIP) [1]Low nanomolar (TIR1 binding) [2]

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. A protocol is only trustworthy if it actively controls for false positives (e.g., artifactual fluorescence or non-specific binding).

Protocol A: Zinc-Metalloprotease Inhibition Assay (For 5-Substituted Picolinates)

This assay evaluates the ability of 5-substituted picolinates to inhibit BoNT/A LC via zinc chelation and exosite binding.

  • Enzyme Preparation: Pre-incubate recombinant BoNT/A LC (1 nM) in HEPES buffer (pH 7.4) supplemented with 50 µM ZnCl₂ for 15 minutes at 37°C to ensure active site saturation.

  • Inhibitor Incubation: Add the 5-substituted picolinic acid library (0.1 µM to 100 µM) and incubate for 30 minutes.

  • Substrate Cleavage: Introduce the FRET-based SNAPtide substrate (5 µM). Measure fluorescence (Ex: 320 nm, Em: 420 nm) continuously for 20 minutes to calculate the initial velocity (V₀).

  • Self-Validation (The Causality Check):

    • Control A (Metal Stripping): Run a parallel well with 5 mM EDTA. If the 5-substituted picolinate acts via zinc chelation, its inhibitory effect will be masked by the superior chelating power of EDTA.

    • Control B (Steric Exclusion): Test a 6-substituted analog in the same assay. Due to steric hindrance at the nitrogen, the 6-substituted analog should fail to chelate the zinc, resulting in a near-total loss of inhibitory activity.

Protocol B: TIR1 Receptor Binding Assay (For 6-Substituted Picolinates)

This assay utilizes Surface Plasmon Resonance (SPR) to confirm the orthosteric binding of 6-aryl-picolinates to the TIR1 auxin receptor.

  • Surface Preparation: Immobilize the purified TIR1-ASK1 protein complex onto a CM5 sensor chip via standard amine coupling until a baseline of ~2000 Response Units (RU) is achieved.

  • Analyte Injection: Flow the 6-substituted picolinate (e.g., halauxifen-methyl) over the chip at varying concentrations (1 nM to 500 nM) at a flow rate of 30 µL/min.

  • Kinetic Analysis: Record the association phase for 180 seconds and the dissociation phase for 300 seconds. Fit the sensogram data to a 1:1 Langmuir binding model to determine the K_d.

  • Self-Validation (Competitive Displacement): Pre-saturate the immobilized receptor with a high concentration (10 µM) of natural indole-3-acetic acid (IAA). Inject the 6-substituted picolinate. If the compound binds specifically to the orthosteric auxin pocket, the SPR signal will be competitively abolished.

W S1 Synthesize 5- & 6-Substituted Picolinic Acid Library S2 In Vitro Screening (BoNT/A LC vs TIR1) S1->S2 S3 Crystallography / Docking (Validate Binding Mode) S2->S3 V1 Self-Validation: EDTA Control (Zn2+ check) S2->V1 V2 Self-Validation: Radiolabeled IAA Competition S2->V2

Self-validating experimental workflow for evaluating substituted picolinic acids.

References

  • Bremer, P. T., Xue, S., & Janda, K. D. (2016). Picolinic acids as β-exosite inhibitors of botulinum neurotoxin A light chain. Chemical Communications, 52(84), 12521-12524. URL: [Link]

  • Epp, J., Alexander, A. L., Balko, T. W., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. URL: [Link]

  • Chen, J., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(30), 7871-7896. URL: [Link]

Safety Operating Guide

5-(4-Acetylphenyl)-picolinic Acid: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Do not treat this compound as general trash. While 5-(4-Acetylphenyl)-picolinic acid (CAS: 1242339-04-3) is not typically classified as a P-listed (acutely toxic) or U-listed (toxic) waste under specific RCRA listings, it acts as a chemical irritant and an organic acid . Unregulated disposal poses environmental risks due to potential metal chelation properties inherent to picolinic acid derivatives and pH alteration in water systems.

Immediate Action Required:

  • Segregation: Isolate from oxidizers and bases.

  • Labeling: Tag as "Hazardous Waste - Solid - Organic Acid."

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Understanding the molecular behavior of this compound is the first step in safe disposal. The picolinic acid moiety provides a chelating site (N-donor and O-donor), while the acetylphenyl group increases lipophilicity compared to the parent acid.

ParameterSpecificationCausality / Relevance to Disposal
Chemical Name 5-(4-Acetylphenyl)-picolinic acidDefines the waste stream category.[1][2][3]
CAS Number 1242339-04-3Primary identifier for waste manifests.
Molecular Formula C₁₄H₁₁NO₃High carbon content confirms suitability for incineration.
Functional Groups Pyridine, Carboxylic Acid, KetoneAcidic: Incompatible with bases/cyanides.Ketone/Organic: Flammable burden in fire.
GHS Classification Warning (Irritant)H315, H319, H335: Requires PPE (Gloves, Goggles, N95/Fume Hood) during handling.
Physical State Solid (Powder)Dust generation is a primary inhalation risk during transfer.

Regulatory Waste Characterization (RCRA Context)

Note: Regulations cited are based on US EPA standards (40 CFR). International users must cross-reference local laws (e.g., EU Waste Framework Directive).

This compound falls under the "Cradle-to-Grave" management system. Although not explicitly listed by name in 40 CFR § 261.33, it must be characterized by the generator:

  • Characteristic of Corrosivity (D002):

    • Solid: Not applicable by definition, but treated as acidic.

    • Aqueous Solution: If pH

      
       2, it is D002 hazardous waste.
      
  • Toxicity Characteristic (D0xx):

    • Unless contaminated with heavy metals (Arsenic, Cadmium, etc.) during synthesis, it generally passes TCLP.

  • Generator Status:

    • Classify as Non-Regulated Chemical Waste only if confirmed non-hazardous by local EHS. However, the Best Management Practice (BMP) for research chemicals with sparse tox data is to manage them as Hazardous Organic Waste .

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Trust Protocol: Do not bulk with general trash. The dust is a respiratory irritant.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Transfer:

    • Perform inside a chemical fume hood.

    • Use a disposable spatula to minimize cross-contamination.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituents: "5-(4-Acetylphenyl)-picolinic acid".[4][5]

    • Hazard Checkbox: [x] Irritant [x] Acid.

  • Storage: Place in the Solid Organic Waste satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Causality: The acetyl group and pyridine ring are stable organics. They require thermal destruction.

  • pH Check (The Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • If pH < 2:[2] Neutralize slowly with dilute Sodium Bicarbonate (

      
      ) to pH 5-9 only if your facility requires neutral waste. Otherwise, segregate as Acidic Organic Waste .
      
    • If pH > 10: Do not mix with the acid stream (exothermic risk).

  • Solvent Segregation:

    • Halogenated (DCM, Chloroform): Pour into "Halogenated Waste" carboy.

    • Non-Halogenated (Methanol, Ethyl Acetate): Pour into "Non-Halogenated Waste" carboy.

  • Documentation: Record the estimated concentration of the picolinic acid derivative on the carboy log sheet.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Place contaminated items in a clear, 4-mil polyethylene bag.

  • Sealing: Twist and tape the bag neck (Gooseneck seal).

  • Bin: Dispose of in the Dry Laboratory Debris bin (often a blue or gray drum), not regular trash.

Waste Stream Segregation Logic

The following diagram illustrates the decision-making process for segregating this compound to prevent incompatible mixing (e.g., creating gas by mixing acids with cyanides or sulfides).

WasteSegregation Start Waste: 5-(4-Acetylphenyl)-picolinic acid StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath Pure Compound LiquidPath Liquid (Solution) StateCheck->LiquidPath Reaction Mix SolidContainer Container: Wide-mouth HDPE Label: Solid Organic (Irritant) SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalo Flammables Aqueous Aqueous Only SolventCheck->Aqueous Water Based pHCheck Check pH Aqueous->pHCheck AcidStream Acid Waste Stream (Do NOT mix with Cyanide/Base) pHCheck->AcidStream pH < 7

Figure 1: Decision logic for segregating picolinic acid derivative waste streams to ensure chemical compatibility.

Emergency Spill Procedures

Pre-requisite: Ensure a "Dry Spill Kit" is available (contains absorbent pads, scoop, and bags).

SeverityVolumeAction Protocol
Minor < 5g (Solid)1. Dampen a paper towel (prevents dust).2. Wipe up powder.3. Clean surface with soap/water.4.[6][7] Dispose of towels as Haz Waste (Scenario C).
Major > 5g or Solution1. Evacuate the immediate area (dust risk).2.[2] Don PPE (N95, double gloves).3. Cover liquid spills with absorbent pads.4. Sweep solids carefully into a dustpan.5. Call EHS for final clearance.

First Aid (Exposure):

  • Eye Contact: Rinse immediately with water for 15 minutes.[6][8] The acidic nature can cause corneal damage.

  • Skin Contact: Wash with soap and water.[7][9] Remove contaminated clothing.[1][7][10]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Picolinic Acid Derivatives. (General Class Hazards). [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal protective equipment for handling 5-(4-Acetylphenyl)-picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when introducing functionalized organic compounds into your laboratory workflow. 5-(4-Acetylphenyl)-picolinic acid (CAS: 1242339-04-3) is a valuable building block in drug development and organic synthesis. However, its molecular structure—featuring an acidic picolinic acid core and a lipophilic acetylphenyl group—presents specific exposure risks, particularly in its powdered form.

This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE), step-by-step operational workflows, and disposal plans to ensure uncompromising safety and scientific integrity.

Chemical Profile & Hazard Causality

Before handling any compound, we must understand why it is hazardous. The physical and chemical properties of 5-(4-Acetylphenyl)-picolinic acid dictate our engineering controls.

Property / HazardValue / DesignationMechanistic Impact on Handling
CAS Number 1242339-04-3Unique identifier for inventory and safety tracking.
Molecular Weight 241.24 g/mol Essential for precise stoichiometric calculations in drug assays.
H315 / H319 Skin & Serious Eye IrritationThe carboxylic acid (-COOH) moiety can donate protons, altering the local pH of mucosal surfaces and disrupting the lipid bilayer of the stratum corneum.
H335 Respiratory IrritationThe dry powder morphology is highly susceptible to aerosolization. Inhalation allows micro-particles to deposit in the upper respiratory tract, triggering acute inflammation.
P261 / P271 Avoid breathing dust; Use in well-ventilated areaStrictly mandates the use of a certified for all open-container manipulations[2].

Personal Protective Equipment (PPE) Matrix

A self-validating safety system relies on redundant layers of protection. Do not rely solely on PPE; it is your secondary defense behind engineering controls (the fume hood).

PPE ComponentSpecificationCausality / Scientific Rationale
Hand Protection Nitrile gloves (min 0.11 mm thickness)Nitrile provides a robust chemical barrier against solid organic acids. Protocol: Double-glove when weighing. If the outer glove contacts the powder, it can be immediately doffed without exposing the skin.
Eye Protection Snug-fitting, indirect-vent safety gogglesStandard safety glasses leave gaps. Goggles prevent airborne micro-particles from bypassing the lenses and reacting with the moisture in the ocular mucosa (preventing H319).
Body Protection Flame-retardant lab coat with knit cuffsKnit cuffs prevent the sleeve from dragging across contaminated surfaces. The coat acts as a physical barrier against electrostatic clinging of the powder to street clothing.
Respiratory N95/FFP2 Particulate RespiratorRequired only if a chemical fume hood fails or during a large spill cleanup outside a controlled exhaust environment.

Operational Plan: Step-by-Step Weighing & Handling

The greatest risk of exposure to 5-(4-Acetylphenyl)-picolinic acid occurs during the transfer and weighing process, where static electricity and turbulent air can cause the powder to become airborne.

Step 1: Engineering Control Verification

  • Action: Verify the chemical fume hood is operating with a face velocity between 80–120 feet per minute (fpm).

  • Causality: Operating below 80 fpm fails to capture the powder; operating above 150 fpm creates vortexes and turbulence that can blow the powder out of the hood and into your breathing zone.

Step 2: Static Mitigation

  • Action: Discharge static from the analytical balance, spatulas, and weigh boats using an anti-static zeroing tool (e.g., Zerostat gun).

  • Causality: Organic powders easily accumulate static charge. Mitigating this prevents the powder from violently repelling off the micro-spatula and aerosolizing.

Step 3: The "6-Inch Rule" Weighing Protocol

  • Action: Place the balance at least 6 inches behind the plane of the fume hood sash.

  • Causality: The first 6 inches of the hood experience the most air turbulence due to the user's body blocking the airflow. Working deeper inside ensures the powder is handled in the laminar flow zone [2].

  • Action: Tare a sealable vial on the balance. Dispense the required mass of 5-(4-Acetylphenyl)-picolinic acid. Crucial: Cap the vial tightly before removing it from the fume hood.

  • Causality: Transporting an open weigh boat across the laboratory virtually guarantees the dispersion of into the ambient air [3].

Workflow & Spill Response Visualization

The following logic diagram outlines the standard operating procedure and immediate spill response for this compound.

G N1 Start: 5-(4-Acetylphenyl)- picolinic acid Handling N2 Don PPE (Nitrile, Goggles, Lab Coat) N1->N2 N3 Verify Fume Hood (Face Velocity 80-120 fpm) N2->N3 N4 Weighing Protocol (Anti-static tools, >6in inside) N3->N4 N5 Spill Occurs? N4->N5 N6 Wet-Wipe Protocol (Damp towel, no sweeping) N5->N6  Yes N7 Seal & Transfer to Assay/Storage N5->N7  No N8 Hazardous Waste Disposal (P501) N6->N8 N7->N8  Post-Assay

Figure 1: Standard operating workflow and spill response for handling 5-(4-Acetylphenyl)-picolinic acid.

Decontamination & Waste Disposal Plan (P501)

Improper disposal of functionalized organic acids can lead to unwanted downstream reactions in waste carboys. Follow these steps to ensure compliance with [1].

Spill Response (Inside the Hood):

  • Do not dry-sweep the powder, as this will immediately aerosolize it.

  • Dampen a disposable laboratory wipe with a mild solvent (e.g., 70% Ethanol or Isopropanol, depending on the assay's solubility constraints) or water.

  • Gently lay the damp wipe over the spilled powder to trap it, then wipe inward to consolidate the waste.

Disposal Protocol:

  • Solid Waste: Place all contaminated wipes, weigh boats, and the outer layer of your double-gloves into a primary sealable bag. Place this bag into a designated, rigid solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO for cell-based assays), dispose of it in a clearly labeled Non-Halogenated Organic Waste carboy. Do not mix with strong bases or oxidizing agents to prevent exothermic acid-base reactions.

  • Labeling: All waste containers must be explicitly labeled: "Hazardous Waste: Contains 5-(4-Acetylphenyl)-picolinic acid (Toxic/Irritant)."

References

  • "Laboratory Fume Hood Guidelines" , North Dakota State University Safety Office. URL: [Link]

  • "Weighing Hazardous Powders (EHS-461)" , Emory University Environmental Health and Safety Office. URL: [Link]

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